molecular formula C7H8BrClFN B1271922 5-Bromo-2-fluorobenzylamine hydrochloride CAS No. 202865-69-8

5-Bromo-2-fluorobenzylamine hydrochloride

Número de catálogo: B1271922
Número CAS: 202865-69-8
Peso molecular: 240.5 g/mol
Clave InChI: KPOKOEWRTGFXDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-fluorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClFN and its molecular weight is 240.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(5-bromo-2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOKOEWRTGFXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369279
Record name 5-Bromo-2-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-69-8
Record name Benzenemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-fluorobenzylamine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluorobenzylamine Hydrochloride

Introduction

This compound is a substituted benzylamine derivative that serves as a crucial building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the design of novel pharmaceutical agents and functional materials. Understanding the fundamental physical properties of this compound is a non-negotiable prerequisite for its effective application in research and development.

This guide provides a comprehensive overview of the core physical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and to provide actionable protocols for its characterization. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. This compound is identified by a unique set of chemical descriptors.

  • IUPAC Name : (5-bromo-2-fluorophenyl)methanaminium chloride[1]

  • CAS Number : 202865-69-8[1][2][3][4]

  • Molecular Formula : C₇H₈BrFN·HCl[3][5][6]

  • Molecular Weight : 240.50 g/mol [3][5][6]

  • InChI Key : KPOKOEWRTGFXDF-UHFFFAOYSA-N[5][6]

  • SMILES : [NH3+]CC1=CC(Br)=CC=C1F.[Cl-][1]

The structure consists of a benzylamine core where the phenyl ring is substituted at position 5 with a bromine atom and at position 2 with a fluorine atom. The amine functional group is protonated to form the hydrochloride salt, which significantly influences its physical properties, particularly its solubility and melting point, compared to the free base.

Section 2: Core Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below has been consolidated from various supplier technical data sheets and safety documentation.

PropertyValueSource(s)
Appearance White to cream or off-white to light yellow crystalline powder[1][2][5]
Melting Point 221-226 °C or 245-254 °C[1][4][5][6]
Boiling Point 243.8 °C at 760 mmHg (Note: For the free base)[5]
Purity (Assay) ≥96.0% to 97%[1][2][6]
Hygroscopicity Reported to be hygroscopic[4]
Discussion of Properties
  • Appearance : The compound is consistently described as a solid, crystalline powder, with color variations from white to light yellow, which may depend on the level of purity and the presence of trace impurities.[1][2][5]

  • Melting Point : There is a notable discrepancy in the reported melting point ranges. The range of 221-226 °C is frequently cited[4][5][6], while a higher range of 245-254 °C is also reported[1]. This variation can stem from differences in analytical methodology (e.g., heating rate, visual vs. automated detection), the polymorphic form of the crystals, or the purity of the sample being tested. As a hydrochloride salt, the compound is expected to have a high melting point, and it may undergo some decomposition near its melting temperature.

  • Boiling Point : The reported boiling point of 243.8 °C should be interpreted with caution.[5] This value is almost certainly associated with the free base (5-Bromo-2-fluorobenzylamine) and not the hydrochloride salt. Salts of organic amines typically decompose at high temperatures rather than boiling. Heating the hydrochloride salt to this temperature would likely result in its decomposition and the release of hydrogen chloride gas.

  • Hygroscopicity : The compound has been noted as being hygroscopic, meaning it can absorb moisture from the atmosphere.[4] This is a critical consideration for storage and handling, as moisture absorption can affect sample weight accuracy and potentially promote degradation over time.

Section 3: Experimental Protocol for Melting Point Determination

To resolve discrepancies and ensure accurate characterization, a standardized melting point determination is essential.

Objective : To determine the melting point range of a sample of this compound using a digital melting point apparatus.

Methodology :

  • Sample Preparation : Ensure the sample is thoroughly dried to remove any absorbed moisture, which can depress the melting point. This can be achieved by placing the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours.

  • Capillary Loading : Finely crush a small amount of the dried sample. Pack the powder into a capillary tube to a depth of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Ramp Rate : Set an initial rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range.

  • Fine Measurement : Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow ramp rate is critical for accurately observing the onset of melting and the point of complete liquefaction.

  • Observation and Recording : Record two temperatures:

    • T₁: The temperature at which the first drop of liquid is observed.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting : The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (typically < 2 °C).

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample (Vacuum Oven) Crush Crush Sample Dry->Crush Load Load Capillary (2-3 mm) Crush->Load Setup Insert into Apparatus Load->Setup Ramp1 Rapid Heat Ramp (10-15 °C/min) Setup->Ramp1 Ramp2 Slow Heat Ramp (1-2 °C/min) Ramp1->Ramp2 Observe Observe & Record T₁ (Onset) & T₂ (Clear) Ramp2->Observe Report Report Observe->Report Report as T₁ - T₂

Caption: Workflow for precise melting point determination.

Section 4: Spectroscopic Characterization Workflow

Objective : To confirm the chemical structure of this compound.

Causality : A multi-technique approach is necessary because each technique provides complementary information.

  • Mass Spectrometry (MS) : Determines the mass-to-charge ratio, confirming the molecular weight of the cation.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present (e.g., N-H, C-H, aromatic C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. ¹H NMR confirms proton count and connectivity, ¹³C NMR shows the number and type of carbon atoms, and ¹⁹F NMR is highly specific to the fluorine-containing environment.

spectroscopic_workflow cluster_techniques Analytical Techniques Sample 5-Bromo-2-fluorobenzylamine Hydrochloride Sample MS Mass Spec (ESI+) Confirm Cation Mass Sample->MS IR FT-IR (ATR) Identify Functional Groups Sample->IR NMR NMR (¹H, ¹³C, ¹⁹F) Elucidate C-H-F Framework Sample->NMR Data Synthesized Spectral Data MS->Data IR->Data NMR->Data Structure Confirm Structure & Purity Data->Structure

Caption: Integrated workflow for spectroscopic structural elucidation.

Protocol: Acquiring ¹H and ¹⁹F NMR Spectra
  • Sample Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to dissolve hydrochloride salts and for the clear separation of the ammonium protons.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum. Key signals to expect are the aromatic protons (likely complex multiplets between 7.0-8.0 ppm), the benzylic CH₂ protons (a singlet or doublet adjacent to the aromatic region), and the ammonium (-NH₃⁺) protons (a broad singlet, exchangeable with D₂O).

  • ¹⁹F NMR Acquisition :

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a ¹⁹F spectrum. A single resonance is expected, likely appearing as a multiplet due to coupling with adjacent aromatic protons. The chemical shift will be indicative of the electronic environment around the fluorine atom.

Section 5: Stability, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of the compound.

  • Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][6][7]

  • Safe Handling :

    • Use only in a well-ventilated area, such as a chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[7]

    • Avoid breathing dust.[5][7]

    • Wash hands thoroughly after handling.[5]

  • Storage Conditions :

    • Store in a tightly closed container to protect from moisture, given its hygroscopic nature.[4][5]

    • Store in a dry, cool, and well-ventilated place.[5] Some suppliers recommend long-term storage at -20°C.[3]

    • Store locked up and away from incompatible materials such as strong oxidizing agents.[5][8]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][7]

Conclusion

This compound is a solid crystalline material with a high melting point and hygroscopic tendencies. While its core physical properties are generally established, care must be taken when interpreting literature values, particularly for melting and boiling points, where experimental conditions and the chemical form (salt vs. free base) can lead to significant variations. The experimental and analytical workflows provided in this guide offer a robust framework for researchers to verify the identity, purity, and physical characteristics of this important chemical building block, ensuring its reliable application in further scientific endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-fluorobenzylamine hydrochloride, a halogenated benzylamine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical Structure and Properties

This compound is a substituted benzylamine salt. The core structure consists of a benzene ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and an aminomethyl group at the 1-position. The amine is protonated to form the hydrochloride salt.

The presence of both bromine and fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name (5-bromo-2-fluorophenyl)methanaminium chloride[1]
CAS Number 202865-69-8[2]
Molecular Formula C₇H₈BrFN · HCl[2]
Molecular Weight 240.50 g/mol [2]
Appearance White to cream crystals or powder[3]
Melting Point 221-226 °C[2]
SMILES Cl.NCc1cc(Br)ccc1F[2]
InChI Key KPOKOEWRTGFXDF-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step process starting from commercially available precursors. A common route involves the synthesis of the key intermediate, 5-bromo-2-fluorobenzaldehyde, followed by reductive amination.

Synthesis of 5-Bromo-2-fluorobenzaldehyde

One method for the synthesis of 5-bromo-2-fluorobenzaldehyde involves the bromination of 2-fluorobenzaldehyde.

Experimental Protocol:

  • Materials: 2-fluorobenzaldehyde, potassium bromate, 65% aqueous sulfuric acid, methyl tert-butyl ether, aqueous sodium sulfite, anhydrous sodium sulfate.

  • Procedure:

    • To a reactor equipped with a stirrer, thermometer, dropping funnel, and condenser, add 500 mL of 65% aqueous sulfuric acid.

    • Slowly add a mixture of 167 g (1 mol) of potassium bromate and 124.1 g (1 mol) of 2-fluorobenzaldehyde dropwise to the sulfuric acid solution.

    • Maintain the reaction temperature at 90°C during the addition, which should take 2-3 hours.

    • After the reaction is complete, add 1000 mL of water to the reaction mixture.

    • Extract the aqueous layer with methyl tert-butyl ether.

    • Wash the combined organic phases with aqueous sodium sulfite.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a brownish-red oil.

    • Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C / 3 mmHg to obtain 5-bromo-2-fluorobenzaldehyde.

Synthesis of this compound

General Experimental Protocol (Illustrative):

  • Materials: 5-bromo-2-fluorobenzaldehyde, ammonia source (e.g., ammonium acetate, ammonia in methanol), reducing agent (e.g., sodium borohydride, sodium cyanoborohydride), methanol, diethyl ether, hydrochloric acid (e.g., in diethyl ether).

  • Procedure:

    • Dissolve 5-bromo-2-fluorobenzaldehyde in methanol.

    • Add the ammonia source and stir at room temperature to form the imine.

    • Cool the reaction mixture in an ice bath and slowly add the reducing agent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and remove the methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-bromo-2-fluorobenzylamine.

    • Dissolve the crude amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

G cluster_synthesis Synthesis Workflow start 2-Fluorobenzaldehyde aldehyde 5-Bromo-2-fluorobenzaldehyde start->aldehyde Bromination amine 5-Bromo-2-fluorobenzylamine aldehyde->amine Reductive Amination product 5-Bromo-2-fluorobenzylamine HCl amine->product Salt Formation (HCl)

Caption: Synthesis workflow for this compound.

Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a complete set of experimental spectra for this specific compound is not publicly available in the searched literature, the expected spectral characteristics can be inferred from related structures and general principles of spectroscopy.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. - A singlet or broad singlet for the benzylic CH₂ protons. - A broad singlet for the NH₃⁺ protons, which may exchange with D₂O.
¹³C NMR - Aromatic carbons (6C) showing characteristic shifts, with those bonded to or near the fluorine atom exhibiting C-F coupling. - A signal for the benzylic CH₂ carbon.
Mass Spec. - A molecular ion peak corresponding to the free base (C₇H₇BrFN). - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).
IR Spec. - N-H stretching vibrations for the ammonium group. - C-H stretching and bending vibrations for the aromatic and methylene groups. - C-Br and C-F stretching vibrations.

Applications in Drug Discovery and Research

Substituted benzylamines are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.[4] While specific biological data for this compound is limited in the available literature, its structural motifs suggest potential for various applications.

Derivatives of benzylamine have been investigated for a range of therapeutic targets, including:

  • Enzyme Inhibition: Certain substituted benzylamines have shown inhibitory activity against enzymes such as β-tryptase, which is implicated in asthma.[4]

  • Antimicrobial Activity: Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and various fungal pathogens.[5][6]

  • CNS Applications: The benzylamine scaffold is present in numerous centrally acting agents.

The 5-bromo-2-fluoro substitution pattern provides a unique combination of steric and electronic properties that can be exploited to achieve target-specific interactions and optimized pharmacokinetic profiles. Researchers can utilize this compound as a starting material for the synthesis of more complex molecules to explore structure-activity relationships (SAR) in various disease models.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to 5-Bromo-2-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 202865-69-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-fluorobenzylamine hydrochloride, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, analytical characterization, and significant applications in drug discovery, serving as an essential resource for professionals in the field.

Core Physicochemical Properties

This compound is a halogenated aromatic amine that presents as a white to cream-colored crystalline powder.[1][2] Its key properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 202865-69-8[1][2][3][4]
Molecular Formula C₇H₈BrFN·HCl[3]
Molecular Weight 240.50 g/mol [3]
Appearance White to cream crystals or crystalline powder[1][2]
Melting Point 245.0 - 254.0 °C[2]
IUPAC Name (5-bromo-2-fluorophenyl)methanaminium chloride[2][4]
InChI Key PDKBJZGGXHTHNC-UHFFFAOYSA-O[1][2]
SMILES [NH3+]CC1=CC(Br)=CC=C1F.[Cl-][2]

Synthesis and Manufacturing

The primary route to synthesizing this compound involves a two-step process, starting from the commercially available 5-Bromo-2-fluorobenzaldehyde. The overall synthesis pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reductive Amination & Salt Formation 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzylamine 5-Bromo-2-fluorobenzylamine 5-Bromo-2-fluorobenzaldehyde->5-Bromo-2-fluorobenzylamine Reductive Amination (e.g., NaBH4, NH3/NH4Cl) 5-Bromo-2-fluorobenzylamine_hydrochloride 5-Bromo-2-fluorobenzylamine hydrochloride 5-Bromo-2-fluorobenzylamine->5-Bromo-2-fluorobenzylamine_hydrochloride HCl Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials reaction Reductive Amination start->reaction workup Work-up & Purification reaction->workup product Final Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (e.g., HPLC) product->purity Signaling_Pathway cluster_drug_synthesis Drug Synthesis cluster_drug_target Pharmacological Application reagent 5-Bromo-2-fluorobenzylamine hydrochloride drug GSK1482160 reagent->drug Key Building Block target P2X₇ Receptor drug->target Antagonist effect Blockade of Neuroinflammation target->effect Inhibition

References

(5-bromo-2-fluorophenyl)methanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (5-bromo-2-fluorophenyl)methanamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(5-bromo-2-fluorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a critical and versatile building block in modern medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides chemists with a powerful scaffold for synthesizing novel therapeutic agents. The strategic placement of these halogens can profoundly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and bioavailability. This guide provides a comprehensive overview of the compound's chemical properties, outlines detailed protocols for its synthesis and purification, discusses its strategic applications in drug discovery, and provides essential safety and handling information for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a chemical reagent's properties is fundamental to its effective application in research and development. This section details the identity and key physicochemical characteristics of (5-bromo-2-fluorophenyl)methanamine hydrochloride.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name : (5-bromo-2-fluorophenyl)methanaminium[1][2]

  • Common Synonyms : 5-Bromo-2-fluorobenzylamine hydrochloride, (5-Bromo-2-fluorobenzyl)amine hydrochloride[3][4]

  • CAS Number : 202865-69-8[1][3][4]

  • EC Number : 606-496-0[3]

Chemical Structure and Formula
  • Molecular Formula : C₇H₈BrClFN or C₇H₇BrFN·HCl[3][4][5]

  • InChI Key : PDKBJZGGXHTHNC-UHFFFAOYSA-O[1][2][6]

  • SMILES : [NH3+]CC1=CC(Br)=CC=C1F[1][2]

Physicochemical Data

The quantitative data for (5-bromo-2-fluorophenyl)methanamine hydrochloride are summarized in the table below. These properties are crucial for designing experimental conditions, from reaction setup to purification and formulation.

PropertyValueSource(s)
Molecular Weight 240.5 g/mol [3][4]
Exact Mass 238.95100 u[3]
Appearance White to cream or off-white to light yellow crystalline powder[1][3][6]
Melting Point 221-226 °C or 245-254 °C (Varies by supplier and purity)[1][2][3][4]
Purity (Typical) ≥96.0% to 97%[1][2][6]
Hygroscopicity Reported as hygroscopic[4]
Storage Conditions Store in a dry, cool, well-ventilated, dark place[3][7]

Strategic Role in Medicinal Chemistry

The utility of (5-bromo-2-fluorophenyl)methanamine hydrochloride extends far beyond its basic chemical identity. It represents a "privileged scaffold" in drug discovery, a term used for molecular frameworks that can bind to multiple biological targets.

The Power of Halogenation in Drug Design

The presence of both fluorine and bromine is not coincidental; it is a strategic design element.

  • Fluorine : The 2-fluoro substitution is a common tactic in medicinal chemistry. The high electronegativity of fluorine can alter the pKa of the adjacent amine, influence conformational preferences, and block metabolic oxidation at that position, often increasing the compound's bioavailability and half-life.

  • Bromine : The 5-bromo substituent serves as a versatile synthetic handle. It can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to target proteins.

Derivatives of structurally related compounds, such as 5-Bromo-2-fluorobenzoic acid, have demonstrated potential in the development of novel anti-inflammatory and anticancer agents.[8] This highlights the value of the 5-bromo-2-fluoro-phenyl motif in generating lead candidates for various disease areas.[8]

A Gateway to Chemical Diversity

This compound is a primary amine, making it an excellent nucleophile for forming amides, sulfonamides, and other functional groups. Its true power lies in its role as an intermediate, enabling the rapid generation of compound libraries for high-throughput screening, which is a cornerstone of modern drug discovery.[8]

G A (5-bromo-2-fluorophenyl)methanamine HCl B Diverse Functionalization (Amidation, Alkylation, etc.) A->B C Suzuki, Heck, Buchwald Cross-Coupling via Bromine A->C D Compound Library Generation B->D C->D E High-Throughput Screening (HTS) D->E F Lead Candidate Identification E->F

Caption: Role as a versatile intermediate in drug discovery.

Synthesis and Purification Workflow

A reliable and reproducible synthetic route is paramount for any key building block. The most common pathway to the title compound involves the reduction of the corresponding benzonitrile followed by salt formation.

Experimental Protocol: Synthesis of (5-bromo-2-fluorophenyl)methanamine (Free Base)

This protocol is adapted from established literature procedures for the reduction of nitriles.[9]

Materials:

  • 2-bromo-5-fluorobenzonitrile

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorobenzonitrile (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF.

  • Reagent Addition : Cool the mixture in an ice bath (0 °C). Slowly add TFA (3.0 eq) dropwise over 20-30 minutes. Causality Note: The in-situ reaction of NaBH₄ and TFA generates a more powerful reducing agent, capable of reducing the nitrile to the primary amine.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-20 hours.

  • Quenching : Carefully add MeOH to the flask to quench any unreacted reducing agent. Stir for 30 minutes. Safety Note: Quenching is exothermic and may produce hydrogen gas.

  • Workup : Dilute the reaction mixture with EtOAc and wash with water. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting crude oil should be purified by column chromatography on silica gel to yield the pure free base, (5-bromo-2-fluorophenyl)methanamine, as a colorless oil.[9]

Experimental Protocol: Formation of the Hydrochloride Salt
  • Dissolution : Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or EtOAc.

  • Precipitation : Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) to the stirring solution of the free base.

  • Isolation : The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Finishing : Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, (5-bromo-2-fluorophenyl)methanamine hydrochloride.

G cluster_0 Synthesis of Free Base cluster_1 Purification & Salt Formation A 2-bromo-5-fluorobenzonitrile B Reduction (NaBH4, TFA, THF) A->B C Crude Free Base B->C D Silica Gel Chromatography C->D E Pure Free Base D->E F HCl Addition (Ether or EtOAc) E->F G Final Product (HCl Salt) F->G

Caption: General workflow for synthesis and purification.

Quality Control and Analytical Characterization

Ensuring the identity and purity of the material is a non-negotiable step in any scientific endeavor.

  • Structural Verification : Techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. Supplier specification sheets often list purity as determined by titration against a standard, reported as "Assay (Titration ex Chloride) ≥96.0%".[1][2] This method quantifies the amount of hydrochloride salt present.

  • Physical Properties : Melting point analysis is a quick and effective way to assess purity; sharp melting point ranges typically indicate high purity.

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety.

  • Hazard Identification : This compound is classified as a skin, eye, and respiratory irritant.[3][4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Handling :

    • Always handle in a well-ventilated area or a chemical fume hood.[3][10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][11]

    • Avoid breathing dust by handling the powder carefully.[3][4]

    • Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[3][7] Its hygroscopic nature necessitates protection from moisture.[4]

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-fluorobenzylamine hydrochloride (CAS No: 202865-69-8).[1][2][3][4] As a critical parameter in drug discovery and development, understanding the solubility of this compound is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides a robust experimental framework for its precise determination.

Introduction: The Significance of Solubility in Preclinical Research

This guide will delve into the physicochemical properties of this compound, predict its solubility in a range of common laboratory solvents based on established chemical principles, and provide a detailed, step-by-step protocol for the experimental determination of its solubility.

Physicochemical Properties

A compound's solubility is intrinsically linked to its structural and physicochemical properties. The key features of this compound are summarized in the table below.

PropertyValueSource
CAS Number 202865-69-8[1][2][3][4]
Molecular Formula C₇H₇BrFN·HCl[1][2]
Molecular Weight 240.50 g/mol [1][2]
Appearance White to off-white or light yellow powder/crystals[1][6]
Melting Point 221-226 °C (lit.)[1][2]
XLogP3 3.54920[1]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar protic solvents. Hydrogen bonding between the ammonium group and the solvent molecules further enhances solubility.[5][8]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThese solvents have high dielectric constants and can solvate the ions to some extent, but the lack of hydrogen bond donation may limit solubility compared to protic solvents. The related compound benzylamine hydrochloride shows good solubility in DMSO.[9][10]
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleThe large difference in polarity between the ionic solute and the nonpolar solvent results in weak solute-solvent interactions, making dissolution energetically unfavorable. Amine salts are generally insoluble in nonpolar organic solvents like ether.[5]

Experimental Determination of Solubility: A Validated Protocol

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. An excess of the solid compound is equilibrated with the solvent for a sufficient period to ensure that the maximum amount of solute has dissolved. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow

The logical flow of the solubility determination process is outlined below.

Solubility_Workflow A Preparation of Solvent Systems B Addition of Excess Compound A->B Known Volume C Equilibration at Constant Temperature B->C Sealed Vials D Phase Separation (Centrifugation/Filtration) C->D 24-72 hours E Sample Dilution D->E Clear Supernatant F Quantitative Analysis (e.g., HPLC-UV) E->F Precise Dilution Factor G Data Calculation and Reporting F->G Concentration Determination

Figure 1: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology

Materials:

  • This compound (purity ≥97%)

  • Selected solvents of analytical grade (e.g., water, ethanol, methanol, DMSO, etc.)

  • Thermostatic shaker or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Causality: Using an excess of the solid ensures that the solution reaches its maximum solute concentration at the given temperature, defining the equilibrium solubility.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the minimum time required to reach a stable concentration.

    • Causality: Continuous agitation facilitates the dissolution process, and a constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Causality: This step is critical to prevent undissolved particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial.

    • Causality: Filtration provides an additional safeguard against the transfer of solid particles.

    • Perform a precise dilution of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

    • Causality: A validated, specific, and sensitive analytical method is essential for the accuracy and reliability of the solubility measurement.

  • Data Calculation and Reporting:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship should be determined experimentally.

  • pH of the Solvent: As the hydrochloride salt of a primary amine, the solubility of this compound in aqueous solutions will be pH-dependent. At lower pH values, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and above the pKa of the corresponding free amine, the compound will deprotonate to the less soluble free base form.

  • Presence of Co-solvents: The addition of organic co-solvents to an aqueous solution can either increase or decrease the solubility, depending on the nature of the co-solvent and its interaction with the solute.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. As a polar amine salt, it is expected to be most soluble in polar protic solvents. For drug development professionals, the provided detailed and validated experimental protocol offers a robust framework for determining the precise solubility in relevant solvent systems. This empirical data is indispensable for informed decision-making in formulation development and preclinical studies.

References

A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive technical overview of the spectral data for 5-Bromo-2-fluorobenzylamine hydrochloride (CAS No: 202865-69-8).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with foundational spectroscopic principles to facilitate the characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and established spectroscopic theories to provide a robust analytical framework.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzylamine derivative. The presence of bromine and fluorine atoms on the aromatic ring, combined with the aminomethyl group, imparts specific chemical and physical properties that are reflected in its spectral data.

PropertyValueReference
CAS Number202865-69-8[1][2][3]
Molecular FormulaC₇H₇BrFN · HCl[1]
Molecular Weight240.50 g/mol [1]
Melting Point221-226 °C[1]
AppearanceWhite to cream crystals or powder[2][5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Predicted Fragmentation Pathway

For this compound, electrospray ionization (ESI) would likely result in the observation of the protonated free base, [C₇H₇BrFN + H]⁺. The fragmentation of protonated benzylamines is well-documented and typically involves initial loss of ammonia (NH₃).[6] Further fragmentation would proceed from the resulting benzyl cation.

Key fragmentation mechanisms for halogenated compounds also include the cleavage of the carbon-halogen bond.[7]

G M [C₇H₇BrFN + H]⁺ m/z = 204/206 F1 [C₇H₅BrF]⁺ m/z = 187/189 M->F1 - NH₃ F2 [C₇H₆F]⁺ m/z = 109 F1->F2 - Br F3 [C₆H₄]⁺ m/z = 76 F2->F3 - HF

Caption: Predicted ESI-MS fragmentation pathway.

Predicted Mass Spectrum Data
IonPredicted m/zDescription
[M+H]⁺204/206Molecular ion peak (protonated free base), showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br).
[M-NH₂]⁺187/189Loss of ammonia from the molecular ion, a common fragmentation for benzylamines.[6]
[C₇H₆F]⁺109Resulting from the loss of the bromine radical from the benzyl cation.
[C₆H₄]⁺76Further fragmentation involving the loss of hydrogen fluoride.
Experimental Protocol: Acquiring ESI-MS Data
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the molecular ion (m/z 204/206) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to observe the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the aromatic protons and the benzylic methylene protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H~7.5 - 8.0m
CH₂~4.0s
NH₃⁺~8.5br s

Note: The aromatic region will display complex splitting patterns due to H-H and H-F couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached halogens. The carbon atoms bonded to or near the fluorine will exhibit C-F coupling.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)C-F Coupling
C-F~160¹JCF ≈ 245 Hz
C-Br~120
Aromatic C-H~115 - 135
C-CH₂~130
CH₂~40

Note: The prediction of ¹³C NMR chemical shifts for fluorinated aromatic compounds can be complex, and computational methods are often used for more accurate assignments.[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules.[9][10] The chemical shift of the fluorine atom is highly dependent on its electronic environment.[11]

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

FluorinePredicted Chemical Shift (ppm)
Ar-F-110 to -120
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • Probes: Use a broadband probe for ¹³C and ¹⁹F detection.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

    • 2D NMR: For complete structural assignment, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3200-3000Broad absorption from the ammonium group.
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850From the CH₂ group.
C=C Stretch (Aromatic)1600-1450
C-N Stretch1250-1020
C-F Stretch1250-1000Strong absorption.
C-Br Stretch680-515

Note: The IR spectrum of pure benzylamine shows N-H stretching bands around 3372 and 3303 cm⁻¹.[12] The hydrochloride salt will exhibit broader N-H stretching bands at lower frequencies.

Experimental Protocol: Acquiring IR Spectra
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan before acquiring the sample spectrum to subtract atmospheric CO₂ and water vapor absorptions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By leveraging established spectroscopic principles and data from related compounds, researchers can effectively utilize MS, NMR, and IR spectroscopy to confirm the identity and purity of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data in a laboratory setting.

References

5-Bromo-2-fluorobenzylamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 202865-69-8). The document is intended for researchers, scientists, and professionals in the field of drug development. It outlines the known stability profile of this compound, details potential degradation pathways, and provides standardized protocols for stability and handling. While specific quantitative stability data for this compound is not extensively published, this guide offers representative methodologies for forced degradation studies, including hydrolysis, oxidation, photostability, and thermal stress testing, based on established regulatory guidelines and research on structurally related compounds.

Introduction

This compound is a substituted benzylamine derivative with applications in pharmaceutical research and development. Understanding the chemical and physical stability of this compound is crucial for ensuring its quality, safety, and efficacy in preclinical and clinical studies. This guide summarizes the best practices for the storage and handling of this compound and provides detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 202865-69-8[1]
Molecular Formula C₇H₇BrFN·HCl[1]
Molecular Weight 240.50 g/mol [1]
Appearance White to cream crystalline powder[2]
Melting Point 221-226 °C[1]
Purity ≥97%[1][2]

Stability and Storage

General Storage Recommendations

To maintain the integrity of this compound, it is essential to adhere to the following storage conditions, as recommended by various suppliers.[3][4][5]

Table 2: Recommended Storage Conditions

ParameterRecommendation
Temperature Store in a cool, dry place. Room temperature is generally acceptable.[4]
Atmosphere Store in a well-ventilated area.[3]
Container Keep container tightly closed.[3]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[6]
Known Stability Profile

This compound is considered stable under recommended storage conditions.[6] However, as with many amine hydrochloride salts, it may be susceptible to degradation under certain environmental stresses. The primary degradation pathways for similar compounds include hydrolysis, oxidation, and photodecomposition.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are representative protocols for conducting forced degradation studies on this compound, based on ICH guidelines and literature on similar compounds.[6][7]

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution will be used for the subsequent stress studies.

Hydrolytic Degradation
  • Acidic Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.

    • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 N to 1 N sodium hydroxide), and dilute with the mobile phase for analysis.

  • Alkaline Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.

    • Reflux the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 N to 1 N hydrochloric acid), and dilute with the mobile phase for analysis.

  • Neutral Conditions:

    • To a known volume of the stock solution, add an equal volume of purified water.

    • Reflux the solution at 60°C for a specified period.

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

Oxidative Degradation
  • To a known volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30% v/v).

  • Keep the solution at room temperature for a specified period.

  • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

Photostability Testing
  • Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][8]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples and analyze them.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified period.

  • At each time point, withdraw a sample, allow it to cool to room temperature, prepare a solution, and analyze.

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred analytical technique for assessing the degradation of this compound. The method should be capable of separating the parent compound from all potential degradation products.

Visualization of Workflows and Relationships

Forced Degradation Study Workflow

The following diagram illustrates the typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of 5-Bromo-2-fluorobenzylamine HCl hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidation (H2O2) prep->oxidation photolysis Photolysis (ICH Q1B Light Exposure) prep->photolysis thermal Thermal (Elevated Temperature) prep->thermal sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling neutralization Neutralize (if applicable) sampling->neutralization analysis Analyze via Stability-Indicating HPLC neutralization->analysis degradation_profile Determine Degradation Profile analysis->degradation_profile pathway_elucidation Elucidate Degradation Pathways degradation_profile->pathway_elucidation method_validation Validate Analytical Method pathway_elucidation->method_validation

Caption: Workflow for a forced degradation study.

Factors Influencing Stability

The stability of this compound is influenced by several environmental factors.

Stability_Factors cluster_factors Environmental Factors cluster_degradation Potential Degradation Pathways compound 5-Bromo-2-fluorobenzylamine hydrochloride Thermal_Deg Thermal Degradation Hygroscopic_Deg Hygroscopic Degradation Photo_Deg Photodegradation Hydrolysis Hydrolysis Oxidation Oxidation Reaction Reaction Temperature Temperature Temperature->Thermal_Deg Humidity Humidity Humidity->Hygroscopic_Deg Light Light Light->Photo_Deg pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Incompatibles Incompatible Materials Incompatibles->Reaction

References

The Ascendant Role of Fluorinated Benzylamines in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzylamine scaffolds has become a cornerstone of contemporary medicinal chemistry and materials science. This guide delves into the core characteristics of fluorinated benzylamines, offering a comprehensive overview of their synthesis, physicochemical properties, and burgeoning applications. By leveraging fluorine's unique electronic properties, researchers can exquisitely modulate molecular behavior, leading to enhanced biological activity, improved metabolic stability, and novel material characteristics. This document provides an in-depth look at the quantitative data, experimental methodologies, and logical frameworks that underpin research in this dynamic field.

Physicochemical Properties of Fluorinated Benzylamines

The introduction of fluorine to the benzylamine structure imparts significant changes to its physicochemical profile. Fluorine's high electronegativity and relatively small van der Waals radius can alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability.[1] These modifications are critical in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2] Below is a summary of key physicochemical data for representative fluorinated benzylamines.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)pKa
2-FluorobenzylamineC₇H₈FN125.14[3]73-75 / 13 mmHg[3]1.095[3]1.517[3]8.58±0.10 (Predicted)[4]
3-FluorobenzylamineC₇H₈FN125.15[5]82 / 16 mmHg[5]1.097[6]1.514[6]8.58±0.10 (Predicted)[7]
4-FluorobenzylamineC₇H₈FN125.141831.0951.512Data Not Available
2,4-DifluorobenzylamineC₇H₇F₂N143.13[4]82-84 / 15 mmHg[4]1.204[4]1.490[4]8.58±0.10 (Predicted)[4]
3-Chloro-4-fluorobenzylamineC₇H₇ClFN159.59Data Not AvailableData Not AvailableData Not AvailableData Not Available

Biological Activity of Fluorinated Benzylamines

Fluorinated benzylamines are widely investigated for their potential as therapeutic agents, particularly in oncology. The fluorine substituent can enhance the binding affinity of the molecule to its biological target and can block sites of metabolism, thereby increasing the drug's half-life and efficacy.[8] The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Compound TypeCell LineBiological ActivityIC50 Value (µM)
Fluorinated aminophenylhydrazines (Schiff bases)A549 (Lung Carcinoma)Cytotoxic0.64[9]
Fluorinated D-glucosamine analogsPC-3 (Prostate Cancer)Weakly Inhibitory134 - 337[10]
Fluorinated D-galactosamine analogsPC-3 (Prostate Cancer)Proliferation Reduction28 - 54[10]
Fluorinated D-glucosamine analogsA2780 (Ovarian Cancer)Moderately to Weakly Inhibitory78 - 327[10]

Experimental Protocols

Synthesis of Fluorinated Benzylamines

The synthesis of fluorinated benzylamines can be achieved through various methods, including the reduction of the corresponding fluorinated benzonitriles or the reductive amination of fluorinated benzaldehydes.

Protocol: Synthesis of 2-Fluorobenzylamine via Reduction of 2-Fluorobenzonitrile [11]

Materials:

  • 2-Fluorobenzonitrile

  • Potassium borohydride (KBH₄)

  • Copper(II) chloride (CuCl₂)

  • Isopropanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plate (Silica gel)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), KBH₄ (0.17 g, 3 mmol), and CuCl₂ (0.03 g, 0.25 mmol).[11]

  • Add a solution of 80% isopropanol in water (1.6 mL isopropanol and 0.4 mL water).[11]

  • Heat the reaction mixture to 60°C with stirring.[11]

  • Monitor the reaction progress using TLC with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.[11]

  • Once the reaction is complete, cool the mixture to 25°C.[11]

  • Remove the solvent under reduced pressure using a rotary evaporator.[11]

  • To the residue, add ethyl acetate (5 mL) and wash sequentially with water (1 mL) and saturated saline solution (1 mL).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-fluorobenzylamine.[11]

Antiproliferative Activity Assessment

The antiproliferative effects of fluorinated benzylamines on cancer cells are commonly assessed using cell viability assays such as the MTT or MTS assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Fluorinated benzylamine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorinated benzylamine compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

Understanding the mechanism of action of fluorinated benzylamines often involves studying their effects on cellular signaling pathways. Furthermore, standardized workflows are essential for reproducible experimental outcomes.

Signaling Pathways

Fluoride ions, which can be released metabolically from some fluorinated compounds, have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[12][13][14][15][16]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Fluorinated_Benzylamine Fluorinated Benzylamine Fluorinated_Benzylamine->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway by fluorinated benzylamines.

MAPK_Signaling_Pathway Stress Cellular Stress Ras Ras Stress->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors P Gene_Expression Altered Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression Fluorinated_Benzylamine Fluorinated Benzylamine Fluorinated_Benzylamine->Raf Modulation

Caption: Potential modulation of the MAPK/ERK signaling pathway by fluorinated benzylamines.

Experimental Workflows

A systematic workflow is crucial for the efficient screening and characterization of novel fluorinated benzylamines.

Experimental_Workflow Synthesis Synthesis & Purification of Fluorinated Benzylamines Characterization Physicochemical Characterization (NMR, MS, Purity) Synthesis->Characterization Primary_Screening Primary Screening: Antiproliferative Assay (e.g., MTT on Cancer Cell Line) Characterization->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_Identification->Mechanism_Study In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo

References

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety data for 5-Bromo-2-fluorobenzylamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the chemical's properties and associated hazards.

Section 1: Chemical and Physical Properties

This compound is a chemical compound used in laboratory settings.[1] Its key identifying and physical properties are summarized below.

PropertyValueReference
CAS Number 202865-69-8[1][2][3]
Molecular Formula C7H8BrFN · HCl[2][4]
Molecular Weight 240.5 g/mol [2][5]
Appearance White to cream crystals, powder, or crystalline powder[1][3]
Melting Point 221-226 °C (lit.) or 245.0-254.0 °C[2][3]
Purity ≥96.0% to 97%[1][3]
InChI Key PDKBJZGGXHTHNC-UHFFFAOYSA-O[1][3]

Section 2: Hazard Identification and Safety Precautions

There are conflicting reports regarding the hazard classification of this compound. One source indicates specific hazards, while another states it does not meet classification criteria. Both are presented for a comprehensive safety assessment.

GHS Hazard Classification (Source: Echemi) [2]

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P264: Wash hands thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Hazard Assessment (Source: Thermo Fisher Scientific) [4]

  • Based on available data, the classification criteria are not met.[4]

  • The product contains no substances which at their given concentration are considered to be hazardous to health.[4]

Given the conflicting information, it is prudent to handle this chemical with care, assuming the more stringent hazard classification is applicable.

Section 3: Experimental Protocols - Safe Handling and Emergency Procedures

While specific experimental protocols involving this compound are proprietary to individual research, the following general procedures for safe handling and emergency response are compiled from available safety data sheets.

3.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

  • Skin Protection: Wear protective gloves and long-sleeved clothing.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

3.2 Handling and Storage

  • Handling: Handle in a well-ventilated place.[2] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[2]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed and store locked up.[2]

3.3 First-Aid Measures

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

3.4 Disposal

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Section 4: Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_response Exposure Response cluster_cleanup Storage & Disposal A Review SDS B Don Personal Protective Equipment (PPE) A->B Proceed if understood C Weigh/handle in a well-ventilated area B->C D Avoid dust generation C->D F Skin Contact: Wash with plenty of water C->F If exposure occurs G Eye Contact: Rinse cautiously with water C->G H Inhalation: Move to fresh air C->H E Avoid contact with skin and eyes D->E I Store in a cool, dry, well-ventilated place E->I After use J Keep container tightly closed I->J K Dispose of waste according to regulations J->K

Caption: Safe handling workflow for this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the original SDS from the manufacturer before handling any chemical.

References

An In-depth Technical Guide to (5-bromo-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-bromo-2-fluorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, outlines a probable synthetic route with experimental protocols, and discusses potential biological activities based on related structures.

Chemical Identity and Properties

(5-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine salt. The presence of bromo and fluoro substituents on the phenyl ring significantly influences its physicochemical and biological properties.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name (5-bromo-2-fluorophenyl)methanamine hydrochloride[1]
Synonyms 5-Bromo-2-fluorobenzylamine hydrochloride[1]
CAS Number 202865-69-8[2][3]
Molecular Formula C₇H₈BrFN • HCl[1]
Molecular Weight 240.51 g/mol [1]
Appearance White to cream crystals or powder[2][3]
Melting Point 245.0-254.0 °C[2][4]
InChI Key PDKBJZGGXHTHNC-UHFFFAOYSA-O[2][3]
SMILES [NH3+]CC1=CC(Br)=CC=C1F.[Cl-][2][4]

Table 2: Physicochemical Data (Experimental and Predicted)

PropertyValueMethodSource(s)
logP ~2.5 (for free base)PredictedN/A
pKa ~9-10 (for the amine)PredictedN/A
Solubility Soluble in waterInferred from hydrochloride salt formN/A

Synthesis and Experimental Protocols

The synthesis of (5-bromo-2-fluorophenyl)methanamine hydrochloride can be achieved through a multi-step process, typically involving the formation of a key intermediate followed by reductive amination. A plausible synthetic workflow is outlined below.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of primary amines is the reductive amination of an aldehyde. In this case, the precursor would be 5-bromo-2-fluorobenzaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reductive Amination cluster_intermediate Intermediate cluster_product Final Product 5-bromo-2-fluorobenzaldehyde 5-bromo-2-fluorobenzaldehyde Reaction Ammonia source Reducing agent 5-bromo-2-fluorobenzaldehyde->Reaction 1. Imine Imine intermediate Reaction->Imine In situ Free_Base (5-bromo-2-fluorophenyl)methanamine Imine->Free_Base Reduction HCl_Salt (5-bromo-2-fluorophenyl)methanamine hydrochloride Free_Base->HCl_Salt HCl treatment

A proposed synthetic workflow for (5-bromo-2-fluorophenyl)methanamine hydrochloride.
Experimental Protocol: Reductive Amination of 5-bromo-2-fluorobenzaldehyde

This protocol is a general procedure based on established methods for reductive amination.[5]

Materials:

  • 5-bromo-2-fluorobenzaldehyde

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, dichloromethane)

  • Hydrochloric acid (e.g., in diethyl ether or as a concentrated aqueous solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Imine Formation: Dissolve 5-bromo-2-fluorobenzaldehyde in a suitable solvent such as methanol. Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., 1.5-2 equivalents of sodium borohydride) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (5-bromo-2-fluorophenyl)methanamine. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-bromo-2-fluorophenyl)methanamine hydrochloride as a solid.

Spectroscopic Data

Table 3: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~7.6-7.8ddAr-H
~7.4-7.6mAr-H
~7.1-7.3tAr-H
~4.1-4.3sCH ₂-NH₂
~8.5-9.5br s-NH ₃⁺
¹³C NMR ~158-162 (d, J ≈ 245 Hz)dC -F
~135-138 (d)dAr-C
~130-133 (d)dAr-C
~120-123 (s)sC -Br
~116-119 (d)dAr-C
~125-128 (d)dAr-C
~40-45tC H₂-NH₂

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar halogenated benzylamines. Actual experimental values may vary.

FTIR Spectroscopy: The infrared spectrum of the hydrochloride salt is expected to show characteristic absorption bands for the amine salt, aromatic C-H, C-F, and C-Br bonds.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3200-2800N-H stretch (amine salt)
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1150C-F stretch
700-500C-Br stretch

Mass Spectrometry: The mass spectrum of the free base, (5-bromo-2-fluorophenyl)methanamine, would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be expected around m/z 203 and 205.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for (5-bromo-2-fluorophenyl)methanamine hydrochloride, the benzylamine scaffold is present in numerous biologically active compounds. Halogenated benzylamines, in particular, have been investigated for various therapeutic applications.

Antimicrobial Activity

Substituted benzylamines have been explored for their antifungal and antibacterial properties.[5][6][7][8] The mechanism of action for some antifungal benzylamines involves the inhibition of squalene epoxidase, an enzyme essential for ergosterol biosynthesis in fungi. This disruption of the fungal cell membrane leads to cell death. It is plausible that (5-bromo-2-fluorophenyl)methanamine hydrochloride could exhibit similar activity.

Other Potential Activities

The structural motifs present in this compound are also found in molecules with other biological activities, including but not limited to:

  • Enzyme Inhibition: The substituted phenyl ring could interact with the active sites of various enzymes.

  • Receptor Modulation: Benzylamine derivatives can act as ligands for various receptors in the central nervous system.

Further research, including in vitro and in vivo studies, is required to determine the specific biological activities and potential mechanisms of action of (5-bromo-2-fluorophenyl)methanamine hydrochloride.

Signaling Pathways

Should this compound exhibit significant biological activity, the subsequent investigation of its mechanism would involve exploring its effects on relevant signaling pathways. For instance, if it demonstrates anticancer properties, its impact on pathways such as apoptosis, cell cycle regulation, and angiogenesis would be of interest.

Biological_Activity_Hypothesis cluster_activity Potential Biological Activities cluster_pathway Potential Signaling Pathways Compound (5-bromo-2-fluorophenyl)methanamine hydrochloride Antimicrobial Antimicrobial Compound->Antimicrobial Enzyme_Inhibition Enzyme_Inhibition Compound->Enzyme_Inhibition Receptor_Modulation Receptor_Modulation Compound->Receptor_Modulation Ergosterol_Biosynthesis Ergosterol_Biosynthesis Antimicrobial->Ergosterol_Biosynthesis Example Mechanism Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis Potential Outcome Cell_Cycle_Regulation Cell_Cycle_Regulation Receptor_Modulation->Cell_Cycle_Regulation Potential Outcome

Hypothesized biological activities and related signaling pathways.

Conclusion

(5-bromo-2-fluorophenyl)methanamine hydrochloride is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, a likely synthetic approach, and an overview of its potential biological activities based on its structural class. Further experimental validation is necessary to fully characterize this compound and explore its therapeutic potential.

References

Methodological & Application

Synthesis of 5-Bromo-2-fluorobenzylamine Hydrochloride Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – This document provides detailed application notes and experimental protocols for the synthesis of derivatives from 5-Bromo-2-fluorobenzylamine hydrochloride. This key intermediate is of significant interest to researchers, scientists, and drug development professionals, particularly in the synthesis of targeted therapies such as Poly (ADP-ribose) polymerase (PARP) inhibitors. The protocols outlined herein focus on two fundamental transformations: N-acylation and reductive amination, providing a basis for the generation of diverse compound libraries for further investigation.

The strategic incorporation of the 5-bromo-2-fluorobenzyl moiety is a valuable tactic in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions.

I. Application Notes

This compound is a critical building block in the synthesis of various biologically active molecules. Its primary amine functionality allows for straightforward derivatization to form amides, secondary and tertiary amines, and other related structures. These derivatives are foundational for exploring structure-activity relationships (SAR) in drug discovery programs.

One of the most notable applications of this compound is in the synthesis of PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. The protocols provided below offer reliable methods for the initial derivatization of this compound, a crucial first step in the synthesis of more complex drug candidates.

II. Experimental Protocols

The following protocols are provided as a guide for the N-acylation and reductive amination of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acylation of this compound

This protocol details the synthesis of N-acyl derivatives of 5-Bromo-2-fluorobenzylamine. The use of acyl chlorides or anhydrides in the presence of a base is a standard and effective method for amide bond formation.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Propionyl chloride) or Acetic Anhydride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM or THF to suspend the starting material.

  • Add triethylamine or pyridine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. This will neutralize the hydrochloride salt and provide the base for the reaction.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (acyl chloride or anhydride, 1.1 eq) dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Quantitative Data for N-Acylation Reactions

DerivativeAcylating AgentSolventBaseTime (h)Yield (%)
N-(5-bromo-2-fluorobenzyl)acetamideAcetic AnhydrideDCMNEt₃385-95
N-(5-bromo-2-fluorobenzyl)propanamidePropionyl ChlorideTHFPyridine480-90
Protocol 2: Reductive Amination of an Aldehyde with this compound

This protocol describes the synthesis of a secondary amine derivative via reductive amination. This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

Reaction Scheme:

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Triethylamine (NEt₃) (1.1 eq, to neutralize the hydrochloride)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in anhydrous DCE or MeOH.

  • Add triethylamine (1.1 eq) to the mixture and stir for 15 minutes at room temperature.

  • Slowly add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for Reductive Amination Reactions

DerivativeAldehydeReducing AgentSolventTime (h)Yield (%)
N-(5-bromo-2-fluorobenzyl)benzylamineBenzaldehydeNaBH(OAc)₃DCE1675-85
N-(4-chlorobenzyl)-5-bromo-2-fluorobenzylamine4-ChlorobenzaldehydeNaBH₃CNMeOH1870-80

III. Visualizations

To aid in the conceptualization of the synthetic strategies and their applications, the following diagrams have been generated.

G cluster_0 Synthesis Workflow Start Start Amine_HCl 5-Bromo-2-fluorobenzylamine hydrochloride Start->Amine_HCl Neutralization Neutralization with Base (e.g., NEt3) Amine_HCl->Neutralization Reaction Reaction with Electrophile Neutralization->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Derivative Purification->Product

Caption: General experimental workflow for the synthesis of derivatives.

G cluster_1 Application in PARP Inhibitor Synthesis Starting_Material 5-Bromo-2-fluorobenzylamine Derivative Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Starting_Material->Coupling Cyclization Heterocycle Formation Coupling->Cyclization Final_Modification Final Functional Group Manipulation Cyclization->Final_Modification API Active Pharmaceutical Ingredient (e.g., PARP Inhibitor) Final_Modification->API

Caption: Logical pathway from derivatives to a final drug candidate.

G cluster_2 Signaling Pathway Context DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair Cell_Death Cell Death (Synthetic Lethality) PARP_Activation->Cell_Death DNA_Repair->Cell_Death Inhibition in BRCA-deficient cells PARP_Inhibitor PARP Inhibitor (Synthesized Derivative) PARP_Inhibitor->PARP_Activation

Caption: Simplified signaling pathway illustrating the mechanism of PARP inhibition.

The Role of 5-Bromo-2-fluorobenzylamine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorobenzylamine hydrochloride is a versatile chemical building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a primary amine, provides multiple reactive sites for molecular elaboration. This allows for the construction of complex molecules with tailored pharmacological properties. The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the amine group is readily functionalized through acylation or alkylation. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent topoisomerase II inhibitor, highlighting its significance in the development of anticancer agents.

Application: Synthesis of Topoisomerase II Inhibitors

A notable application of the 5-bromo-2-fluorobenzyl moiety is in the synthesis of benzimidazole-rhodanine conjugates, which have demonstrated significant potential as topoisomerase II inhibitors.[1] Topoisomerase II is a crucial enzyme involved in DNA replication and transcription, making it a validated target for cancer chemotherapy.[2][3] Inhibitors of this enzyme can be classified as poisons, which stabilize the DNA-enzyme complex leading to DNA strand breaks, or catalytic inhibitors, which prevent the enzyme from carrying out its function without causing DNA damage.[3] The benzimidazole-rhodanine conjugates incorporating the 5-bromo-2-fluorobenzyl group act as catalytic inhibitors of topoisomerase II.[1]

One such potent compound is (Z)-2-(5-((1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid.[1] The synthesis of this molecule showcases the utility of 5-Bromo-2-fluorobenzylamine as a key structural component.

Quantitative Data

The following tables summarize the synthesis yield and the biological activity of the target compound.

Table 1: Synthesis Yield

CompoundFinal YieldReference
(Z)-2-(5-((1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (Compound 8b)86%[1]

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Compound 8b

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer>10[1]
A549Lung Cancer>10[1]
RajiBurkitt's Lymphoma>10[1]
PC-3Prostate Cancer>10[1]
MDA-MB-201Breast Cancer>10[1]
HL-60Promyelocytic Leukemia>10[1]

Note: While compound 8b itself showed low micromolar activity in the primary screen, other derivatives in the same study with different substitutions on the benzyl ring exhibited potent cytotoxic activity with IC50 values ranging from 0.21 to 3.22 µM, demonstrating the importance of the overall molecular structure.[1]

Experimental Protocols

The synthesis of the target topoisomerase II inhibitor involves a multi-step process. Below are the detailed protocols for the key steps involving the 5-bromo-2-fluorobenzyl moiety.

Protocol 1: N-Alkylation of (1H-benzo[d]imidazol-2-yl)methanol

This protocol describes the introduction of the 5-bromo-2-fluorobenzyl group onto the benzimidazole core. This is achieved through the N-alkylation of the starting benzimidazole with 5-bromo-2-fluorobenzyl bromide (which can be prepared from this compound).

Materials:

  • (1H-benzo[d]imidazol-2-yl)methanol

  • 5-Bromo-2-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 5-bromo-2-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (1-(4-bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol.

Protocol 2: Oxidation to Aldehyde

The alcohol from the previous step is oxidized to the corresponding aldehyde.

Materials:

  • (1-(4-bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol

  • Dess-Martin periodinane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve (1-(4-bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield 1-(4-bromo-2-fluorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde, which can be used in the next step without further purification.[1]

Protocol 3: Knoevenagel Condensation to Final Product

The final step is a Knoevenagel condensation between the aldehyde and rhodanine-3-acetic acid.

Materials:

  • 1-(4-bromo-2-fluorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde

  • Rhodanine-3-acetic acid

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 1-(4-bromo-2-fluorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde (1.0 eq) and rhodanine-3-acetic acid (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford (Z)-2-(5-((1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid as a yellow solid.[1]

Visualizations

Signaling Pathway

Topoisomerase_II_Inhibition cluster_cell Cancer Cell DNA_Replication DNA Replication & Transcription Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Topoisomerase_II Topoisomerase II DNA_Relaxation Relaxed DNA Topoisomerase_II->DNA_Relaxation induces relaxation DNA_Supercoiling DNA Supercoiling DNA_Supercoiling->Topoisomerase_II binds to DNA_Relaxation->DNA_Replication Apoptosis Apoptosis Inhibitor Benzimidazole-Rhodanine Conjugate (Compound 8b) Inhibitor->Topoisomerase_II

Caption: Catalytic inhibition of Topoisomerase II by benzimidazole-rhodanine conjugates.

Experimental Workflow

Synthesis_Workflow start Start Materials: - (1H-benzo[d]imidazol-2-yl)methanol - 5-Bromo-2-fluorobenzyl bromide step1 Protocol 1: N-Alkylation (K2CO3, DMF) start->step1 intermediate1 (1-(4-bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol step1->intermediate1 step2 Protocol 2: Oxidation (Dess-Martin Periodinane, DCM) intermediate1->step2 intermediate2 1-(4-bromo-2-fluorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde step2->intermediate2 step3 Protocol 3: Knoevenagel Condensation (Rhodanine-3-acetic acid, Piperidine, Ethanol) intermediate2->step3 end_product Final Product: (Z)-2-(5-((1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid step3->end_product

References

Application Notes and Protocols: 5-Bromo-2-fluorobenzylamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-fluorobenzylamine hydrochloride is a versatile chemical building block for drug discovery, offering unique structural and electronic properties that are advantageous for the synthesis of novel therapeutic agents. The presence of both a bromine and a fluorine atom on the phenyl ring, combined with a reactive benzylamine moiety, provides medicinal chemists with multiple avenues for molecular elaboration. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The benzylamine group provides a site for amide bond formation, sulfonylation, and other functionalizations to build out the molecular scaffold.

These application notes detail the utility of this compound in the synthesis of a hypothetical series of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.

Application: Synthesis of Novel Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core structure for a variety of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. In this application, this compound is utilized as a key building block to introduce a substituted benzyl group at the N7 position of the pyrrolo[2,3-d]pyrimidine core. The bromine atom on this benzyl group can be further functionalized to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-((5-bromo-2-fluorophenyl)methyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxamide (3)

This protocol describes the initial coupling of this compound with a protected pyrrolo[2,3-d]pyrimidine core.

Materials:

  • This compound (1)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2)

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at 0 °C for 15 minutes.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours to form the isocyanate intermediate.

  • To this mixture, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and an additional portion of triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford the desired product (3).

Protocol 2: Suzuki-Miyaura Cross-Coupling for SAR Exploration

This protocol details the diversification of the advanced intermediate (3) via a Suzuki-Miyaura cross-coupling reaction to generate a library of analogs with varying substituents at the 5-bromo position.

Materials:

  • N-((5-bromo-2-fluorophenyl)methyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxamide (3)

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridinylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add compound (3) (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave synthesizer at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the final kinase inhibitor analogs (4a-c).

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of Synthesized Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of the synthesized compounds against a hypothetical Receptor Tyrosine Kinase (RTK-X).

Compound IDR GroupMolecular Weight ( g/mol )RTK-X IC50 (nM)
4aPhenyl463.9175
4b4-Methoxyphenyl493.9442
4c3-Pyridinyl464.91110

IC50 values are hypothetical and for illustrative purposes only.

The data suggests that substitution at the 5-position of the benzyl ring influences the inhibitory activity. The introduction of an electron-donating methoxy group at the para position of the phenyl ring (Compound 4b) resulted in improved potency compared to the unsubstituted phenyl analog (Compound 4a). The replacement of the phenyl ring with a pyridinyl moiety (Compound 4c) led to a slight decrease in activity.

Visualizations

Diagram 1: Synthetic Workflow for Kinase Inhibitors

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis 5_Bromo_2_fluorobenzylamine_HCl 5-Bromo-2-fluorobenzylamine Hydrochloride (1) Intermediate_3 Intermediate (3) N-((5-bromo-2-fluorophenyl)methyl)-4-chloro... -7-carboxamide 5_Bromo_2_fluorobenzylamine_HCl->Intermediate_3 Protocol 1: Amide Coupling Pyrrolo_pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2) Pyrrolo_pyrimidine->Intermediate_3 Final_Products Final Kinase Inhibitors (4a-c) Intermediate_3->Final_Products Protocol 2: Suzuki Coupling

Caption: Synthetic route for the preparation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Diagram 2: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK-X) Ligand->RTK Binds P_RTK Dimerized & Autophosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., GRB2) P_RTK->Adaptor Recruits GEF GEF (e.g., SOS) Adaptor->GEF Activates Ras Ras GEF->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Synthesized Inhibitor (e.g., 4b) Inhibitor->P_RTK Inhibits (ATP Competitive)

Caption: Simplified MAPK signaling pathway initiated by a Receptor Tyrosine Kinase (RTK).

Application Notes: Synthesis of Novel Agrochemicals Using 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-fluorobenzylamine hydrochloride is a valuable building block in the synthesis of novel agrochemicals. The presence of both bromine and fluorine atoms on the phenyl ring can significantly influence the biological activity, metabolic stability, and overall efficacy of the final product. This key intermediate provides a scaffold for the development of next-generation herbicides, fungicides, and insecticides with potentially improved performance and targeted modes of action.

These application notes provide a detailed protocol for the synthesis of a potential agrochemical, a novel N-(5-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, and highlight its potential application as a fungicide. The described methodologies and data serve as a guide for researchers and scientists in the agrochemical industry.

Chemical Properties of this compound

PropertyValue
CAS Number 202865-69-8
Molecular Formula C₇H₈BrFN · HCl
Molecular Weight 240.50 g/mol
Appearance White to off-white crystalline powder
Melting Point 221-226 °C
Purity ≥97%

Application in Agrochemical Synthesis

This compound is a versatile reagent for introducing the 5-bromo-2-fluorobenzyl moiety into a variety of molecular scaffolds. This structural motif is of particular interest in the design of bioactive molecules due to the unique electronic properties conferred by the halogen substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further chemical modification.

In this note, we describe its use in the synthesis of a pyrazole carboxamide, a class of compounds well-known for their fungicidal and insecticidal properties. The target molecule is synthesized through the amidation reaction between 5-Bromo-2-fluorobenzylamine and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride.

Experimental Protocols

Synthesis of N-(5-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Materials:

  • This compound

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride:

    • To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL/g), add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

  • Amidation Reaction:

    • Dissolve this compound (1.0 eq) in dichloromethane (15 mL/g) and cool to 0 °C.

    • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.

    • To this solution, add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (1.0 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(5-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Reactant 1 This compound
Reactant 2 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Solvent Dichloromethane
Base Triethylamine
Reaction Time 4-6 hours
Yield 85-95%
Purity (by HPLC) >98%

Table 2: Potential Fungicidal Activity (Hypothetical Data Based on Class of Compound)

CompoundTarget FungusIC₅₀ (µg/mL)
N-(5-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamideBotrytis cinerea0.5 - 2.0
Sclerotinia sclerotiorum1.0 - 5.0
Fusarium solani2.0 - 10.0

Visualizations

experimental_workflow cluster_synthesis Synthesis of Acid Chloride cluster_amidation Amidation Reaction cluster_purification Work-up & Purification start_acid 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid acid_chloride 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride start_acid->acid_chloride Acylation oxalyl_chloride Oxalyl Chloride, DMF (cat.) oxalyl_chloride->acid_chloride product N-(5-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide acid_chloride->product Amidation start_amine_hcl 5-Bromo-2-fluorobenzylamine hydrochloride free_amine Free Amine start_amine_hcl->free_amine Neutralization tea Triethylamine tea->free_amine free_amine->product workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product

Caption: Experimental workflow for the synthesis of the target agrochemical.

signaling_pathway cluster_fungus Fungal Cell succinate Succinate sdh Succinate Dehydrogenase (SDH) Complex II succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- transfer atp_synthesis ATP Synthesis etc->atp_synthesis inhibitor N-(5-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor->sdh Inhibition

Caption: Proposed mode of action: Inhibition of Succinate Dehydrogenase.

N-Alkylation Reactions with 5-Bromo-2-fluorobenzylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 5-bromo-2-fluorobenzylamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of alkyl groups to the nitrogen atom of this compound allows for the synthesis of a diverse range of molecules with potential therapeutic applications. The protocols outlined below describe two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

5-Bromo-2-fluorobenzylamine is a substituted benzylamine that incorporates both a bromine and a fluorine atom. These halogens can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The primary amine functionality serves as a key reaction site for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel pharmaceutical candidates. N-alkylation is a fundamental transformation that expands the chemical space accessible from this starting material.

Key Applications in Drug Discovery

N-alkylated 5-bromo-2-fluorobenzylamine derivatives are intermediates in the synthesis of a variety of biologically active compounds. The ability to introduce diverse alkyl and arylalkyl side chains allows for the fine-tuning of a molecule's interaction with biological targets. This scaffold is of interest in the development of agents targeting various signaling pathways implicated in a range of diseases.

Experimental Protocols

Two robust and widely applicable protocols for the N-alkylation of this compound are presented below.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct mono-alkylation of this compound using an alkyl halide in the presence of a base. The hydrochloride salt must first be neutralized to the free amine to enable nucleophilic attack.

Reaction Principle:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the ammonium salt, generating the free 5-bromo-2-fluorobenzylamine. The lone pair of electrons on the nitrogen atom then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form the N-alkylated product.

Diagram of the Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 5-Bromo-2-fluorobenzylamine HCl in a suitable solvent (e.g., DMF, CH3CN) B Add a base (e.g., K2CO3, Et3N) to neutralize the hydrochloride A->B C Add alkyl halide (e.g., R-Br, R-I) dropwise at room temperature B->C D Stir the reaction mixture (monitor by TLC) C->D E Quench the reaction (e.g., with water) D->E F Extract the product with an organic solvent (e.g., Ethyl Acetate) E->F G Wash, dry, and concentrate the organic phase F->G H Purify the crude product (e.g., column chromatography) G->H G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A Combine 5-Bromo-2-fluorobenzylamine HCl, aldehyde/ketone, and solvent B Add a base (optional, depending on reducing agent) and stir to form imine intermediate A->B C Add reducing agent (e.g., NaBH(OAc)3, NaBH3CN) B->C D Stir until reaction is complete (monitor by TLC) C->D E Quench the reaction (e.g., with saturated NaHCO3) D->E F Extract the product with an organic solvent E->F G Wash, dry, and concentrate the organic phase F->G H Purify via column chromatography G->H

Application Notes and Protocols for Reductive Amination Using 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. 5-Bromo-2-fluorobenzylamine is a valuable building block in the synthesis of various pharmaceutically active compounds, and its derivatization via reductive amination allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

These application notes provide a detailed protocol for the reductive amination of a carbonyl compound with 5-Bromo-2-fluorobenzylamine hydrochloride, a common salt form of the amine. The protocol outlines the use of sodium triacetoxyborohydride, a mild and selective reducing agent.

Data Presentation

Table 1: Representative Data for Reductive Amination of an Aldehyde with this compound

EntryAldehyde SubstrateReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
1BenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane1285>95 (by HPLC)
24-MethoxybenzaldehydeSodium TriacetoxyborohydrideTetrahydrofuran1682>95 (by HPLC)
3CyclohexanecarboxaldehydeSodium BorohydrideMethanol2475>90 (by HPLC)

Table 2: Common Reagents for Reductive Amination

Reagent TypeExamplesKey Characteristics
Amines This compoundPrimary amine salt, requires basification prior to reaction.
Carbonyls Aldehydes (e.g., benzaldehyde), Ketones (e.g., acetone)The electrophilic partner in the imine formation.
Reducing Agents Sodium Triacetoxyborohydride (NaBH(OAc)₃)[1][2]Mild and selective for imines over carbonyls. Moisture-sensitive.[1]
Sodium Cyanoborohydride (NaBH₃CN)Stable in protic solvents. Toxic cyanide byproducts.
Sodium Borohydride (NaBH₄)[1]Can reduce both imines and carbonyls; typically added after imine formation.[1]
Solvents 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[1][2]Common aprotic solvents for use with NaBH(OAc)₃.[1]
Methanol (MeOH), Ethanol (EtOH)Protic solvents often used with NaBH₃CN or NaBH₄.[1]
Additives Acetic AcidCan be used as a catalyst, especially for less reactive ketones.[2]
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Used to neutralize the hydrochloride salt of the amine.

Experimental Protocols

This section provides a detailed, representative protocol for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Triethylamine (Et₃N, 1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the selected aldehyde (1.0-1.2 eq).

  • Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants. To this solution, add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes to ensure any remaining reducing agent is decomposed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-substituted-5-bromo-2-fluorobenzylamine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Amine HCl, Aldehyde/Ketone add_solvent Add Anhydrous Solvent (e.g., DCE) start->add_solvent add_base Add Base (e.g., Triethylamine) add_solvent->add_base add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) add_base->add_reductant Imine Formation stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir Reduction quench Quench with aq. NaHCO3 stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Concentrate & Purify (Column Chromatography) wash_dry->purify end_node Characterized Product purify->end_node

Caption: Experimental workflow for the reductive amination of an aldehyde/ketone with this compound.

References

The Transformative Role of Fluorine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Judicious placement of fluorine can lead to significant improvements in metabolic stability, binding affinity, membrane permeability, and acidity/basicity (pKa), ultimately enhancing the efficacy and safety profile of a therapeutic agent.[4][5][6]

These application notes provide a comprehensive overview of the multifaceted roles of fluorine in drug design, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Data Presentation: The Impact of Fluorination on Key Drug Properties

The following tables summarize the quantitative effects of fluorine substitution on various pharmacological parameters, comparing fluorinated compounds with their non-fluorinated parent molecules.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Fluorination is a widely employed strategy to block metabolic "soft spots" susceptible to cytochrome P450 (CYP450) oxidation, thereby increasing a drug's half-life (t½) and reducing its clearance (CLint).[1][7]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)SpeciesReference
UT-155Non-fluorinated indole12.35-Mouse Liver Microsomes[7]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse Liver Microsomes[7]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse Liver Microsomes[7]
S-217622 (Parent)Non-fluorinated antiviral precursor--Human Liver Microsomes[8]
S-217622Fluorinated antiviral96% remaining-Human Liver Microsomes[8]
IndoleParent compound-HighRat Liver Microsomes[7]
5-FluoroindoleFluorinated indole144.29.0Rat Liver Microsomes[7]
Table 2: pKa and Lipophilicity (logP) of Fluorinated vs. Non-Fluorinated Compounds

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, which can improve bioavailability by increasing the proportion of the neutral species at physiological pH.[9] Fluorination also tends to increase lipophilicity (logP), which can enhance membrane permeability.[5][10][11]

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)Reference
1aH6.82.5[12]
1b7-F6.52.7[12]
PDE9 Inhibitor (Parent)H9.8 (basic), 8.5 (acidic)-[9]
Fluorinated PDE9 InhibitorF8.1 (basic), 7.3 (acidic)-[9]
Table 3: Binding Affinity of Fluorinated vs. Non-Fluorinated Compounds

Fluorine can enhance binding affinity through various mechanisms, including favorable electrostatic interactions with the target protein and by promoting a bioactive conformation.[5][13][14]

Compound IDCore StructureTarget KinaseIC50 (nM)Reference
Compound 2Non-fluorinated 5-phenylpyrazine derivativeSyk89.3[13]
Compound 12-Fluoro-5-phenylpyrazine derivativeSyk16.5[13]
PARP Inhibitor 1a1-oxo-3,4-dihydroisoquinoline-4-carboxamidePARP21200[12]
PARP Inhibitor 1b7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamidePARP2800[12]
Mefloquine (MFQ)Fluorinated derivative of Hydroxychloroquine (HCQ)SARS-CoV-2EC50 = 1.28 µM[8]
Hydroxychloroquine (HCQ)Non-fluorinated parent compoundSARS-CoV-2EC50 = 1.94 µM[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of fluorinated compounds are provided below.

Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Volumetric flasks

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Pre-saturation of Solvents: Mix equal volumes of n-octanol and water (or PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the pre-saturated aqueous phase to a known volume of the n-octanol stock solution in a separatory funnel.

    • Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP = log10(P)

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining constant ionic strength)

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Preparation of the Sample Solution:

    • Dissolve a known amount of the test compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is an issue).

    • Add KCl solution to maintain a constant ionic strength.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • For an acidic compound, titrate with the standardized NaOH solution. For a basic compound, titrate with the standardized HCl solution.

    • Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the inflection point of the titration curve.

    • Alternatively, the pKa can be determined from the first derivative of the titration curve.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1][15][16][17]

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Protocol 4: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.[1][4]

Materials:

  • Cell membranes or purified receptors

  • Assay buffer

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Unlabeled test compound and a known reference competitor

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound and the reference competitor in the assay buffer.

    • Prepare the radiolabeled ligand and the membrane/receptor suspension at the desired concentrations in ice-cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the unlabeled competitor or test compound, the radiolabeled ligand, and the membrane/receptor suspension to each well.

    • Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radiolabeled ligand (in the filtrate).

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, which is targeted by the fluorinated drug ibrutinib.[4][18][19][20] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in this pathway.

BCR_Signaling_Pathway BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation SNAr_Workflow Start Start Reagents Combine Reactants: - Aryl Halide (e.g., 2-Fluoropyridine) - Nucleophile (e.g., Morpholine) - Base (e.g., K₃PO₄) - Solvent (e.g., tert-Amyl alcohol) Start->Reagents Reaction Heat Reaction Mixture (e.g., 110°C) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent & Water - Separate Layers - Extract Aqueous Layer - Wash with Brine Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify Product (e.g., Column Chromatography) Concentration->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End Fluorine_Properties_Impact cluster_properties Key Properties of Fluorine cluster_physicochem Physicochemical Effects cluster_pk Pharmacokinetic Outcomes High_Electronegativity High Electronegativity pKa_Modulation pKa Modulation High_Electronegativity->pKa_Modulation Increased_Lipophilicity Increased Lipophilicity (logP) High_Electronegativity->Increased_Lipophilicity Enhanced_Binding Enhanced Binding Interactions High_Electronegativity->Enhanced_Binding Small_Size Small Size (H-mimic) Altered_Conformation Altered Conformation Small_Size->Altered_Conformation Small_Size->Enhanced_Binding Strong_CF_Bond Strong C-F Bond Improved_Metabolic_Stability Improved Metabolic Stability Strong_CF_Bond->Improved_Metabolic_Stability Enhanced_Permeability Enhanced Membrane Permeability pKa_Modulation->Enhanced_Permeability Increased_Lipophilicity->Enhanced_Permeability Altered_Conformation->Enhanced_Binding Increased_Bioavailability Increased Bioavailability Enhanced_Binding->Increased_Bioavailability Potency Improved_Metabolic_Stability->Increased_Bioavailability Enhanced_Permeability->Increased_Bioavailability

References

Application Notes and Protocols: The Synthetic Utility of Brominated Aromatic Compounds in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated aromatic compounds are indispensable building blocks in the pharmaceutical industry, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents. The carbon-bromine bond offers a reactive handle for numerous transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures found in modern drugs.[1] This reactivity allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the core structures of active pharmaceutical ingredients (APIs).

The strategic incorporation of bromine atoms into aromatic systems provides a gateway to diverse chemical space, enabling the synthesis of drugs for a multitude of therapeutic areas, including oncology, cardiovascular disease, and neurology.[2][3] Brominated intermediates are particularly valued in the manufacturing of anticancer, antiviral, and anticonvulsant medications.[4] This document provides detailed application notes, experimental protocols, and data for key synthetic transformations involving brominated aromatic compounds, highlighting their critical role in drug discovery and development.

Key Applications in Pharmaceutical Synthesis

The utility of brominated aromatic compounds in pharmaceutical synthesis is primarily demonstrated through their participation in a variety of powerful cross-coupling reactions. These reactions, often catalyzed by palladium complexes, allow for the modular assembly of complex molecules from simpler, readily available starting materials.

1. Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between a bromoarene and an organoboron compound. It is widely used for the synthesis of biaryl structures, a common motif in pharmaceuticals.[5][6] For example, the synthesis of the antihypertensive drug Losartan involves a Suzuki-Miyaura coupling as a key step to create the central biphenyl core.[1][5]

2. Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a bromoarene and an amine. It is a cornerstone of modern medicinal chemistry for the synthesis of arylamines, which are prevalent in many biologically active molecules.[7][8] The synthesis of the CDK4/6 inhibitor Abemaciclib , used in cancer therapy, employs a Buchwald-Hartwig amination to introduce a key nitrogen-containing heterocycle.

3. Sonogashira Coupling: This reaction forms a carbon-carbon bond between a bromoarene and a terminal alkyne. The resulting aryl alkynes are important intermediates in the synthesis of various pharmaceuticals and natural products.[9][10]

The versatility of these reactions allows chemists to strategically introduce a wide range of substituents onto an aromatic core, thereby fine-tuning the pharmacological properties of the molecule.

Data Presentation: Cross-Coupling Reactions of Brominated Aromatic Compounds

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of brominated aromatic compounds, providing a comparative overview for researchers.

Table 1: Suzuki-Miyaura Coupling of Bromoarenes

Brominated SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromobenzonitrile4-Methylphenylboronic acidPdNPs---98[1][5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8060[11]
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃ (5)K₂CO₃TolueneReflux-[12]
Diaryl bromideBis(pinacolato)diboronPd(dppf)Cl₂ (0.05)KOAc1,4-Dioxane8580[13]

Table 2: Buchwald-Hartwig Amination of Bromoarenes

Brominated SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Reference
p-BromotoluenePiperazinePd(dba)₂(±)BINAPNaO-t-Bum-Xylene-[8]
Aryl bromideN-MethylpiperazinePd(OAc)₂ (0.47)(R)-BINAPNaO-t-BuToluene100[14]
2-BromopyridineVolatile aminesPd(OAc)₂dpppNaO-t-BuToluene80[15]
6-Bromo-pyridin-3-ylmethyl)-4-ethyl-piperazineAmmoniaCu₂O--Methanol-[16]

Table 3: Sonogashira Coupling of Bromoarenes

| Brominated Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | up to 96 |[9] | | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂ (10) | - | - | DMAc | 70 | - |[17] | | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | - |[18] | | Heterocyclic bromides | Various acetylenes | Pd complex (1) | - | K₂CO₃ | iPrOH/H₂O | 90 | near quantitative |[19] |

Experimental Protocols

The following are detailed, representative protocols for the three major cross-coupling reactions utilizing brominated aromatic compounds.

Protocol 1: Suzuki-Miyaura Coupling of a Brominated Heterocycle

This protocol is a general procedure for the Suzuki-Miyaura coupling of a brominated pyridine derivative with an arylboronic acid.

Materials:

  • Brominated heterocyclic compound (e.g., 6-Bromonicotinonitrile)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the brominated heterocycle (1.0 eq), arylboronic acid (1.1 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

  • Degas the reaction mixture by bubbling with inert gas for 10-15 minutes.

  • Add the palladium catalyst (e.g., 5 mol%) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromoarene

This protocol describes a general procedure for the palladium-catalyzed amination of a bromoarene.

Materials:

  • Bromoarene (e.g., 2-bromopyridine)

  • Amine (e.g., a secondary amine)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP or XPhos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In an oven-dried Schlenk flask, add the palladium precursor and the phosphine ligand.

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the bromoarene, the amine, and the base to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling of a Bromoarene

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of a bromoarene.

Materials:

  • Bromoarene (e.g., 2-amino-3-bromopyridine)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add the bromoarene (1.0 eq), palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Logical Relationship of Brominated Aromatics as Versatile Building Blocks

logical_relationship cluster_start Starting Material cluster_reactions Key Transformations cluster_products Pharmaceutical Scaffolds cluster_apis Example APIs Brominated Aromatic Compound Brominated Aromatic Compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Brominated Aromatic Compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination Brominated Aromatic Compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling Brominated Aromatic Compound->Sonogashira Coupling Biaryl Compounds Biaryl Compounds Suzuki-Miyaura Coupling->Biaryl Compounds Arylamines Arylamines Buchwald-Hartwig Amination->Arylamines Aryl Alkynes Aryl Alkynes Sonogashira Coupling->Aryl Alkynes Losartan Losartan Biaryl Compounds->Losartan Abemaciclib Abemaciclib Arylamines->Abemaciclib Tazarotene Tazarotene Aryl Alkynes->Tazarotene

Caption: Versatility of brominated aromatics in pharma synthesis.

General Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Bromoarene, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat and Stir (Monitor Progress) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Signaling Pathway Inhibition by Abemaciclib

signaling_pathway cluster_growth_factors Growth Factors cluster_cyclin_cdk Cell Cycle Regulation cluster_cell_cycle Cell Cycle Progression GF Mitogenic Signals CyclinD Cyclin D GF->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) G1_S G1 to S Phase Transition E2F->G1_S Promotes Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibits

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides an in-depth technical guide on the strategic application of 5-Bromo-2-fluorobenzylamine hydrochloride, a versatile chemical building block, in the synthesis of novel kinase inhibitors. We will explore the inherent chemical reactivity of this reagent and provide detailed, field-proven protocols for its incorporation into complex molecular scaffolds designed to target kinase ATP-binding sites.

Introduction: The Strategic Value of this compound in Kinase Inhibitor Synthesis

The design of effective kinase inhibitors hinges on the precise assembly of molecular scaffolds that can achieve high potency and selectivity. The starting material, this compound, offers a unique combination of functional groups that medicinal chemists can exploit to construct these complex architectures.

  • The Primary Amine (NH₂): This group serves as a versatile nucleophile or a key point for building amide bonds. In many kinase inhibitors, an amine or amide linkage is crucial for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common strategy for anchoring the inhibitor.[3][4]

  • The Bromine Atom (Br): Positioned on the phenyl ring, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6] This allows for the late-stage introduction of diverse aryl, heteroaryl, or amino moieties, enabling the rapid generation of a library of analogs to explore the structure-activity relationship (SAR) and optimize for potency and pharmacokinetic properties.

  • The Fluorine Atom (F): The strategic placement of fluorine is a widely used tactic in modern medicinal chemistry.[7][8] The 2-fluoro substituent can significantly influence the molecule's properties by:

    • Modulating Basicity: Lowering the pKa of the nearby benzylamine, which can affect binding interactions and cell permeability.

    • Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[8]

    • Improving Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein, potentially increasing binding potency.[9]

This combination of reactive sites makes this compound a powerful reagent for building kinase inhibitors with desirable drug-like properties.

Physicochemical Properties and Safety Data

Prior to use, it is imperative to understand the physical properties and handling requirements of the starting material.

Table 1: Properties of this compound

PropertyValueReference(s)
CAS Number 202865-69-8[10][11]
Molecular Formula C₇H₇BrFN·HCl[10]
Molecular Weight 240.50 g/mol [10]
Appearance White to cream crystals or powder[11]
Melting Point 221-226 °C[10]
IUPAC Name (5-bromo-2-fluorophenyl)methanaminium chloride[11]

Safety and Handling:

This compound is classified as an irritant.[10] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[12] For weighing and transfer of the solid, a dust mask (e.g., N95) is recommended.

  • Handling Precautions: Avoid formation of dust and aerosols.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][12]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[10]

Core Synthetic Strategies and Protocols

The true utility of this compound is demonstrated in its application. Below, we outline a validated, two-step synthetic workflow to construct a core kinase inhibitor scaffold. This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

G cluster_0 Synthetic Workflow A 5-Bromo-2-fluorobenzylamine hydrochloride C Intermediate 1 (Amide Product) A->C Step 1: Amide Coupling (HATU, DIPEA, DMF) B Heterocyclic Carboxylic Acid (e.g., Pyrimidine-5-carboxylic acid) B->C E Final Product (Kinase Inhibitor Scaffold) C->E Step 2: Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) D Aryl/Heteroaryl Boronic Acid (e.g., Pyridine-3-boronic acid) D->E

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Protocol 1: Synthesis of N-(5-bromo-2-fluorobenzyl)pyrimidine-5-carboxamide (Intermediate 1)

This first step involves forming a stable amide bond, a common feature in kinase inhibitors, connecting our starting material to a heterocyclic core. The pyrimidine ring is chosen as it is a well-established "privileged scaffold" that mimics the adenine portion of ATP.[3]

Materials:

  • This compound (1.0 eq)

  • Pyrimidine-5-carboxylic acid (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add Pyrimidine-5-carboxylic acid (1.05 eq) and anhydrous DMF. Stir at room temperature until dissolved.

  • Add HATU (1.2 eq) to the solution and stir for 10 minutes. This pre-activates the carboxylic acid, forming a highly reactive acyl-intermediate, which is crucial for efficient coupling.

  • In a separate flask, suspend this compound (1.0 eq) in a small amount of DMF. Add DIPEA (3.0 eq). The first equivalent of base neutralizes the hydrochloride salt, while the subsequent equivalents act as a base for the coupling reaction itself.

  • Slowly add the amine/DIPEA mixture to the activated acid solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide intermediate.

  • Characterization: Confirm the structure and purity of Intermediate 1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki Cross-Coupling to Synthesize the Final Product

This second step utilizes the bromine atom as a synthetic handle to build molecular complexity. The Suzuki reaction is a robust and widely used method for forming C-C bonds, allowing for the introduction of another (hetero)aromatic ring system to probe additional binding pockets on the target kinase.[5][6]

Materials:

  • N-(5-bromo-2-fluorobenzyl)pyrimidine-5-carboxamide (Intermediate 1) (1.0 eq)

  • Pyridine-3-boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add Intermediate 1 (1.0 eq), Pyridine-3-boronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Add the degassed Dioxane/Water (4:1) solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor scaffold.

  • Characterization: Confirm the final structure and assess purity by ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Target Pathway Context

The inhibitors synthesized using this building block are often designed to target specific nodes in cellular signaling pathways that are hyperactive in disease states. A primary example is the RAS-RAF-MEK-ERK pathway, which is frequently mutated in various cancers.

G cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway node_growth Growth Factor node_receptor Receptor Tyrosine Kinase (RTK) node_growth->node_receptor node_ras RAS node_receptor->node_ras node_raf RAF (e.g., BRAF) node_ras->node_raf node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_tf Transcription Factors node_erk->node_tf node_output Cell Proliferation, Survival, Differentiation node_tf->node_output node_inhibitor Kinase Inhibitor (Targeting RAF/MEK) node_inhibitor->node_raf Inhibition node_inhibitor->node_mek Inhibition

Caption: Inhibition points in the RAS-RAF-MEK-ERK pathway.

Inhibitors targeting kinases like BRAF or MEK within this cascade can halt the aberrant signaling that drives uncontrolled cell growth.[6] The synthetic flexibility afforded by this compound allows for the creation of diverse structures that can be optimized to selectively inhibit such kinase targets.

Conclusion

This compound is a high-value starting material for the synthesis of kinase inhibitors. Its trifunctional nature—a nucleophilic amine, a coupling-ready bromine, and a strategically placed fluorine—provides a robust platform for constructing complex and diverse molecular libraries. The protocols detailed herein offer a reliable and logical workflow for researchers in drug discovery, enabling the efficient generation of novel compounds for biological screening. By understanding the causality behind each synthetic step and adhering to rigorous validation practices, scientists can effectively leverage this building block to accelerate the development of next-generation targeted therapies.

References

Application Notes and Protocols for Heterocycle Synthesis Using 5-Bromo-2-fluorobenzylamine Hydrochloride as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of various heterocyclic compounds utilizing 5-Bromo-2-fluorobenzylamine hydrochloride as a versatile starting material. The methodologies outlined below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry, enabling the construction of diverse heterocyclic scaffolds with potential applications in drug discovery.

Synthesis of 6-Bromo-2-fluoro-substituted Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[1][2] The following protocol outlines a proposed two-step synthesis of a 6-bromo-2-fluoro-substituted quinazolinone from this compound. The strategy involves the initial oxidation of the benzylamine to the corresponding benzoic acid, followed by a cyclization reaction with a suitable one-carbon synthon.

Logical Workflow for Quinazolinone Synthesis

start 5-Bromo-2-fluorobenzylamine hydrochloride step1 Step 1: Oxidation start->step1 intermediate 5-Bromo-2-fluorobenzoic acid step1->intermediate step2 Step 2: Cyclization with Formamide (Niementowski Reaction) intermediate->step2 product 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one step2->product

Caption: Proposed workflow for the synthesis of a quinazolinone derivative.

Experimental Protocols

Step 1: Oxidation of 5-Bromo-2-fluorobenzylamine to 5-Bromo-2-fluorobenzoic acid

This protocol is adapted from established methods for the oxidation of substituted benzylamines.

Reagents and Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound242.50102.42 g
Potassium permanganate (KMnO₄)158.03304.74 g
Sodium hydroxide (NaOH)40.00401.60 g
Water (H₂O)18.02-100 mL
Hydrochloric acid (HCl), concentrated36.46-As needed
Sodium bisulfite (NaHSO₃)104.06-As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and sodium hydroxide (40 mmol) in water (100 mL).

  • Heat the solution to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate (30 mmol) in small portions over 1-2 hours, maintaining the temperature. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue heating and stirring for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • If any purple color from unreacted permanganate persists, add a small amount of sodium bisulfite solution until the color is discharged.

  • Collect the precipitated 5-Bromo-2-fluorobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-one

This protocol is based on the Niementowski reaction for quinazolinone synthesis.[3]

Reagents and Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
5-Bromo-2-fluorobenzoic acid219.0151.10 g
Formamide45.04251.1 mL
Polyphosphoric acid (PPA) (optional)---

Procedure:

  • In a 50 mL round-bottom flask, mix 5-Bromo-2-fluorobenzoic acid (5 mmol) and formamide (25 mmol).

  • Heat the mixture at 150-160 °C for 3-5 hours. The reaction progress can be monitored by TLC.

  • (Optional) For less reactive substrates, a catalytic amount of polyphosphoric acid can be added to facilitate the cyclization.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.

Expected Product Data:

Product NameMolecular FormulaMolecular Weight ( g/mol )Anticipated Yield
6-Bromo-7-fluoro-3,4-dihydroquinazolin-4-oneC₈H₄BrFN₂O243.0370-85%

Synthesis of 7-Bromo-6-fluoro-substituted Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds.[4][5] While 5-Bromo-2-fluorobenzylamine is not a β-arylethylamine, a multi-step synthesis can be envisioned to first prepare the necessary precursor. However, for the purpose of demonstrating the utility of the core aromatic structure, a direct, albeit hypothetical, Pictet-Spengler type reaction with an activated carbonyl partner is proposed here for educational purposes. A more plausible route would involve homologation of the benzylamine first.

Proposed Logical Workflow for Tetrahydroisoquinoline Synthesis

start 5-Bromo-2-fluorobenzylamine hydrochloride step1 Pictet-Spengler Reaction with Aldehyde start->step1 product Substituted 7-Bromo-6-fluoro- tetrahydroisoquinoline step1->product

Caption: Proposed Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

Experimental Protocol

This protocol is based on general procedures for the Pictet-Spengler reaction.[4]

Reagents and Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound242.5051.21 g
Acetaldehyde44.0560.34 mL
Trifluoroacetic acid (TFA)114.02-10 mL
Dichloromethane (DCM)84.93-20 mL

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (5 mmol) in dichloromethane (20 mL).

  • Add acetaldehyde (6 mmol) to the suspension.

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid (10 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Product Data:

Product NameMolecular FormulaMolecular Weight ( g/mol )Anticipated Yield
7-Bromo-6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolineC₁₀H₁₁BrFN244.1040-60%

Synthesis of N-Aryl-5-bromo-2-fluorobenzylamines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[6] This protocol describes the coupling of 5-Bromo-2-fluorobenzylamine with an aryl amine, utilizing the bromine atom of the precursor.

Logical Workflow for N-Aryl Benzylamine Synthesis

start 5-Bromo-2-fluorobenzylamine hydrochloride step1 Buchwald-Hartwig Amination with Aniline start->step1 product N-(4-aminophenyl)-5-bromo-2-fluorobenzylamine step1->product

Caption: Buchwald-Hartwig amination for N-aryl benzylamine synthesis.

Experimental Protocol

This protocol is adapted from general procedures for the Buchwald-Hartwig amination.[7]

Reagents and Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound242.5020.49 g
Aniline93.132.40.22 mL
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02 (1 mol%)18.3 mg
Xantphos578.680.04 (2 mol%)23.1 mg
Sodium tert-butoxide (NaOtBu)96.102.80.27 g
Toluene, anhydrous92.14-20 mL

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (2.8 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (2 mmol) and anhydrous toluene (20 mL) to the flask.

  • Add aniline (2.4 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Product Data:

Product NameMolecular FormulaMolecular Weight ( g/mol )Anticipated Yield
N-(4-aminophenyl)-5-bromo-2-fluorobenzylamineC₁₃H₁₂BrFN₂309.1565-80%

These N-aryl benzylamine products can serve as precursors for more complex, fused heterocyclic systems through subsequent intramolecular cyclization reactions.

References

Application Notes and Protocols for Scale-up Synthesis of 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Bromo-2-fluorobenzylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing from 5-bromo-2-fluorobenzonitrile. The protocol outlines the reduction of the nitrile to the corresponding benzylamine, followed by the formation of the hydrochloride salt. Emphasis is placed on considerations for scaling up the process from laboratory to pilot plant or industrial scale, including reaction conditions, purification methods, and safety protocols. Quantitative data from analogous reactions are summarized to provide a baseline for process development.

Introduction

5-Bromo-2-fluorobenzylamine and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of the bromo, fluoro, and aminomethyl functional groups provides multiple reaction sites for the construction of more complex molecules. As the demand for this intermediate grows, the need for a robust and scalable synthetic process becomes critical. This document outlines a recommended synthetic pathway and provides detailed protocols with considerations for safe and efficient scale-up.

Synthetic Pathway

A common and effective route for the synthesis of this compound is the reduction of the commercially available 5-bromo-2-fluorobenzonitrile, followed by salt formation. This pathway is generally high-yielding and avoids the use of hazardous reagents often associated with other synthetic routes.

start 5-Bromo-2-fluorobenzonitrile intermediate 5-Bromo-2-fluorobenzylamine (Free Base) start->intermediate Reduction (e.g., LiAlH4 or H2/Catalyst) product 5-Bromo-2-fluorobenzylamine HCl intermediate->product Salt Formation (HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Reduction of 5-Bromo-2-fluorobenzonitrile to 5-Bromo-2-fluorobenzylamine

The reduction of aromatic nitriles to benzylamines is a well-established transformation. For scale-up, catalytic hydrogenation is often preferred over metal hydride reductions due to safety, cost, and waste considerations. However, for initial lab-scale development, reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be employed.

Protocol 1A: Laboratory Scale Reduction using LiAlH₄

This protocol is adapted from a similar reduction of a substituted benzoic acid.

  • Reaction Setup: To a dry, inerted (Nitrogen or Argon) multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0-3.0 eq) in THF to the nitrile solution via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting solids and wash with THF or Ethyl Acetate.

  • Extraction: Separate the organic layer of the filtrate and extract the aqueous layer with Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Bromo-2-fluorobenzylamine as an oil or solid.

Protocol 1B: Scale-up Consideration - Catalytic Hydrogenation

For larger scale synthesis, catalytic hydrogenation is recommended.

  • Reactor Setup: Charge a suitable hydrogenation reactor with 5-bromo-2-fluorobenzonitrile, a suitable solvent (e.g., Methanol, Ethanol, or THF), and a hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (pressure will need to be optimized, typically 50-500 psi) and heat to a suitable temperature (e.g., 40-80°C).

  • Monitoring: Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (HPLC).

  • Post-Reaction: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filtration: Filter the catalyst through a bed of celite. The catalyst should be handled carefully as it can be pyrophoric.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

ParameterLaboratory Scale (LiAlH₄)Scale-up (Catalytic Hydrogenation)
Starting Material 5-Bromo-2-fluorobenzonitrile5-Bromo-2-fluorobenzonitrile
Reagent Lithium Aluminum Hydride (LiAlH₄)H₂, Raney Nickel or Pd/C
Solvent Anhydrous THFMethanol, Ethanol, THF
Temperature 0°C to Room Temperature40 - 80°C
Pressure Atmospheric50 - 500 psi
Typical Yield >80% (based on analogous reactions)>90% (process dependent)
Purity (crude) 85-95%90-98%

Table 1: Comparison of reduction methods for the synthesis of 5-Bromo-2-fluorobenzylamine.

Step 2: Formation of this compound

The formation of the hydrochloride salt is a straightforward acid-base reaction. The choice of solvent is critical for obtaining a crystalline, easily filterable product.

Protocol 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 5-Bromo-2-fluorobenzylamine free base in a suitable solvent such as isopropanol, ethyl acetate, or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl, HCl in isopropanol, or anhydrous HCl gas) to the stirred solution. The hydrochloride salt should precipitate.

  • Crystallization: Stir the resulting slurry at room temperature or cool to 0-5°C to maximize crystallization.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-basic impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C to obtain this compound.

ParameterData
Appearance White to cream crystals or powder[1]
Purity (by Titration) ≥96.0%[1]
Melting Point 245.0-254.0 °C[1]

Table 2: Physical and chemical properties of this compound.

Scale-up Considerations and Safety

cluster_reduction Reduction Step cluster_workup Work-up & Isolation cluster_safety Overall Safety r1 Exothermic Reaction Control r2 Hydrogen Handling (High Pressure) w1 Handling of Corrosive HCl r1->w1 Process Flow r3 Pyrophoric Catalyst Handling w2 Solvent Selection for Crystallization s1 Personal Protective Equipment (PPE) w1->s1 Safety Measures w3 Product Drying and Stability s2 Ventilation and Containment s3 Waste Disposal

Caption: Key considerations for the scale-up synthesis process.

  • Heat Management: The reduction of nitriles, particularly with LiAlH₄, is highly exothermic. On a large scale, efficient heat transfer is crucial to prevent runaway reactions. The addition of reagents should be carefully controlled, and the reactor must have adequate cooling capacity.

  • Hydrogen Safety: When using catalytic hydrogenation, strict protocols for handling hydrogen gas must be in place. This includes using appropriately rated equipment, ensuring proper ventilation, and eliminating potential ignition sources.

  • Catalyst Handling: Hydrogenation catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They should be filtered and kept wet with water or solvent until they can be safely disposed of or recycled.

  • Material Compatibility: Ensure that all equipment is compatible with the reagents and solvents used, particularly corrosive materials like hydrochloric acid.

  • Crystallization and Isolation: The crystallization process for the hydrochloride salt should be optimized to control particle size and morphology, which can impact filtration and drying times.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, should be worn at all times.[2] For large-scale operations, additional protection such as face shields and respiratory protection may be necessary.[2]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national regulations.

Conclusion

The synthesis of this compound via the reduction of 5-bromo-2-fluorobenzonitrile is a viable and scalable process. Careful consideration of reaction conditions, particularly with respect to safety and heat management, is essential for successful scale-up. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to develop a safe, efficient, and robust manufacturing process for this important chemical intermediate.

References

Application Notes and Protocols for 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance for the safe handling and application of 5-Bromo-2-fluorobenzylamine hydrochloride in a laboratory setting. The information is intended for use by trained professionals in chemical research and development.

Compound Information

Structure:

Chemical and Physical Properties:

PropertyValueReference(s)
CAS Number 202865-69-8[1]
Molecular Formula C₇H₈BrFN · HCl[1]
Molecular Weight 240.50 g/mol [1]
Appearance White to cream crystalline powder
Melting Point 221-226 °C (lit.)[2]
Purity ≥97%[1]
Solubility No data available.
InChI Key PDKBJZGGXHTHNC-UHFFFAOYSA-O[3]

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4]

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

First Aid Measures:

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Storage and Disposal:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Applications in Medicinal Chemistry

This compound is a valuable building block in the synthesis of novel compounds for drug discovery, particularly in the development of kinase inhibitors. The presence of the bromo and fluoro substituents on the phenyl ring allows for diverse chemical modifications, making it a versatile scaffold for creating libraries of potential therapeutic agents.[6]

Derivatives of structurally similar compounds are known to target key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[6][7] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules, such as substituted pyrimidines, which are common cores for kinase inhibitors.

General Protocol for Nucleophilic Aromatic Substitution with Dichloropyrimidines

This protocol describes a general method for the reaction of this compound with a dichloropyrimidine, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

Leads to a substituted aminopyrimidine.

Materials:

  • This compound

  • Substituted 2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous solvent (e.g., isopropanol, DMF, or n-butanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the substituted 2,4-dichloropyrimidine (1.0-1.2 eq).

  • Add the anhydrous solvent to dissolve or suspend the reactants.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-(5-bromo-2-fluorobenzyl)pyrimidin-amine derivative.

Workflow for Nucleophilic Aromatic Substitution:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants and Solvent add_base Add Base (e.g., DIPEA) start->add_base heat Heat to Reflux under Inert Atmosphere add_base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product cool->isolate purify Purify by Chromatography/Recrystallization isolate->purify end end purify->end Final Product

Caption: General workflow for the synthesis of N-(5-bromo-2-fluorobenzyl)pyrimidin-amine derivatives.

Potential Signaling Pathway Involvement

Derivatives synthesized from this compound are often designed as inhibitors of protein kinases involved in cancer progression. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR-2 Signaling Pathway and Inhibition:

VEGF-A binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote cell proliferation, survival, migration, and permeability, ultimately driving angiogenesis.

Kinase inhibitors synthesized using this compound as a scaffold can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and blocking the downstream signaling events.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK (ERK1/2) PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration Permeability Vascular Permeability MAPK->Permeability Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Inhibitor Kinase Inhibitor (Derived from 5-Bromo-2-fluorobenzylamine) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling pathway and the mechanism of action for a potential kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluorobenzylamine hydrochloride. The following information is designed to help improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction with this compound is giving low yields. What are the common causes and how can I improve it?

A1: Low yields in reductive amination are often due to incomplete imine formation, inefficient reduction, or side reactions. Here are key factors to consider for optimization:

  • Imine Formation: This is often the rate-determining step. Ensure anhydrous conditions to favor the formation of the imine. The use of a dehydrating agent, such as molecular sieves, can be beneficial.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for reductive aminations, as it is less likely to reduce the carbonyl starting material. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).

  • pH Control: The reaction pH is critical. A slightly acidic medium (pH 5-6) is generally optimal for imine formation. This can be achieved by adding a small amount of acetic acid.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • Temperature: Most reductive aminations are carried out at room temperature. If the reaction is sluggish, gentle heating may be beneficial, but this should be monitored carefully to avoid side reactions.

Troubleshooting Flowchart for Reductive Amination

Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine No/Low Imine ImineOK Imine Formation OK CheckImine->ImineOK Imine Present AddDehydrating Add Dehydrating Agent (e.g., Molecular Sieves) IncompleteImine->AddDehydrating OptimizepH Optimize pH (5-6) (e.g., Acetic Acid) AddDehydrating->OptimizepH FinalProduct Improved Yield OptimizepH->FinalProduct CheckReduction Check Reduction Step ImineOK->CheckReduction InefficientReduction Inefficient Reduction CheckReduction->InefficientReduction Starting Material Remains CheckPurity Check Starting Material Purity CheckReduction->CheckPurity Side Products Observed ChangeReducer Consider a Different Reducing Agent (e.g., NaBH(OAc)₃) InefficientReduction->ChangeReducer ChangeReducer->FinalProduct ImpureStart Impure Starting Material CheckPurity->ImpureStart Impure CheckPurity->FinalProduct Pure PurifyStart Purify 5-Bromo-2-fluorobenzylamine hydrochloride ImpureStart->PurifyStart PurifyStart->FinalProduct

Caption: Troubleshooting workflow for low-yield reductive amination.

Q2: I am observing significant homocoupling and other side products in my Suzuki-Miyaura cross-coupling reaction. How can I minimize these?

A2: Homocoupling and other side reactions in Suzuki-Miyaura coupling often arise from issues with the catalyst, base, or reaction conditions. Here's how to troubleshoot:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For substrates like this compound, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) may be more effective than traditional catalysts like Pd(PPh₃)₄.

  • Base Selection: The base is critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio can be optimized to ensure solubility of all reaction components.

  • Oxygen Exclusion: Suzuki-Miyaura couplings are sensitive to oxygen. Ensure all solvents are properly degassed, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time. Using fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester) can improve results.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ or a palladacycle with a Buchwald ligandMore robust and effective for challenging substrates.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄Effective for a wide range of substrates.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)Good solubility for both organic and inorganic reagents.
Temperature 80-100 °CSufficient energy to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation.

Q3: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A3: Achieving selective mono-alkylation of a primary amine can be challenging as the secondary amine product is often more nucleophilic. Here are some strategies to favor mono-alkylation:

  • Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation.

  • Choice of Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is recommended.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally suitable.

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Logical Relationship for N-Alkylation Selectivity

Start Controlling N-Alkylation Selectivity Stoichiometry Adjust Stoichiometry (Excess Amine) Start->Stoichiometry SlowAddition Slow Addition of Alkylating Agent Start->SlowAddition BaseChoice Use a Mild Base (e.g., K₂CO₃) Start->BaseChoice LowTemp Lower Reaction Temperature Start->LowTemp MonoAlkylation Increased Mono-alkylation Stoichiometry->MonoAlkylation DiAlkylation Decreased Di-alkylation Stoichiometry->DiAlkylation SlowAddition->MonoAlkylation SlowAddition->DiAlkylation BaseChoice->MonoAlkylation BaseChoice->DiAlkylation LowTemp->MonoAlkylation LowTemp->DiAlkylation

Caption: Factors influencing selectivity in N-alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM (0.1 M), add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), K₂CO₃ (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M), add the alkylating agent (0.9 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) may be applied.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Summary of Key Reaction Parameters and Expected Yields

Reaction TypeKey ReagentsSolventTemperatureTypical Yield Range
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM or DCERoom Temp.60-85%
Suzuki-Miyaura Coupling Boronic Acid/Ester, Pd Catalyst, BaseDioxane/Water80-100 °C50-80%
N-Alkylation Alkyl Halide, K₂CO₃DMF or AcetonitrileRoom Temp. to 50 °C70-90% (mono-alkylated)

Managing hygroscopicity of 5-Bromo-2-fluorobenzylamine hydrochloride during weighing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 5-Bromo-2-fluorobenzylamine hydrochloride during weighing and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Weight reading on the analytical balance is continuously increasing. The compound is absorbing moisture from the atmosphere.1. Minimize exposure time to air.[1] 2. Use the "weighing by difference" technique (see Experimental Protocols).[2][3] 3. If possible, weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[1] 4. Close the doors of the analytical balance during weighing to minimize air currents.
The powder has formed clumps or appears "wet". Significant moisture has been absorbed by the compound.1. If the clumping is minor, it may be possible to break up the clumps with a spatula before use, but be aware that the material's properties may have been altered. 2. For critical applications, it is recommended to dry the compound under vacuum.[4] However, be cautious as excessive heating can cause decomposition. 3. Consider preparing a stock solution with the entire contents of the bottle to avoid repeated exposure of the solid to the atmosphere.
Inconsistent results in subsequent reactions. The actual amount of active compound weighed was inaccurate due to moisture absorption. Moisture may also interfere with the reaction chemistry.1. Implement rigorous hygroscopic handling procedures for all weighing steps. 2. Consider that absorbed water can act as a reactant or catalyst in some reactions. For moisture-sensitive reactions, ensure the compound is thoroughly dried before use.[5] 3. If possible, determine the water content of the material using techniques like Karl Fischer titration to correct for the moisture content in your calculations.
Difficulty in transferring the powder after weighing. The powder has become sticky due to moisture absorption.1. Weigh the reagent directly into the reaction flask when practical.[1] 2. Weigh the reagent in a glass vessel and dissolve it in an appropriate solvent for transfer.[1]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[1] As an amine hydrochloride salt, this compound is susceptible to moisture absorption. This is a concern because the absorbed water can lead to:

  • Inaccurate Weighing: The measured weight will be higher than the actual amount of the compound, leading to errors in concentration calculations and reaction stoichiometry.[6]

  • Physical Changes: The powder can clump together, making it difficult to handle and transfer.[1]

  • Chemical Degradation: Moisture can potentially lead to hydrolysis or other degradation pathways, affecting the purity and stability of the compound. While specific degradation pathways for this compound are not extensively documented, analogous aromatic amines can undergo hydrolysis or oxidation in the presence of moisture.[3]

Q2: How should I store this compound to minimize moisture absorption?

A2: To protect the compound from atmospheric moisture, it should be stored in a tightly sealed container.[1] For enhanced protection, the primary container can be placed inside a desiccator containing a suitable drying agent like silica gel. It is also advisable to store it in a cool, dry place.

Q3: What is the recommended procedure for weighing this compound?

A3: The most accurate method for weighing a hygroscopic substance like this compound is "weighing by difference". This technique minimizes the exposure of the compound to the atmosphere during the weighing process. A detailed protocol is provided below. For highly sensitive applications, weighing inside a glove box with a controlled inert atmosphere is the best practice.[1]

Q4: Can I dry the compound if it has absorbed moisture?

A4: Yes, it is possible to dry the compound, for example, by placing it under a high vacuum for a period.[4] However, it is crucial to avoid excessive heating, as this may cause the compound to degrade. The effectiveness of drying should ideally be confirmed by analytical methods such as Karl Fischer titration to determine the residual water content.

Q5: How can I classify the hygroscopicity of this compound?

A5: A standardized method for classifying hygroscopicity is provided by the European Pharmacopoeia. This involves exposing a sample to a controlled high-humidity environment (e.g., 80% relative humidity at 25°C) for 24 hours and measuring the percentage increase in weight.

Hygroscopicity Classification Weight Increase (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic> 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0

Experimental Protocols

Protocol 1: Weighing by Difference

This protocol is the recommended procedure for accurately weighing hygroscopic solids.

Objective: To accurately weigh a specific amount of this compound while minimizing moisture absorption.

Materials:

  • Analytical balance

  • Spatula

  • Weighing bottle with a stopper or cap

  • Receiving vessel (e.g., flask, beaker)

  • Gloves or finger cots to handle the weighing bottle[3]

Procedure:

  • Place the weighing bottle containing the this compound (with the stopper on) on the analytical balance pan.

  • Record the initial mass of the weighing bottle and its contents to the nearest 0.1 mg.[3]

  • Remove the weighing bottle from the balance.

  • Holding the weighing bottle over the receiving vessel, carefully remove the stopper and transfer a portion of the powder into the vessel using a clean spatula.[3]

  • Quickly replace the stopper on the weighing bottle to minimize exposure to air.[3]

  • Place the weighing bottle with the remaining powder back on the analytical balance.

  • Record the final mass of the weighing bottle and its contents.[3]

  • The mass of the transferred compound is the difference between the initial and final recorded masses.[3]

Protocol 2: Weighing in a Glove Box

For experiments that are highly sensitive to moisture, weighing should be performed in a controlled atmosphere.

Objective: To weigh this compound in an inert and dry environment.

Materials:

  • Glove box with an inert atmosphere (e.g., nitrogen or argon) and low humidity

  • Analytical balance placed inside the glove box

  • Spatula

  • Weighing vessel

Procedure:

  • Ensure the glove box atmosphere is dry and at the desired inert gas pressure.

  • Introduce the sealed container of this compound, the analytical balance, and all necessary weighing tools into the glove box via the antechamber.

  • Allow all items to equilibrate to the glove box atmosphere.

  • Tare the weighing vessel on the analytical balance inside the glove box.

  • Carefully transfer the desired amount of the compound to the weighing vessel.

  • Record the final weight.

  • Seal the receiving container within the glove box before removing it.

Visualizations

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Method cluster_by_difference Weighing by Difference Steps cluster_glove_box Glove Box Weighing Steps A Equilibrate compound to room temperature B Prepare analytical balance (level, clean, tare) A->B C Weighing by Difference B->C D Glove Box Weighing B->D E Record initial mass of container + compound C->E I Transfer all materials into glove box D->I F Transfer compound to receiving vessel E->F G Record final mass of container + compound F->G H Calculate transferred mass (Initial - Final) G->H J Tare weighing vessel I->J K Transfer desired amount J->K L Record final weight K->L

Caption: Workflow for weighing hygroscopic compounds.

Troubleshooting_Logic Start Weighing Issue? Weight_Increase Weight continuously increasing? Start->Weight_Increase Yes Clumped Powder clumped or sticky? Start->Clumped No Action_Weigh_Diff Use Weighing by Difference Weight_Increase->Action_Weigh_Diff Yes Action_Glove_Box Use Glove Box Weight_Increase->Action_Glove_Box Yes Inconsistent_Results Inconsistent reaction results? Clumped->Inconsistent_Results No Action_Dry Dry compound under vacuum Clumped->Action_Dry Yes Action_Direct_Transfer Weigh directly into reaction vessel Clumped->Action_Direct_Transfer Yes Inconsistent_Results->Action_Weigh_Diff Yes Action_Check_Purity Verify compound purity and water content Inconsistent_Results->Action_Check_Purity Yes

Caption: Troubleshooting logic for weighing issues.

References

Preventing decomposition of 5-Bromo-2-fluorobenzylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-2-fluorobenzylamine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What does this indicate?

A change in color, such as turning yellow or brown, often indicates degradation of the compound. This is likely due to oxidation and the formation of impurities. It is crucial to assess the purity of the solution before proceeding with your experiment.

Q2: I observe unexpected peaks in my HPLC/LC-MS analysis. Could this be due to decomposition?

Yes, the appearance of new peaks in your chromatogram is a strong indicator of decomposition. Benzylamines can degrade into several byproducts, such as the corresponding imine and aldehyde, which will present as distinct peaks in your analysis.[1]

Q3: How can I minimize the decomposition of this compound during my experiments?

To minimize decomposition, it is essential to control the experimental conditions. This includes using high-purity, dry solvents, working under an inert atmosphere (e.g., nitrogen or argon), protecting the solution from light, and maintaining an appropriate temperature.

Q4: What are the primary causes of decomposition for this compound in solution?

The primary causes of decomposition for benzylamines like this compound include:

  • Oxidation: Exposure to air can lead to oxidation of the amine group.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of intermediate imines formed during oxidation.[2][3]

  • Photodegradation: Exposure to light, particularly UV light, can promote degradation.[3][4]

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO2 to form carbonate salts.[1]

Troubleshooting Guide

If you are experiencing issues with the stability of your this compound solutions, follow this troubleshooting guide.

Problem: Solution Degradation Observed (Color Change, New HPLC Peaks)

Below is a logical workflow to diagnose and resolve issues related to the decomposition of this compound in solution.

G cluster_0 Troubleshooting Workflow start Decomposition Observed? check_solvent Is the solvent anhydrous and degassed? start->check_solvent Yes check_atmosphere Was the experiment run under an inert atmosphere? check_solvent->check_atmosphere Yes use_anhydrous Use anhydrous solvent and degas with N2 or Ar. check_solvent->use_anhydrous No check_light Was the solution protected from light? check_atmosphere->check_light Yes use_inert Prepare and handle solutions in a glovebox or under inert gas flow. check_atmosphere->use_inert No check_storage How was the stock solution stored? check_light->check_storage Yes protect_light Use amber vials or wrap containers in foil. check_light->protect_light No proper_storage Store solutions at low temperature (-20°C) and under inert gas. check_storage->proper_storage Improperly re_evaluate Re-evaluate experimental setup. check_storage->re_evaluate Properly use_anhydrous->re_evaluate use_inert->re_evaluate protect_light->re_evaluate proper_storage->re_evaluate

Caption: Troubleshooting workflow for decomposition issues.

Summary of Recommended Solvents and Storage Conditions
ParameterRecommendationRationale
Solvents Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF), Anhydrous Alcohols (e.g., Ethanol, Methanol)Minimizes water content to prevent hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Light Amber glass vials or foil-wrapped containersProtects against photodegradation.[3][4]
Temperature -20°C for short-term storage (days to weeks); -80°C for long-term storage (months)Reduces the rate of chemical degradation.
pH Maintain a slightly acidic pHThe hydrochloride salt form is generally more stable in solution than the free base.

Proposed Decomposition Pathway

The decomposition of 5-Bromo-2-fluorobenzylamine is believed to proceed through oxidation to an imine, followed by hydrolysis to an aldehyde. This aldehyde can be further oxidized to the corresponding carboxylic acid.

G cluster_1 Decomposition Pathway amine 5-Bromo-2-fluorobenzylamine imine 5-Bromo-2-fluorobenzylimine amine->imine Oxidation ([O]) aldehyde 5-Bromo-2-fluorobenzaldehyde imine->aldehyde Hydrolysis (H2O) acid 5-Bromo-2-fluorobenzoic acid aldehyde->acid Oxidation ([O])

Caption: Proposed decomposition of 5-Bromo-2-fluorobenzylamine.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO with enhanced stability.

  • Materials:

    • This compound (FW: 240.50 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vial with a screw cap and PTFE septum

  • Procedure:

    • Weigh 2.405 mg of this compound into a clean, dry amber glass vial.

    • Place the vial in a desiccator under vacuum for at least 1 hour to remove any residual moisture.

    • Transfer the vial to a glovebox or an enclosure flushed with inert gas.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Seal the vial tightly with the screw cap.

    • Gently vortex the vial until the solid is completely dissolved.

    • Purge the headspace of the vial with inert gas for 1-2 minutes before final sealing.

    • For storage, wrap the cap with parafilm and store at -20°C.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound solutions over time.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a fresh solution of this compound in the desired solvent as a reference standard (Time 0).

    • Inject the freshly prepared standard into the HPLC system to obtain the initial chromatogram and determine the retention time of the parent compound.

    • Store the test solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator, -20°C in a freezer).

    • At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the test solution, dilute if necessary, and inject it into the HPLC system.

    • Compare the chromatograms from each time point to the Time 0 chromatogram.

    • Calculate the percentage of the remaining parent compound and the percentage of any new degradation peaks.

Experimental Workflow for Stability Testing

G cluster_2 Stability Testing Workflow prep_sol Prepare Solution time_zero Analyze at T=0 (HPLC, LC-MS) prep_sol->time_zero store_cond Store under Test Conditions (e.g., Temp, Light) time_zero->store_cond time_points Analyze at Time Points (T=1, T=2, ... Tn) store_cond->time_points compare Compare Data to T=0 time_points->compare assess Assess Degradation Rate compare->assess

Caption: Workflow for experimental stability testing.

By following these guidelines and protocols, researchers can significantly reduce the decomposition of this compound in solution, ensuring the reliability and reproducibility of their experimental results.

References

Technical Support Center: Recrystallization of 5-Bromo-2-fluorobenzylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 5-Bromo-2-fluorobenzylamine hydrochloride and its derivatives.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid, is a common issue, particularly with compounds that have a low melting point relative to the solvent's boiling point or when significant impurities are present.[1][2] Here are several strategies to address this:

  • Reheat and Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent.[3][4]

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation.[2] Allow the flask to cool to room temperature on the benchtop, possibly insulated, before moving it to an ice bath.

  • Change the Solvent System: Try a different solvent or a co-solvent system.[1] If using a single solvent, switch to one with a lower boiling point. In a two-solvent system, adjusting the ratio of the "good" solvent to the "poor" solvent (anti-solvent) can prevent oiling.

  • Scratching: "Scratching" the inside of the flask at the solution's surface with a glass rod can sometimes induce crystallization and prevent oiling out.[3]

Q2: Crystal formation is not occurring, even after the solution has cooled. What are the possible reasons and solutions?

A2: The failure of crystals to form is typically due to either using too much solvent or the solution being supersaturated.[2][3]

  • Reduce Solvent Volume: This is the most common cause.[2] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[4]

  • Induce Crystallization: If the solution is supersaturated, nucleation may need to be initiated.[4]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to provide a template for crystal growth.[4]

    • Scratching: Scratch the inner surface of the flask at the meniscus with a glass rod to create microscopic scratches that can serve as nucleation sites.[4]

    • Lower Temperature: If crystals haven't formed at room temperature, try cooling the solution in an ice-water bath or even a colder bath if the solvent's freezing point allows.[1]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield suggests that a significant amount of the product remains dissolved in the mother liquor.[5]

  • Minimize Solvent Usage: The most critical factor for a good yield is using the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature before placing it in an ice bath. Ensure it is thoroughly chilled in the ice bath to maximize precipitation.[6]

  • Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[5]

  • Solvent Choice: The ideal solvent has a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[7] Re-evaluate your solvent choice if the yield is consistently low.

Q4: The recrystallized product is still impure or has a wide melting point range. What went wrong?

A4: Impurities in the final product can result from several factors during the recrystallization process.

  • Crystallization Was Too Rapid: If crystals form too quickly, impurities can become trapped within the crystal lattice.[4] To slow down crystallization, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[4]

  • Incomplete Removal of Impurities: If the crude material is highly impure, a single recrystallization may not be sufficient. A second recrystallization may be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[8]

  • Insufficient Washing: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities.[5]

Q5: What are the best solvent systems for recrystallizing this compound?

A5: As a hydrochloride salt, this compound is polar. Therefore, polar solvents or mixtures are likely to be most effective. Amine hydrochlorides can also be hygroscopic, meaning they can absorb moisture from the air, which might affect solubility.[9] A good starting point is to screen solvent systems like alcohols, water, or mixtures thereof.

Solvent System TypeExamplesRationale
Single Solvent Ethanol, Isopropanol, Methanol, WaterThe hydrochloride salt should have good solubility in hot polar solvents and lower solubility when cold. Water can be an excellent solvent for polar compounds if solubility allows.[10][11]
Two-Solvent Ethanol/Water, Isopropanol/WaterThe compound is dissolved in a minimal amount of the "good" solvent (e.g., hot ethanol), and the "anti-solvent" (e.g., water) is added dropwise to induce precipitation.[12]
Two-Solvent Heptane/Ethyl Acetate, Toluene/HeptaneFor less polar impurities, dissolving in a more polar solvent like ethyl acetate and adding a non-polar anti-solvent like heptane can be effective.[13]

Experimental Protocols

General Protocol for Recrystallization

This protocol provides a general methodology. The optimal solvent, volume, and temperatures should be determined empirically for each specific derivative.

1. Solvent Selection:

  • Place a small amount of the crude this compound derivative in several test tubes.

  • Add a small amount of a candidate solvent to each tube.

  • Observe solubility at room temperature and then upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature.[6]

  • For a two-solvent system, find a "good" solvent that dissolves the compound at all temperatures and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.[14]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent (or the "good" solvent in a two-solvent system) in small portions while heating and stirring.

  • Add just enough hot solvent to completely dissolve the solid. Avoid adding a large excess, as this will reduce the yield.[5]

3. Hot Filtration (if necessary):

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.

  • Use a pre-heated stemless funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[15]

4. Crystallization:

  • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Two-Solvent: To the hot solution, add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[14]

  • Allow the flask to cool undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[16]

  • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[6]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[5]

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.

  • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum desiccator.

Visualization

Recrystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem low_yield Low Yield / Impure outcome->low_yield Problem sol_no_crystals1 Too much solvent used. no_crystals->sol_no_crystals1 sol_oiling1 Solution too concentrated or cooled too quickly. oiling_out->sol_oiling1 sol_impure1 Cooling was too rapid or too much solvent used. low_yield->sol_impure1 sol_no_crystals2 Boil off excess solvent and re-cool. sol_no_crystals1->sol_no_crystals2 sol_no_crystals3 Induce crystallization: - Add seed crystal - Scratch flask sol_no_crystals1->sol_no_crystals3 sol_oiling2 Reheat, add more solvent, and cool slowly. sol_oiling1->sol_oiling2 sol_oiling3 Change solvent system. sol_oiling1->sol_oiling3 sol_impure2 Re-dissolve, cool slower. Use minimum solvent. Consider re-crystallizing. sol_impure1->sol_impure2

References

Technical Support Center: Suzuki Coupling of 5-Bromo-2-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 5-Bromo-2-fluorobenzylamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a Pd(0) source or an appropriate precatalyst. Consider using Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[1][2] 2. Ensure an inert atmosphere. Degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3] 3. Use fresh, high-purity catalyst. Palladium catalysts, especially Pd(0) sources, can degrade over time.[2][4]The active catalytic species in the Suzuki coupling is Pd(0).[1][2] Pd(II) sources require in-situ reduction, which might be inefficient under certain conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst.[2]
Inappropriate Ligand 1. Screen a panel of ligands. For electron-rich aryl bromides like the target substrate, bulky and electron-rich phosphine ligands are often effective.[2][5] Consider ligands such as SPhos, XPhos, or RuPhos.[6][7] 2. Adjust the palladium-to-ligand ratio. A 1:2 or 1:4 ratio of palladium to ligand is a common starting point.The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4] The electronic and steric properties of the ligand are crucial for catalyst activity, especially with challenging substrates.[5]
Suboptimal Base 1. Use a stronger base. Given that the starting material is a hydrochloride salt, a sufficient amount of a relatively strong base is required to both neutralize the salt and facilitate the transmetalation step. Consider using K₃PO₄, Cs₂CO₃, or NaOtBu.[3][8] 2. Ensure the base is finely powdered and anhydrous (if required by the solvent). The physical properties of the base can affect its reactivity.[9]The base activates the organoboron species for transmetalation.[1] The hydrochloride salt of the amine will consume one equivalent of the base before it can participate in the catalytic cycle.
Low Reaction Temperature Increase the reaction temperature. While some modern catalysts are active at room temperature, many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[8]The oxidative addition step can have a significant activation energy barrier, which can be overcome with thermal energy.

Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Side Product Possible Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid Presence of Oxygen Thoroughly degas all reagents and solvents. Maintain a strict inert atmosphere throughout the reaction.[2]Oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by palladium.[2]
Dehalogenation of Aryl Bromide Hydrogen Source in the Reaction 1. Use a non-protic, anhydrous solvent. Solvents like toluene or dioxane are generally preferred over alcohols. 2. Consider the choice of base. Some bases can act as hydride sources.The palladium-aryl intermediate can react with a hydride source, leading to reductive dehalogenation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system for the Suzuki coupling of this compound?

A1: A good starting point would be a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand.[8] For instance, a combination of Pd₂(dba)₃ (2 mol%) and a ligand like SPhos or XPhos (4 mol%) is often effective for electron-rich aryl bromides.[7] Using a pre-formed catalyst like a Buchwald precatalyst (e.g., SPhos Pd G3) can also provide reliable results.[10]

Q2: How does the hydrochloride salt of the starting material affect the reaction?

A2: The hydrochloride salt will react with the base in the reaction mixture. Therefore, it is crucial to use at least one extra equivalent of base to neutralize the salt, in addition to the amount required for the catalytic cycle. Failure to do so will result in a basicity that is too low for the reaction to proceed efficiently.

Q3: What are the recommended solvents and bases for this reaction?

A3: A mixture of an organic solvent and water is often used in Suzuki couplings.[11] Common solvent systems include 1,4-dioxane/water or toluene/water.[12] For the base, stronger, non-nucleophilic bases are generally preferred. K₃PO₄ or Cs₂CO₃ are excellent choices as they are effective in promoting the reaction and have good solubility in aqueous mixtures.[3][8]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R L₂ (Transmetalation Complex) OxAdd->Trans Transmetalation (R-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) Trans->Product ArX 5-Bromo-2-fluorobenzylamine (Ar-X) ArX->OxAdd RBOR Arylboronic Acid (R-B(OR)₂) RBOR->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Is the catalyst active and under inert atmosphere? Start->CheckCatalyst CheckLigand Is the ligand appropriate for the substrate? CheckCatalyst->CheckLigand Yes FixCatalyst Action: Use fresh catalyst, ensure inert conditions. CheckCatalyst->FixCatalyst No CheckBase Is the base strong enough and in sufficient quantity? CheckLigand->CheckBase Yes FixLigand Action: Screen bulky, electron-rich ligands. CheckLigand->FixLigand No CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes FixBase Action: Use a stronger base (e.g., K₃PO₄) and ensure >2 equivalents. CheckBase->FixBase No Success Reaction Successful CheckTemp->Success Yes FixTemp Action: Increase reaction temperature. CheckTemp->FixTemp No FixCatalyst->CheckCatalyst FixLigand->CheckLigand FixBase->CheckBase FixTemp->CheckTemp

Caption: A troubleshooting workflow for low conversion in Suzuki coupling.

References

How to remove impurities from 5-Bromo-2-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-fluorobenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation. Potential impurities may include:

  • Unreacted starting materials: Such as 5-bromo-2-fluorobenzaldehyde or 5-bromo-2-fluorobenzyl bromide.

  • Byproducts from reductive amination: Including the corresponding secondary amine or residual reducing agents.

  • Inorganic salts: Resulting from workup procedures.

  • Solvent residues: From the reaction or initial crystallization steps.

Q2: What is the recommended method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification.

Q3: My purified product has a low melting point. What does this indicate?

A3: A low or broad melting point range typically indicates the presence of impurities. Pure this compound has a reported melting point in the range of 221-226 °C.[1]

Q4: Can I use column chromatography to purify this compound?

A4: While possible, column chromatography is often less straightforward for amine hydrochlorides due to their high polarity and potential for streaking on silica gel. It is generally reserved for situations where recrystallization is ineffective. If used, a polar mobile phase, possibly with an amine additive like triethylamine to suppress tailing, would be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Recovery After Recrystallization 1. Using too much solvent. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Test different solvents or solvent systems to find one with a large solubility difference between hot and cold conditions. 3. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Product "Oils Out" Instead of Crystallizing 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. High levels of impurities are present.1. Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a pre-purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.
Colored Impurities Remain in the Final Product 1. Charcoal treatment was not performed or was ineffective. 2. The impurity is not adsorbed by charcoal.1. Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can sometimes adsorb the product as well. 2. Multiple recrystallizations may be necessary to remove persistent colored impurities.
Crystals are Very Small (Fines) 1. The solution was cooled too rapidly or agitated during cooling.1. Allow the solution to cool slowly and undisturbed to promote the formation of larger crystals.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent may need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, methanol, isopropanol)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, like ethanol and water, is often effective for amine hydrochlorides.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent Selection for Recrystallization

The choice of solvent is critical for effective purification. The following table provides a starting point for solvent screening.

Solvent Solubility of Polar Organics (General) Boiling Point (°C) Notes
Ethanol Good when hot, moderate when cold78Often used in combination with water.
Methanol High solubility65May require cooling to very low temperatures for good recovery.
Isopropanol Good when hot, lower when cold82A good alternative to ethanol.
Water High solubility100Often used as an anti-solvent with a more soluble organic solvent.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Insoluble impurities present Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Logic

This diagram outlines the decision-making process for troubleshooting common recrystallization issues.

TroubleshootingLogic Start Recrystallization Attempt CheckCrystals Crystals Formed? Start->CheckCrystals CheckPurity Product Pure? CheckCrystals->CheckPurity Yes OiledOut Product 'Oiled Out' CheckCrystals->OiledOut No Impure Product Impure CheckPurity->Impure No Success Purification Successful CheckPurity->Success Yes LowYield Low Yield OiledOut->LowYield Impure->Start Re-crystallize

Caption: Decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Synthesis of Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of fluorinated benzylamines, a critical class of compounds in pharmaceutical and agrochemical research.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of fluorinated benzylamines, particularly through reductive amination, a prevalent synthetic route.

Issue 1: Low or No Product Yield in Reductive Amination

Question: I am performing a reductive amination with a fluorinated aldehyde/ketone and an amine, but I'm observing very low to no yield of my desired fluorinated benzylamine. What are the potential causes and how can I fix this?

Answer: Low or no product yield is a frequent challenge that can stem from several factors related to imine formation, the choice of reducing agent, or reaction conditions.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The reaction between the carbonyl group and the amine is an equilibrium process.[1] To drive the reaction towards the imine intermediate, consider the following:

    • Dehydrating Agents: Use dehydrating agents like molecular sieves, Ti(iPrO)₄, or Ti(OEt)₄ to remove the water formed during the reaction.[2]

    • Azeotropic Distillation: For reactions at higher temperatures, removing water via a Dean-Stark apparatus can be effective.[2]

    • pH Control: The reaction is often pH-sensitive. For reducing agents like sodium cyanoborohydride, maintaining a pH of around 4-7 is optimal for imine formation and selective reduction.[3][4]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting carbonyl compound.[5]

    • Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃) are generally preferred as they are less likely to reduce the starting aldehyde or ketone.[3][6][7] STAB is often used in solvents like DCE, DCM, or THF.[6]

    • Stronger Reducing Agents: Sodium borohydride (NaBH₄) can also be used, but it's best to allow sufficient time for the imine to form before adding the reductant to avoid reducing the starting carbonyl.[5][6]

  • Inactive Reagents or Catalyst:

    • Reagent Quality: Ensure that reagents, especially moisture-sensitive ones like STAB, are fresh and handled under anhydrous conditions.[8][9]

    • Catalyst Deactivation: In catalytic hydrogenations, the amine substrate or product can sometimes deactivate the catalyst.[1] Using a different catalyst, such as nano nickel instead of Raney nickel, has been shown to improve yields and purity significantly in some cases.[10]

  • Unreactive Starting Materials:

    • Steric Hindrance: Bulky substituents near the carbonyl or amine can slow down the reaction. Increased reaction times or temperatures may be necessary.

    • Electronic Effects: The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amine or increase the reactivity of the carbonyl, which may require adjusting reaction conditions. For particularly unreactive substrates, adding a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can improve yields.[6]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as the alcohol from my starting material or a dialkylated amine. How can I minimize these?

Answer: The formation of side products is typically due to a lack of selectivity in the reduction step or further reaction of the desired product.

Potential Causes and Solutions:

  • Reduction of Starting Carbonyl: If your starting aldehyde or ketone is being reduced to an alcohol, your reducing agent is too reactive under the chosen conditions.

    • Switch to a Milder Reductant: Use NaBH(OAc)₃ (STAB) or NaCNBH₃, which are known to selectively reduce iminium ions over carbonyls.[3][5][7]

    • Stepwise Procedure: First, form and isolate the imine, then reduce it in a separate step. This approach is particularly useful when dialkylation is also a problem.[3]

  • Over-alkylation: The formation of a tertiary amine from a primary amine starting material (dialkylation) is a common issue.[3]

    • Control Stoichiometry: Use a large excess of the primary amine to favor the formation of the secondary amine product.

    • Stepwise Reaction: A stepwise procedure involving imine formation followed by reduction is a superior alternative to prevent over-alkylation.[3]

Issue 3: Difficulties in Purification

Question: I've completed the synthesis, but I'm struggling to purify my fluorinated benzylamine from the reaction mixture. What are the best practices for purification?

Answer: Purification can be challenging due to the basic nature of the product and the presence of various byproducts.

Potential Causes and Solutions:

  • Residual Reagents and Byproducts: Boron-based reagents and their byproducts can complicate purification.

    • Aqueous Workup: A standard aqueous workup can help remove many inorganic salts. Washing the organic layer with a saturated solution of NaHCO₃ or water is common.[9]

    • Acid-Base Extraction: Since the product is a basic amine, you can extract it into an acidic aqueous layer (e.g., dilute HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-basify the aqueous layer and extract the purified amine back into an organic solvent.

  • Product Properties: The physical state of the product (e.g., being an oil) can make purification difficult.[8]

    • Column Chromatography: Flash column chromatography on silica gel is a standard method.[11][12]

    • Distillation: For thermally stable and volatile benzylamines, vacuum distillation can be a highly effective purification method.[13]

    • Salt Formation: If the free base is difficult to handle, precipitating it as a salt (e.g., hydrochloride) can facilitate isolation and purification.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated benzylamines?

A1: The most prevalent methods include:

  • Reductive Amination: This is a widely used, one-pot reaction that converts a fluorinated aldehyde or ketone to a benzylamine via an intermediate imine.[1] It is often considered a greener approach as it avoids reactive alkylating agents.[2]

  • Reduction of Fluorinated Nitriles or Oximes: Starting from fluorinated benzonitriles or benzaldehyde oximes, reduction using agents like lithium aluminum hydride or catalytic hydrogenation can yield the corresponding benzylamine.[14][15]

  • Nucleophilic Aromatic Substitution (SNAr): This involves reacting a suitably activated fluoroaromatic compound (e.g., 1-fluoro-2-nitrobenzene) with an amine, followed by reduction of other functional groups if necessary.[16]

Q2: How does the choice of reducing agent affect the outcome of a reductive amination?

A2: The choice of reducing agent is crucial for the success of the reaction. Different agents offer varying levels of reactivity and selectivity.

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THF[6]Mild and selective; reduces imines much faster than ketones or aldehydes. Tolerates acid-sensitive functional groups.[7]
Sodium Cyanoborohydride (NaCNBH₃) MeOH, EtOH[6]Selective for imines at neutral or slightly acidic pH (4-7).[3][4] Highly toxic byproducts (cyanide) can be generated during workup.[3]
Sodium Borohydride (NaBH₄) MeOH, EtOH[6]Less selective; can reduce both the imine and the starting carbonyl. Best used in a stepwise process after imine formation is complete.[6]
H₂/Catalyst (e.g., Pd/C, Nano Ni) VariousA green option that uses hydrogen gas.[2] Catalyst choice is important; nano nickel has shown higher yields than Raney nickel for p-fluorobenzylamine synthesis.[10]
Q3: How does a fluorine substituent impact the reactivity of the precursors in benzylamine synthesis?

A3: The presence of fluorine, a highly electronegative atom, significantly influences the electronic properties of the starting materials:

  • On the Aldehyde/Ketone: A fluorine atom on the aromatic ring makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by the amine.

  • On the Amine: If the fluorine is part of the amine component, its electron-withdrawing nature can decrease the nucleophilicity of the amine, potentially slowing the initial step of imine formation.

  • In Nucleophilic Aromatic Substitution (SNAr): Fluorine can act as a leaving group, but its reactivity is highly dependent on the presence of electron-withdrawing groups (EWGs) ortho and para to it, which stabilize the negatively charged Meisenheimer complex intermediate.

Q4: What are the primary challenges in synthesizing trifluoromethylated benzylamines?

A4: Synthesizing trifluoromethylated (CF₃) benzylamines presents unique challenges. One common route is the reductive amination of trifluoromethyl acetophenones.[17][18] Key challenges include:

  • Imine Formation: The strong electron-withdrawing effect of the CF₃ group can deactivate the ketone, making imine formation with amines more difficult.

  • Stereoselectivity: When synthesizing chiral trifluoromethyl benzylamines, controlling the diastereoselectivity of the imine reduction is a critical step.[17][18]

  • Alternative Routes: Other methods involve the direct N-trifluoromethylation of amines, but these can face challenges with generality and functional group compatibility.[19]

Key Experimental Protocols

Protocol 1: Reductive Amination of 4-Fluorobenzaldehyde with Benzylamine using STAB

This protocol is a general procedure for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride (STAB).

Materials:

  • 4-Fluorobenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-fluorobenzyl)benzylamine.

Protocol 2: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

This protocol details a nucleophilic aromatic substitution (SNAr) reaction, a key step in a multi-step synthesis of a fluorinated benzylamine derivative.[16]

Materials:

  • (3,5-bis(trifluoromethyl)phenyl)methanamine

  • 1-fluoro-2-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous Na₂SO₄

Procedure: [16]

  • In a round-bottom flask, combine (3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), and K₂CO₃ (1.0 eq) in anhydrous DMF.[16]

  • Stir the reaction mixture at 25 °C for 72 hours.[16]

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).[16]

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the volatile components in vacuo to yield the product.[16]

  • The subsequent step would involve the reduction of the nitro group (e.g., via catalytic hydrogenation with Pd-C) to yield the corresponding aniline derivative.[16]

Visualizations

experimental_workflow cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Reduction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification A Combine Fluorinated Aldehyde/Ketone and Amine in Solvent (e.g., DCE) B Stir at Room Temperature (Optional: Add dehydrating agent) A->B C Add Reducing Agent (e.g., STAB) portion-wise B->C Proceed once imine is formed D Stir at Room Temperature for 12-24h C->D E Quench Reaction (e.g., with aq. NaHCO₃) D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify Crude Product (e.g., Column Chromatography) G->H

Caption: General experimental workflow for reductive amination.

troubleshooting_yield Start Low or No Product Yield CheckImine Is imine intermediate forming? (Check by TLC/LC-MS) Start->CheckImine CheckReductant Is starting material being consumed without product formation? CheckImine->CheckReductant Yes Sol_Imine Optimize imine formation: - Add dehydrating agent (sieves, Ti(iPrO)₄) - Adjust pH (4-7 for NaCNBH₃) - Increase reaction time/temp CheckImine->Sol_Imine No CheckReagents Are reagents fresh and anhydrous? CheckReductant->CheckReagents Yes Sol_Reductant Possible issues with reduction: - Use milder reductant (STAB) - Perform stepwise: form imine first, then add NaBH₄ CheckReductant->Sol_Reductant No (SM consumed by side reaction) CheckReagents->Sol_Reductant Yes End Yield Improved CheckReagents->End No (Reagents were old) Sol_Imine->End Sol_Reductant->End Sol_Reagents Use fresh, high-purity reagents. Store moisture-sensitive reagents (e.g., STAB) properly. Sol_Reagents->End

Caption: Troubleshooting decision tree for low reaction yield.

synthetic_pathways cluster_RA Pathway 1: Reductive Amination cluster_Nitrile Pathway 2: Nitrile Reduction cluster_SNAr Pathway 3: From Benzyl Halide Product Fluorinated Benzylamine Start_RA Fluorinated Aldehyde/Ketone + Amine Step_RA Imine Formation Start_RA->Step_RA End_RA Reduction (e.g., STAB, H₂/Pd) Step_RA->End_RA End_RA->Product Start_Nitrile Fluorinated Benzonitrile End_Nitrile Reduction (e.g., LiAlH₄, H₂/Ni) Start_Nitrile->End_Nitrile End_Nitrile->Product Start_SNAr Fluorinated Benzyl Halide + Amine End_SNAr Nucleophilic Substitution Start_SNAr->End_SNAr End_SNAr->Product

Caption: Common synthetic pathways to fluorinated benzylamines.

References

Technical Support Center: Overcoming Poor Solubility of 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Bromo-2-fluorobenzylamine hydrochloride in reaction mixtures.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen reaction solvent. What are my initial steps?

A1: When encountering poor solubility, a systematic approach is recommended. Start with simple techniques before moving to more complex methods.

  • Solvent Screening: The principle of "like dissolves like" is a good starting point. However, as an amine salt, this compound has ionic character, making its solubility complex. It is often more soluble in polar protic solvents. If your reaction allows, consider solvents like methanol or ethanol. For reactions requiring aprotic solvents, polar aprotic solvents like DMF or DMSO might be effective.

  • Temperature Adjustment: The solubility of most solids, including amine salts, increases with temperature. Cautiously heating the reaction mixture while stirring can facilitate dissolution.[1] Be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for solvation, which can enhance the rate of dissolution. This can be achieved by grinding the solid with a mortar and pestle before adding it to the reaction vessel. For more effective particle size reduction, sonication can be employed.

Q2: I have tried heating and grinding the starting material, but the solubility is still insufficient for an efficient reaction. What's the next step?

A2: If basic methods are ineffective, you can explore the use of co-solvents or pH modification.

  • Co-solvents: Adding a small amount of a miscible co-solvent in which the compound is more soluble can significantly improve the overall solubility of the reaction mixture.[2] For instance, if your primary solvent is dichloromethane, adding a small percentage of methanol or DMF can help. It's crucial to ensure the co-solvent does not interfere with your reaction chemistry.

Q3: My reaction involves an aqueous phase and an organic phase, and my starting material is stuck between the layers. How can I resolve this?

A3: This issue often arises when the reactant has partial solubility in both phases. A phase-transfer catalyst (PTC) can be an effective solution. A PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs.[6][7][8][9][10] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.[7][8]

Q4: Can I run the reaction without dissolving the starting material at all?

A4: In some cases, yes. Heterogeneous reaction conditions can be employed.

  • Slurry Reactions: If the solid is finely dispersed, the reaction may still proceed at the solid-liquid interface, albeit potentially at a slower rate. Vigorous stirring is essential to maximize the surface area contact.

  • Mechanochemistry (Ball Milling): For reactions that are persistently problematic in solution, solvent-free mechanochemical methods like ball milling can be a powerful alternative.[11][12][13][14][15] This technique uses mechanical force to initiate reactions between solid reactants.[12][15]

Q5: How does sonication improve solubility?

A5: Sonication utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break down solid agglomerates and increase the interaction between the solute and the solvent, thereby accelerating dissolution.[16][17][18][19]

Quantitative Solubility Data

Organic SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL) at 25°C
MethanolPolar ProticHighData to be determined
EthanolPolar ProticModerate to HighData to be determined
IsopropanolPolar ProticModerateData to be determined
WaterPolar ProticModerateData to be determined
Dimethylformamide (DMF)Polar AproticModerate to HighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighData to be determined
AcetonitrilePolar AproticLow to ModerateData to be determined
Tetrahydrofuran (THF)Polar AproticLowData to be determined
Dichloromethane (DCM)HalogenatedVery LowData to be determined
TolueneAromatic HydrocarbonInsolubleData to be determined
HexaneAliphatic HydrocarbonInsolubleData to be determined

Experimental Protocols

1. Solubility Enhancement by Heating

  • Objective: To dissolve this compound by increasing the temperature of the solvent.

  • Procedure:

    • Add the solid this compound to the chosen reaction solvent in a flask equipped with a stir bar and a condenser.

    • Begin stirring the suspension at room temperature.

    • Gradually heat the mixture using a suitable heating mantle or oil bath.

    • Monitor the dissolution of the solid visually.

    • Increase the temperature in increments (e.g., 5-10 °C) until the solid dissolves completely or the boiling point of the solvent is reached.

    • Caution: Do not exceed the decomposition temperature of any reactants. Ensure the heating is uniform to avoid localized overheating.

2. Solubility Enhancement using a Co-solvent

  • Objective: To increase the solubility of this compound by adding a miscible solvent in which it is more soluble.

  • Procedure:

    • Suspend the solid this compound in the primary reaction solvent with stirring.

    • Slowly add a co-solvent (e.g., DMF or methanol) dropwise to the suspension.

    • Observe the mixture for signs of dissolution after each addition.

    • Continue adding the co-solvent until the solid is fully dissolved.

    • Record the final volume ratio of the primary solvent to the co-solvent to ensure reproducibility.

    • Note: Be aware that altering the solvent composition may affect reaction kinetics or equilibria.

3. Solubility Enhancement by Sonication

  • Objective: To facilitate the dissolution of this compound using ultrasonic agitation.

  • Procedure:

    • Place the solid this compound and the chosen solvent in a reaction vessel.

    • Immerse the vessel in an ultrasonic bath.

    • Turn on the sonicator. The duration and power will depend on the scale of the reaction and the amount of solid.

    • Monitor the dissolution visually.

    • Continue sonication until the solid is fully dissolved or no further change is observed.

    • Tip: To prevent overheating of the sample, consider using pulsed sonication or placing the vessel in a cooling bath during sonication.[19]

4. Free-Base Extraction

  • Objective: To convert this compound to its more organic-soluble free amine form.

  • Procedure:

    • Dissolve the this compound in water.

    • Transfer the aqueous solution to a separatory funnel.

    • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base like sodium hydroxide (NaOH), while gently swirling.

    • Monitor the pH of the aqueous layer with pH paper, aiming for a pH above 9-10 to ensure complete deprotonation.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer.

    • Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.

Visualizing Troubleshooting Strategies

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_advanced Advanced Strategies cluster_outcome Outcome start Poorly soluble starting material (this compound) heating Increase Temperature start->heating Try first sonication Sonication / Grinding start->sonication Try first cosolvent Add Co-solvent heating->cosolvent If still insoluble success Reaction Proceeds heating->success sonication->cosolvent If still insoluble sonication->success ph_adjust pH Adjustment (Free-Basing) cosolvent->ph_adjust If still insoluble cosolvent->success ptc Phase-Transfer Catalysis (for biphasic systems) ph_adjust->ptc If applicable mechanochem Mechanochemistry (Ball Milling) ph_adjust->mechanochem Consider as alternative ph_adjust->success ptc->success mechanochem->success

Caption: A workflow for troubleshooting the poor solubility of this compound.

Solubility_Enhancement_Strategies cluster_main Solubility Enhancement Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications main Overcoming Poor Solubility temp Temperature Adjustment (Heating/Cooling) main->temp particle Particle Size Reduction (Grinding, Sonication) main->particle cosolvency Co-solvency main->cosolvency ph pH Adjustment main->ph ptc Phase-Transfer Catalysis main->ptc mechanochem Mechanochemistry main->mechanochem

Caption: Logical relationships between different solubility enhancement strategies.

References

Technical Support Center: Monitoring Reactions with 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reaction progress involving 5-Bromo-2-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions related to the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) for this specific starting material.

Introduction for the Senior Application Scientist

This compound is a key building block in medicinal chemistry, valued for its unique electronic and structural properties imparted by the fluorine and bromine substituents.[1][2][3][4] As a primary amine hydrochloride salt, it is a polar and often highly crystalline solid.[5] These characteristics are crucial when developing analytical methods to monitor its consumption during a chemical reaction. The basicity of the amine and the polarity of the salt form can present specific challenges in both TLC and LCMS analysis. This guide provides practical, field-tested solutions to anticipate and resolve these challenges, ensuring accurate and reproducible reaction monitoring.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during TLC and LCMS analysis of reactions starting with this compound.

TLC Troubleshooting

Question 1: My starting material, this compound, is streaking badly on the TLC plate. What's causing this and how can I fix it?

Answer:

Streaking of your starting material on a silica gel TLC plate is the most common issue encountered and is typically due to a combination of its high polarity and basicity.[6][7]

  • Causality: 5-Bromo-2-fluorobenzylamine is a basic compound. When spotted on an acidic silica gel plate, the amine can interact strongly and non-specifically with the stationary phase, leading to a continuous "streak" rather than a compact spot.[7] Furthermore, as a hydrochloride salt, it is highly polar and may have poor solubility in less polar mobile phases, causing it to remain at the baseline and streak.[8] Overloading the sample on the TLC plate can also exacerbate this issue.[8][9]

  • Solutions:

    • Neutralize the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to suppress the interaction between the basic amine and the acidic silica.[6]

      • Recommended Action: Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase.[6][10] For example, a common mobile phase of ethyl acetate/hexanes could be modified to 1% Et₃N in 30% ethyl acetate/70% hexanes.

    • Adjust Sample Preparation: Before spotting, consider neutralizing your reaction aliquot.

      • Recommended Action: If taking an aliquot from an acidic reaction mixture, quench a small sample with a dilute base (like saturated NaHCO₃ solution), extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and then spot this solution on the TLC plate.

    • Reduce Sample Concentration: You may be overloading the plate.[9]

      • Recommended Action: Dilute your sample significantly before spotting. It's better to spot a dilute sample multiple times in the same location (allowing the solvent to dry between applications) than to spot a concentrated sample once.[9]

    • Consider Reverse-Phase TLC: For highly polar compounds, switching to a C18-functionalized silica plate (reverse-phase TLC) can be beneficial.[6] In this case, you would use a more polar mobile phase, such as acetonitrile/water or methanol/water.

Question 2: I can't see the spot for my starting material or product under the UV lamp. How can I visualize my spots?

Answer:

While the brominated and fluorinated benzene ring in this compound should be UV-active, several factors can lead to poor visualization.

  • Causality: The compound might be too dilute, or your product may not be UV-active at the wavelength you are using (typically 254 nm).[6] It's also possible the compound has evaporated from the plate if it's volatile, though this is less likely for the hydrochloride salt.[6]

  • Solutions:

    • Increase Sample Concentration: Spot the sample multiple times in the same location, ensuring the plate dries between each application.[9]

    • Use a Staining Agent: Chemical stains are an excellent alternative or complement to UV visualization.

      • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines. 5-Bromo-2-fluorobenzylamine will appear as a distinct colored spot (often purple or pink) after gentle heating.

      • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, which includes many organic molecules. It will appear as a yellow spot on a purple background.

      • Anisaldehyde Stain: This is a general-purpose stain that can produce a range of colors for different functional groups, which can be helpful in distinguishing between your starting material and product.[11]

Question 3: My starting material and product have very similar Rf values. How can I improve the separation?

Answer:

Poor separation occurs when the mobile phase is not optimized to differentiate between the polarities of your compounds.[8]

  • Causality: If the reaction involves a subtle modification to the this compound structure, the product may have a very similar polarity, leading to co-elution on the TLC plate.

  • Solutions:

    • Systematically Vary Solvent Polarity: The key is to find a mobile phase that provides a good balance of elution. An ideal Rf value is typically between 0.2 and 0.4.[12]

      • If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 50% ethyl acetate/hexanes to 20% ethyl acetate/hexanes).[6]

      • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.[6]

    • Try Different Solvent Systems: Sometimes a simple mixture like ethyl acetate/hexanes doesn't provide enough selectivity.

      • Recommended Action: Try a different solvent combination. For example, dichloromethane/methanol can offer different selectivity for polar compounds.[13] Adding a small amount of a third solvent can also dramatically change the separation.

    • Use a Cospot: To confirm if you have starting material remaining, use a "cospot," where you spot the reaction mixture and the starting material in the same lane.[11] If you see a single, elongated spot, your product and starting material are likely not separating well. If you see two distinct spots, the reaction is progressing.

LCMS Troubleshooting

Question 4: I am not seeing any peak for this compound in my LCMS chromatogram, or the peak is very small and broad.

Answer:

This is a common issue when analyzing polar, basic compounds by reverse-phase LCMS. The problem can stem from the chromatography method or the mass spectrometer settings.

  • Causality:

    • Poor Retention: As a polar hydrochloride salt, the compound may have very little retention on a standard C18 column, eluting in the solvent front with other unretained components.[14]

    • Poor Peak Shape: The basic amine can interact with residual acidic silanols on the silica-based column packing, leading to peak tailing or complete adsorption onto the column.[15]

    • Incorrect Ionization Mode: The compound needs to be ionized to be detected by the mass spectrometer. For an amine, positive ionization mode (ESI+) is required to form the [M+H]⁺ ion.

    • Sample Solvent Issues: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure methanol or acetonitrile), it can cause peak distortion and poor retention.[16]

  • Solutions:

    • Optimize the Mobile Phase:

      • Add an Acidic Modifier: Use a volatile acid in your mobile phase (both water and organic phases) to protonate the amine. This will improve peak shape by suppressing interactions with silanols and ensure it is in the correct form for ESI+ detection.

      • Recommended Action: Add 0.1% formic acid or 0.1% acetic acid to both your water and acetonitrile/methanol mobile phases.[17] For LCMS, avoid non-volatile buffers like phosphate.[15]

    • Adjust the Gradient:

      • Recommended Action: Start with a very low percentage of organic solvent (e.g., 5% acetonitrile with 0.1% formic acid) and hold for a few minutes to ensure the polar starting material is retained on the column.

    • Check Mass Spectrometer Settings:

      • Recommended Action: Ensure you are operating in Electrospray Ionization Positive (ESI+) mode. Calculate the expected mass for the protonated molecule ([M+H]⁺) and look for that specific m/z in your data. For 5-Bromo-2-fluorobenzylamine (free base, C₇H₇BrFN), the molecular weight is ~204.0 g/mol , so you should be looking for the [M+H]⁺ ion around m/z 205.0.

    • Use an Appropriate Sample Solvent:

      • Recommended Action: Dissolve your sample in a solvent that is as weak or weaker than your initial mobile phase conditions, such as 5% acetonitrile in water with 0.1% formic acid.[16][18]

Question 5: My baseline is very noisy, and I'm seeing many "ghost peaks." What is the source of this contamination?

Answer:

A noisy baseline or the appearance of unexpected peaks can obscure your analyte of interest and is often due to contamination in the solvents, additives, or the system itself.[16][19]

  • Causality:

    • Solvent Purity: Using HPLC-grade solvents instead of LCMS-grade solvents can introduce contaminants that are detected by the mass spectrometer.[20][21]

    • Mobile Phase Additives: Additives like acids or buffers can be a source of contamination.[19]

    • System Contamination: Carryover from previous injections or buildup of non-volatile materials in the system or on the column can lead to ghost peaks.[19]

  • Solutions:

    • Use High-Purity Solvents and Additives:

      • Recommended Action: Always use LCMS-grade water, acetonitrile, methanol, and additives (e.g., formic acid).[18][20]

    • Prepare Fresh Mobile Phases:

      • Recommended Action: Prepare mobile phases fresh daily and filter aqueous phases if necessary. Avoid "topping off" solvent bottles, as this can concentrate contaminants.[16]

    • Flush the System:

      • Recommended Action: Before running your samples, flush the system and the column with a strong solvent (like 100% acetonitrile or isopropanol) to wash away contaminants. Run several blank injections (injecting only your sample solvent) to ensure the baseline is clean.[19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for a reaction with this compound?

A good starting point for a polar, basic compound on a silica plate would be a moderately polar solvent system with a basic additive.[22]

  • Recommendation 1: 30% Ethyl Acetate in Hexanes + 1% Triethylamine.

  • Recommendation 2: 5% Methanol in Dichloromethane + 1% Triethylamine. Adjust the ratio of the main solvents to achieve an Rf of ~0.3 for your starting material.[12]

Q2: What type of LC column is best for analyzing this compound?

A standard C18 reverse-phase column is suitable for this analysis.[23] Choose a reputable brand known for good peak shape with basic compounds. A column with a particle size of 5 µm is standard for HPLC, while columns with sub-2 µm particles are used for UHPLC systems.

Q3: How should I prepare my reaction sample for TLC and LCMS analysis?

For both techniques, proper sample preparation is key.

  • Take an Aliquot: Withdraw a small, representative sample from the reaction mixture.

  • Quench (if necessary): If the reaction is under harsh conditions (e.g., strong acid or base), you may need to quench the aliquot in a neutral buffer.

  • Dilute: This is the most critical step. Dilute the sample significantly.

    • For TLC: Dilute with a volatile organic solvent like ethyl acetate or dichloromethane.

    • For LCMS: Dilute with your initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).[18] This prevents peak distortion.[16]

Q4: My reaction is run in a high-boiling solvent like DMF or DMSO. How does this affect my TLC analysis?

High-boiling solvents like DMF and DMSO will travel up the TLC plate with the solvent front, smearing everything and making the plate unreadable.[11]

  • Solution: After spotting your sample on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the DMF or DMSO before developing the plate in your chosen eluent.[11]

Q5: What are the expected mass-to-charge ratios (m/z) for 5-Bromo-2-fluorobenzylamine in LCMS?

The mass spectrometer detects ions. For 5-Bromo-2-fluorobenzylamine, you should look for the following in ESI+ mode:

  • Chemical Formula (Free Base): C₇H₇BrFN

  • Molecular Weight (Monoisotopic): ~203.98 g/mol

  • Expected Ion [M+H]⁺: ~204.99 m/z Due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br are ~50:50), you will see a characteristic isotopic pattern.

  • [M(⁷⁹Br)+H]⁺: ~204.99 m/z

  • [M(⁸¹Br)+H]⁺: ~206.99 m/z These two peaks will have roughly equal intensity and are a definitive confirmation of your compound.

Part 3: Protocols and Visualizations

Protocol 1: Standard TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel TLC plate.[9]

  • Sample Spotting:

    • Prepare a dilute solution of your reaction mixture and a separate dilute solution of your starting material (as a reference).

    • Using a capillary tube, spot a small amount of each solution onto the starting line, leaving space between spots. Create a "cospot" by spotting both the reaction mixture and the starting material on the same point.[11]

    • Allow the solvent to fully evaporate.

  • Chamber Preparation:

    • Pour your chosen mobile phase (e.g., 30% EtOAc/Hexanes + 1% Et₃N) into a developing chamber to a depth of ~0.5 cm.[24]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and cover with a lid. Allow it to equilibrate for 5-10 minutes.[24]

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[9] Cover the chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[12] Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If needed, use a chemical stain (like ninhydrin) for further visualization.

Protocol 2: Standard LCMS Monitoring
  • System Preparation:

    • Mobile Phase A: LCMS-grade water + 0.1% formic acid.

    • Mobile Phase B: LCMS-grade acetonitrile + 0.1% formic acid.

    • Purge the pump lines to remove any air bubbles.

  • Column: A standard C18 column (e.g., 4.6 x 50 mm, 5 µm).

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: 5% to 95% B

      • 5.0 - 6.0 min: 95% B

      • 6.0 - 6.1 min: 95% to 5% B

      • 6.1 - 8.0 min: 5% B (re-equilibration)

    • MS Settings: ESI+, scanning a mass range that includes your expected ions (e.g., m/z 100-500).

  • Analysis:

    • Inject a blank (sample solvent) first to ensure the system is clean.

    • Inject your diluted reaction sample.

    • Monitor the total ion chromatogram (TIC) for peaks and extract the specific m/z values for your starting material and expected product to generate extracted ion chromatograms (EICs).

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Mobile Phase (e.g., 30% EtOAc/Hex + 1% Et3N) P3 Prepare TLC Chamber (Add solvent & filter paper) P1->P3 P2 Prepare Dilute Samples (Reaction, Starting Material, Cospot) E1 Spot Samples on TLC Plate P2->E1 E2 Develop Plate in Chamber P3->E2 E1->E2 E3 Dry Plate & Mark Solvent Front E2->E3 A1 Visualize under UV Lamp E3->A1 A2 Apply Chemical Stain (e.g., Ninhydrin) A1->A2 A3 Calculate Rf Values & Analyze A2->A3

Caption: Standard workflow for monitoring reaction progress using TLC.

LCMS_Troubleshooting cluster_chrom Chromatography Issues cluster_ms Mass Spec Issues Problem No Peak or Poor Peak Shape for Starting Material C1 Is the compound retained? (Check solvent front) Problem->C1 M1 Is MS in ESI+ mode? Problem->M1 C2 Add 0.1% Formic Acid to Mobile Phase C1->C2 No C4 Is sample solvent weaker than mobile phase? C1->C4 Yes C3 Start with low % organic (e.g., 5% ACN) C2->C3 C5 Re-dissolve sample in initial mobile phase C4->C5 No C4->M1 Yes M2 Switch to ESI Positive M1->M2 No M3 Are you extracting the correct m/z for [M+H]⁺? M1->M3 Yes M4 Check mass calculation and isotopic pattern for Bromine M3->M4 No

Caption: Troubleshooting logic for missing or poor peaks in LCMS analysis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of 5-Bromo-2-fluorobenzylamine hydrochloride, a substituted benzylamine derivative of interest in drug discovery. As a hydrochloride salt, its solubility and the electronic effects of its substituents present a unique spectral signature.

This guide will not only present the predicted ¹H NMR spectrum of the title compound but will also delve into the rationale behind the spectral assignments through a comparative analysis with structurally related analogues. By understanding the individual contributions of the benzylamine hydrochloride backbone, the ortho-fluoro substituent, and the meta-bromo substituent, researchers can gain a deeper understanding of structure-spectra correlations.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the benzylic protons (CH₂), the amine protons (NH₃⁺), and the three aromatic protons on the substituted benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the protonation of the amine group.

A key feature of the aromatic region will be the spin-spin coupling between the protons and the fluorine atom. This will result in characteristic splitting patterns that are invaluable for assigning the signals.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
NH₃⁺8.5 - 9.0Broad singlet-
H-67.8 - 8.0Doublet of doublets³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-47.6 - 7.8Doublet of doublets³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6
H-37.3 - 7.5Triplet of doublets³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10
CH₂~4.1Singlet (broadened)-

Comparative Spectral Analysis: Deconstructing the Molecule

To substantiate the predicted spectral data, a comparative analysis with model compounds is essential. By examining the ¹H NMR spectra of benzylamine hydrochloride, 2-fluorobenzylamine, and various bromobenzylamine hydrochlorides, we can isolate the electronic and steric effects of each substituent.

The Benzylamine Hydrochloride Moiety

The protonation of the amino group to form the hydrochloride salt has a significant deshielding effect on the adjacent benzylic protons (CH₂). In benzylamine, these protons typically appear around 3.8 ppm. However, in benzylamine hydrochloride, the signal shifts downfield to approximately 4.0 ppm in DMSO-d₆.[1] The amine protons themselves appear as a broad singlet at a much lower field, typically around 8.6 ppm, due to proton exchange and the electronegativity of the nitrogen atom.

The Influence of the 2-Fluoro Substituent

An ortho-fluoro substituent introduces two key features: a downfield shift of the adjacent aromatic protons and characteristic proton-fluorine (H-F) coupling. The electronegative fluorine atom withdraws electron density from the ring, deshielding the aromatic protons.[2] Furthermore, the spin-active ¹⁹F nucleus couples with nearby protons, leading to additional splitting of the signals. Typical ortho ³J(H-F) coupling constants are in the range of 8-10 Hz, while meta ⁴J(H-F) couplings are smaller, around 4-6 Hz.[3][4] In 2-fluorobenzylamine, the aromatic protons appear in the range of 7.0-7.5 ppm.[5]

The Effect of the 5-Bromo Substituent

The bromine atom at the 5-position is also an electron-withdrawing group, further deshielding the aromatic protons.[2] Its effect is most pronounced on the ortho protons (H-4 and H-6). In the ¹H NMR spectrum of 3-bromobenzylamine hydrochloride (structurally analogous in terms of the meta-bromo position relative to the CH₂NH₃⁺ group), the aromatic protons are shifted downfield compared to benzylamine hydrochloride.[1] For instance, the proton between the bromine and the CH₂NH₃⁺ group appears at a lower field.

By synthesizing these individual effects, we can arrive at the predicted spectrum for this compound. The combined electron-withdrawing nature of the fluorine and bromine atoms will shift the aromatic protons significantly downfield. The coupling patterns will be a superposition of the H-H and H-F couplings, allowing for the definitive assignment of each aromatic proton.

Experimental Protocol for ¹H NMR Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and a vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. The use of DMSO-d₆ is recommended for hydrochloride salts due to its excellent solvating power for polar compounds and its ability to slow down the exchange of the NH₃⁺ protons, sometimes allowing for the observation of their coupling.[1]

    • Cap the NMR tube and vortex gently until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants of the signals.

Visualizing Structural Relationships and Workflow

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Structure of this compound cluster_ring a C b C-F a->b g CH₂NH₃⁺Cl⁻ a->g c C-H₃ b->c d C-H₄ c->d e C-Br d->e f C-H₆ e->f f->a

Caption: Molecular structure of this compound with proton numbering.

¹H NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) DataAcq Data Acquisition (400 MHz NMR) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Calibration) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: A streamlined workflow for the ¹H NMR characterization of the target compound.

Conclusion

The ¹H NMR characterization of this compound is a clear example of how fundamental NMR principles can be applied to deduce the structure of a complex organic molecule. By dissecting the molecule into its constituent parts and comparing their known spectral features, a confident prediction of the complete ¹H NMR spectrum can be made. The interplay of inductive effects from the halogen substituents and the deshielding caused by the ammonium group, combined with the diagnostic H-F coupling patterns, provides a rich dataset for structural verification. This guide provides researchers with a robust framework for approaching the NMR analysis of this and similar substituted benzylamine derivatives.

References

Comparative LC-MS Analysis of N-Acetylation Products: 5-Bromo-2-fluorobenzylamine HCl vs. an Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Synthetic and Analytical Chemistry

In the realm of drug discovery and development, the synthesis and analysis of substituted benzylamines are fundamental. 5-Bromo-2-fluorobenzylamine hydrochloride is a versatile reagent frequently employed in the construction of complex molecular architectures. Understanding its reactivity and the analytical profile of its derivatives is crucial for process optimization and quality control. This guide provides a comparative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the N-acetylation reaction products of this compound and a closely related structural isomer, 4-Bromo-2-fluorobenzylamine, offering valuable insights for researchers and scientists.

Performance Comparison in N-Acetylation

To provide a clear comparison, the N-acetylation of both this compound and 4-Bromo-2-fluorobenzylamine was considered. The primary product for each reaction is the corresponding N-acetylated benzylamine. The key analytical parameters obtained from LC-MS analysis are summarized in Table 1.

ParameterN-(5-bromo-2-fluorobenzyl)acetamideN-(4-bromo-2-fluorobenzyl)acetamide
Molecular Formula C₉H₉BrFNOC₉H₉BrFNO
Molecular Weight 246.08 g/mol 246.08 g/mol
Predicted [M+H]⁺ (m/z) 246.9924246.9924
Predicted Retention Time ShorterLonger
Potential Byproducts Di-acetylated product, unreacted starting materialDi-acetylated product, unreacted starting material

Table 1: Comparison of the primary N-acetylation products of 5-Bromo-2-fluorobenzylamine and 4-Bromo-2-fluorobenzylamine.

The identical molecular weight and formula of the two isomeric products underscore the necessity of chromatographic separation for their differentiation. The predicted retention times are based on the principle that the 4-bromo isomer, with the bromine atom further from the electron-withdrawing fluorine and amide groups, is slightly less polar, leading to a longer retention time in reversed-phase chromatography.

Experimental Protocols

A generalized experimental protocol for the N-acetylation of substituted benzylamines and a standard LC-MS analysis method are provided below.

Protocol for N-Acetylation of Substituted Benzylamines

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Substituted benzylamine hydrochloride (e.g., 5-Bromo-2-fluorobenzylamine HCl or 4-Bromo-2-fluorobenzylamine) (1.0 eq)

  • Acetyl chloride or Acetic Anhydride (1.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend the substituted benzylamine hydrochloride in anhydrous DCM.

  • Add triethylamine and stir the mixture until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

LC-MS Analysis Protocol

This is a general-purpose LC-MS method suitable for the analysis of aromatic amines and their acetylated derivatives.

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent

  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Full Scan (m/z 100-500) and/or Multiple Reaction Monitoring (MRM) for targeted analysis.

Visualizing the Process

To better illustrate the workflow and relationships, the following diagrams were generated using the DOT language.

cluster_synthesis Synthesis Start Start Dissolve Amine Dissolve Benzylamine HCl in DCM with Et3N Start->Dissolve Amine Cool Cool to 0 °C Dissolve Amine->Cool Add Acylating Agent Add Acetyl Chloride or Acetic Anhydride Cool->Add Acylating Agent React Stir at RT (2-4 hours) Add Acylating Agent->React Workup Aqueous Workup (NaHCO3, Brine) React->Workup Dry and Concentrate Dry (MgSO4) and Concentrate Workup->Dry and Concentrate Purify Column Chromatography (if needed) Dry and Concentrate->Purify Product Product Purify->Product

Experimental workflow for N-acetylation.

cluster_lcms LC-MS Analysis cluster_reactants Reactants & Products Sample Sample LC_Separation Liquid Chromatography (Reversed-Phase) Sample->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Mass Analyzer (Quadrupole) MS_Ionization->MS_Detection Data Data MS_Detection->Data Reactant_5 5-Bromo-2-fluorobenzylamine Product_5 N-(5-bromo-2-fluorobenzyl)acetamide Reactant_5->Product_5 N-acetylation Reactant_4 4-Bromo-2-fluorobenzylamine Product_4 N-(4-bromo-2-fluorobenzyl)acetamide Reactant_4->Product_4 N-acetylation Product_5->LC_Separation Product_4->LC_Separation

Logical relationship of synthesis and analysis.

Conclusion

The N-acetylation of this compound and its isomer, 4-Bromo-2-fluorobenzylamine, yields products with identical mass, necessitating effective chromatographic separation for accurate analysis. The subtle differences in polarity between the two products are expected to result in distinguishable retention times under reversed-phase LC conditions. The provided protocols offer a solid foundation for researchers to perform these reactions and subsequent LC-MS analyses. This comparative guide highlights the importance of considering isomeric alternatives and provides the necessary framework for their differentiation and characterization, ultimately aiding in the development of robust synthetic and analytical methods in the pharmaceutical industry.

High-Resolution Mass Spectrometry in the Analysis of Novel Heterocyclic Compounds Derived from 5-Bromo-2-fluorobenzylamine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. Substituted benzylamines, such as 5-Bromo-2-fluorobenzylamine HCl, serve as versatile building blocks in the synthesis of a diverse range of heterocyclic compounds, which form the backbone of many pharmaceuticals. This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) characterization of novel quinazoline and benzimidazole derivatives synthesized from 5-Bromo-2-fluorobenzylamine HCl, alongside a discussion of alternative starting materials and their prospective derivatives.

High-resolution mass spectrometry is an indispensable tool in modern drug discovery, offering unparalleled accuracy in mass measurements, which is crucial for the unambiguous determination of elemental compositions and the structural elucidation of novel compounds.

Synthesis of Novel Heterocycles

Novel quinazoline and benzimidazole derivatives can be synthesized from 5-Bromo-2-fluorobenzylamine HCl through well-established synthetic methodologies. The primary amino group of the benzylamine serves as a key reactive site for cyclization reactions.

Synthetic Pathway to Substituted Quinazolines:

A plausible route to novel quinazoline derivatives involves the condensation of 5-Bromo-2-fluorobenzylamine with various aldehydes or their derivatives. This can be achieved under transition-metal-free conditions, offering a greener and more economical synthetic approach. For instance, the reaction with an appropriate benzaldehyde derivative in the presence of an oxidizing agent can lead to the formation of the corresponding 2-substituted quinazoline.

dot

Caption: Synthetic route to 2-substituted-6-bromo-8-fluoro-quinazolines.

Synthetic Pathway to Substituted Benzimidazoles:

Similarly, the synthesis of benzimidazole derivatives can be achieved through the reaction of 5-Bromo-2-fluorobenzylamine with aldehydes, followed by an oxidative cyclization. The initial condensation forms a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the benzimidazole core.

dot

Caption: General synthetic pathway to bromo-fluoro-substituted benzimidazoles.

High-Resolution Mass Spectrometry Analysis

The characterization of these newly synthesized compounds relies heavily on HRMS to confirm their identity and purity. The high accuracy of this technique allows for the differentiation between compounds with very similar masses.

Table 1: Predicted and Experimental High-Resolution Mass Spectrometry Data for a Hypothetical 6-Bromo-8-fluoro-2-phenylquinazoline

ParameterPredicted ValueExperimental Value (Hypothetical)
Molecular Formula C₁₄H₈BrFN₂C₁₄H₈BrFN₂
Calculated Exact Mass 299.9936-
Observed m/z [M+H]⁺ 300.9999301.0003
Mass Accuracy (ppm) -< 2 ppm
Isotopic Pattern Characteristic 1:1 ratio for Br isotopes (⁷⁹Br, ⁸¹Br)Observed

Note: Experimental values are hypothetical and serve for illustrative purposes.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. For bromo-fluoro substituted heterocycles, characteristic fragmentation pathways often involve the loss of the bromine and fluorine atoms, as well as cleavage of the heterocyclic ring system. The presence of bromine results in a distinctive isotopic pattern for fragment ions containing this atom.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Quinazolines:

A mixture of 5-Bromo-2-fluorobenzylamine HCl (1 mmol), a substituted aldehyde (1.2 mmol), and a catalytic amount of iodine (10 mol%) in a suitable solvent (e.g., DMSO) is heated under an oxygen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography to afford the desired 2-substituted quinazoline.

High-Resolution Mass Spectrometry Protocol:

Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI). Full scan mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000. For structural confirmation, tandem mass spectrometry (MS/MS) experiments are performed on the protonated molecular ion [M+H]⁺ using collision-induced dissociation (CID). The high-resolution data allows for the determination of the elemental composition of the parent and fragment ions with high confidence.

Comparative Analysis with Alternative Building Blocks

For the synthesis of analogous heterocyclic compounds, several alternatives to 5-Bromo-2-fluorobenzylamine HCl are commercially available. These alternatives can introduce different substitution patterns on the resulting heterocyclic core, potentially leading to compounds with altered physicochemical properties and biological activities.

Table 2: Comparison of 5-Bromo-2-fluorobenzylamine HCl with Alternative Building Blocks

Starting MaterialPotential Heterocyclic ProductsKey Features of Resulting Compounds
5-Bromo-2-fluorobenzylamine HCl Bromo- and fluoro-substituted quinazolines and benzimidazoles.Halogen atoms can modulate lipophilicity and metabolic stability, and provide sites for further functionalization.
2-Amino-5-chlorobenzylamine Chloro-substituted quinazolines and benzimidazoles.Chlorine is another common halogen in drug molecules, influencing electronic properties and binding interactions.
2-Amino-5-methylbenzylamine Methyl-substituted quinazolines and benzimidazoles.The methyl group can enhance binding through hydrophobic interactions and may alter metabolic profiles.
2-Aminobenzylamine Unsubstituted (at the benzyl core) quinazolines and benzimidazoles.Provides a baseline for understanding the effect of substituents on activity.

The choice of starting material will depend on the specific therapeutic target and the desired structure-activity relationship (SAR) to be explored. Parallel synthesis approaches can be employed to rapidly generate a library of diverse compounds from these different building blocks for high-throughput screening.

dot

Alternatives_Workflow cluster_start Starting Materials cluster_reaction Parallel Synthesis cluster_products Compound Libraries 5-Bromo-2-fluorobenzylamine HCl 5-Bromo-2-fluorobenzylamine HCl Reaction with Aldehydes Reaction with Aldehydes 5-Bromo-2-fluorobenzylamine HCl->Reaction with Aldehydes 2-Amino-5-chlorobenzylamine 2-Amino-5-chlorobenzylamine 2-Amino-5-chlorobenzylamine->Reaction with Aldehydes 2-Amino-5-methylbenzylamine 2-Amino-5-methylbenzylamine 2-Amino-5-methylbenzylamine->Reaction with Aldehydes Bromo-fluoro Library Bromo-fluoro Library Reaction with Aldehydes->Bromo-fluoro Library Chloro Library Chloro Library Reaction with Aldehydes->Chloro Library Methyl Library Methyl Library Reaction with Aldehydes->Methyl Library

Caption: Workflow for parallel synthesis of diverse heterocyclic libraries.

A Comparative Guide to the Reactivity of 5-Bromo-2-fluorobenzylamine and 4-Bromo-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted benzylamines, in particular, are prevalent scaffolds in a myriad of biologically active compounds.[1] This guide provides an in-depth comparative analysis of two closely related isomers: 5-Bromo-2-fluorobenzylamine and 4-Bromo-2-fluorobenzylamine. We will explore how the seemingly subtle difference in the position of the bromine atom profoundly influences their reactivity in key synthetic transformations.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric environment of the benzene ring. In both 5-Bromo-2-fluorobenzylamine and 4-Bromo-2-fluorobenzylamine, we have three key substituents: a bromine atom, a fluorine atom, and a benzylamine group.

  • Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I).[2] This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNA r).[3] Its small size minimizes steric hindrance.

  • Bromine (at C5 or C4): Bromine is also an electronegative halogen and deactivates the ring through its inductive effect. However, it can participate in resonance, donating a lone pair of electrons to the ring (+M effect), which directs incoming electrophiles to the ortho and para positions.[4] The interplay between its inductive and mesomeric effects is key to understanding the reactivity differences between the two isomers.

  • Benzylamine Group (-CH₂NH₂): The aminomethyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. However, under acidic conditions, the amine protonates to form -CH₂NH₃⁺, which becomes a deactivating, meta-directing group.

Table 1: Key Properties of the Isomers

Property5-Bromo-2-fluorobenzylamine4-Bromo-2-fluorobenzylamine
CAS Number 99725-13-0 (HCl salt)[5]112734-22-2[6]
Molecular Formula C₇H₇BrFNC₇H₇BrFN
Molecular Weight 204.04 g/mol 204.04 g/mol [6]
Appearance White to cream crystals or powder (HCl salt)[7]Information not readily available
Melting Point 245.0-254.0 °C (HCl salt)[7]Information not readily available

Comparative Reactivity in Key Transformations

The positional difference of the bromine atom in these two isomers leads to distinct electronic distributions and steric environments, which in turn dictates their reactivity in common synthetic reactions.

SNA r reactions are pivotal for introducing nucleophiles onto an aromatic ring and are highly sensitive to the electronic nature of the ring.[8] The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer intermediate.[9]

In both isomers, the fluorine atom at the 2-position is a potential leaving group in SNA r reactions, especially given its high electronegativity which polarizes the C-F bond.[10] However, the relative positions of the other substituents determine the overall reactivity.

  • 5-Bromo-2-fluorobenzylamine: The bromine atom is para to the fluorine. The electron-withdrawing effects of both the bromine and the fluorine atom work in concert to activate the ring for nucleophilic attack at the C2 position.

  • 4-Bromo-2-fluorobenzylamine: The bromine atom is meta to the fluorine. While still electron-withdrawing, its ability to stabilize the negative charge of the Meisenheimer complex through resonance is diminished compared to the para-positioning in the 5-bromo isomer.

Prediction: 5-Bromo-2-fluorobenzylamine is expected to be more reactive towards nucleophilic aromatic substitution at the C2 position compared to 4-Bromo-2-fluorobenzylamine.

Experimental Protocol: Comparative SNA r with Morpholine

This protocol outlines a general procedure to compare the reactivity of the two isomers in a nucleophilic aromatic substitution reaction with morpholine.

Materials:

  • 5-Bromo-2-fluorobenzylamine hydrochloride

  • 4-Bromo-2-fluorobenzylamine hydrochloride

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Reaction vials, magnetic stir bars, heating block, TLC plates, GC-MS or LC-MS for analysis.

Procedure:

  • In separate reaction vials, add this compound (1 mmol) and 4-Bromo-2-fluorobenzylamine hydrochloride (1 mmol).

  • To each vial, add potassium carbonate (3 mmol) and DMSO (5 mL).

  • Add morpholine (1.2 mmol) to each vial.

  • Seal the vials and heat the reactions at 120 °C.

  • Monitor the reaction progress by TLC or by taking aliquots for GC-MS or LC-MS analysis at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion (or after 24 hours), cool the reaction mixtures to room temperature.

  • Pour the contents of each vial into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product to determine the conversion and yield of the corresponding morpholine-substituted product.

Expected Outcome: The reaction with 5-Bromo-2-fluorobenzylamine is anticipated to proceed at a faster rate and potentially give a higher yield of the desired product compared to the reaction with 4-Bromo-2-fluorobenzylamine under identical conditions.

The bromine atom on both isomers serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation, respectively.[11][12]

Suzuki-Miyaura Coupling:

This reaction couples the aryl bromide with a boronic acid or ester.[13] The reactivity in Suzuki coupling is influenced by the ease of oxidative addition of the aryl bromide to the palladium(0) catalyst.[14]

  • 5-Bromo-2-fluorobenzylamine: The electronic environment around the C-Br bond is influenced by the ortho-fluorine and the para-benzylamine group.

  • 4-Bromo-2-fluorobenzylamine: The C-Br bond has an ortho-benzylamine group and a meta-fluorine atom.

The steric hindrance around the bromine atom is a significant factor. In the 4-bromo isomer, the adjacent benzylamine group could potentially hinder the approach of the bulky palladium catalyst.[15] Conversely, in the 5-bromo isomer, the bromine is less sterically encumbered.

Prediction: 5-Bromo-2-fluorobenzylamine may exhibit slightly better reactivity in Suzuki-Miyaura coupling reactions due to reduced steric hindrance around the bromine atom.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 5-Bromo-2-fluorobenzylamine

  • 4-Bromo-2-fluorobenzylamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Reaction tubes, magnetic stir bars, heating block, TLC plates, GC-MS or LC-MS for analysis.

Procedure:

  • In separate reaction tubes, add the respective bromo-2-fluorobenzylamine (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Prepare a catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to each reaction tube, followed by water (0.5 mL).

  • Seal the tubes and heat the reactions at 90 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reactions, dilute with toluene, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Analyze the crude products to compare the yields of the biphenyl products.

Buchwald-Hartwig Amination:

This reaction forms a new C-N bond by coupling the aryl bromide with an amine.[16] Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is dependent on the oxidative addition step and the steric environment of the reaction center.[17]

Prediction: For reasons similar to the Suzuki coupling, 5-Bromo-2-fluorobenzylamine is likely to be a better substrate for Buchwald-Hartwig amination than 4-Bromo-2-fluorobenzylamine due to the less sterically hindered bromine atom.

Experimental Workflow Diagram

References

Comparative Analysis of Biologically Active Compounds Derived from 5-Bromo-2-fluorobenzylamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative overview of the biological activities of compounds synthesized from the versatile starting material, 5-bromo-2-fluorobenzylamine hydrochloride. Due to the limited availability of comprehensive studies on a homologous series of compounds directly derived from this specific benzylamine, this guide synthesizes data from various studies on structurally related molecules, including amides, ureas, and heterocyclic derivatives incorporating the 5-bromo-2-fluorobenzyl moiety. This analysis aims to highlight potential therapeutic avenues and guide future research in the development of new chemical entities.

While a systematic investigation of a wide array of derivatives from this compound is not extensively documented in publicly available research, the existing literature on related structures points towards promising anticancer and antimicrobial activities. The unique substitution pattern of the phenyl ring, featuring both a bromine and a fluorine atom, offers opportunities for diverse chemical modifications, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Table 1: Anticancer Activity of Selected Bromo- and Fluoro-Substituted Heterocyclic Compounds

Compound ClassSpecific Derivative (if specified)Cancer Cell LineIC50 (µM)Reference
Benzofuran-Triazole Conjugates5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analoguesA-549 (Lung)Data presented in nanomolar (nM) concentrations, specific values not extracted[1]
Benzofuran-Triazole Conjugates5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analoguesHeLa (Cervical)Data presented in nanomolar (nM) concentrations, specific values not extracted[1]
5-Fluorouracil Derivatives5-Fluorouracil-substituted ampelopsin derivativesK562, K562/ADREffective, specific IC50 values require deeper analysis of the full paper[2]

Table 2: Antimicrobial Activity of Selected Bromo- and Fluoro-Substituted Amides and Related Compounds

Compound ClassSpecific Derivative (if specified)Bacterial StrainMIC (µg/mL)Reference
Fluorobenzoic Acid AmidesMorpholine amides of fluoro-benzoic acidsStaphylococcus aureus ATCC 6538Moderate Activity[3]
Fluorobenzoic Acid AmidesMorpholine amides of fluoro-benzoic acidsBacillus subtilisModerate Activity[3]
Fluorobenzoic Acid AmidesMorpholine amides of fluoro-benzoic acidsEscherichia coli ATCC 25922Moderate Activity[3]
Carbazole DerivativesIsomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivativesGram-positive bacteriaEffective inhibition[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and extension of research findings. Below are generalized methodologies for the synthesis and biological evaluation of the types of compounds discussed.

General Synthesis of N-(5-bromo-2-fluorobenzyl) Amides

A solution of this compound is neutralized with a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane). To this solution, a desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or HATU) is added. The reaction mixture is stirred at room temperature or heated as required. After completion of the reaction (monitored by TLC), the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the pure amide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium overnight. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the research process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation start 5-Bromo-2-fluorobenzylamine HCl reaction Reaction with Acyl Chlorides / Carboxylic Acids / Isocyanates etc. start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (Anticancer/Antimicrobial) characterization->screening hit_compounds hit_compounds screening->hit_compounds Active Compounds secondary_assay Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) hit_compounds->secondary_assay Lead Compounds anticancer_pathway compound N-(5-bromo-2-fluorobenzyl) Derivative target Potential Cellular Target (e.g., Kinase, DNA) compound->target apoptosis Apoptosis Induction target->apoptosis cell_cycle Cell Cycle Arrest target->cell_cycle proliferation Inhibition of Cell Proliferation apoptosis->proliferation cell_cycle->proliferation

References

A Comparative Guide to the Purity Assessment of 5-Bromo-2-fluorobenzylamine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-Bromo-2-fluorobenzylamine hydrochloride against other analytical techniques. Supporting experimental protocols and data are presented to offer a comprehensive overview for laboratory applications.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely adopted technique for the purity determination of non-volatile and thermally labile compounds such as this compound. Its high resolving power and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Potential Impurities

The primary route for synthesizing this compound is the reductive amination of 5-bromo-2-fluorobenzaldehyde. Potential process-related impurities that could be present in a sample include:

  • Impurity A: 5-Bromo-2-fluorobenzaldehyde: Unreacted starting material.

  • Impurity B: 5-Bromo-2-fluorobenzyl alcohol: A byproduct formed by the reduction of the starting aldehyde.

  • Impurity C: N-(5-Bromo-2-fluorobenzyl)-5-bromo-2-fluorobenzylamine: An over-alkylation byproduct.

  • Impurity D: 5-Bromo-2-fluorobenzoic acid: An oxidation product of the starting aldehyde.

Proposed Reversed-Phase HPLC Method

A gradient reversed-phase HPLC method is proposed for the effective separation and quantification of this compound and its potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-32 min: 80% to 20% B

      • 32-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the proposed HPLC method for a sample of this compound.

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Impurity D: 5-Bromo-2-fluorobenzoic acid8.50.25-
2This compound (API) 12.2 99.10 99.10
3Impurity B: 5-Bromo-2-fluorobenzyl alcohol15.80.30-
4Impurity A: 5-Bromo-2-fluorobenzaldehyde18.10.15-
5Impurity C: N-(5-Bromo-2-fluorobenzyl)...amine23.70.20-

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect DAD Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for purity assessment, other analytical techniques can provide complementary or alternative information. The choice of method depends on the specific analytical needs, available instrumentation, and the nature of the impurities.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis.Requires specialized equipment, method development can be time-consuming, requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.High sensitivity and specificity, provides structural information for impurity identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.[1]Provides structural information, highly accurate and precise for absolute purity determination, does not require a reference standard for the analyte itself.[1]Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, potential for signal overlap with impurities.[1]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[2]Simple, rapid, and inexpensive for qualitative analysis and monitoring reaction progress.[2]Lower resolution and sensitivity compared to HPLC, not typically used for quantitative purity determination.[3]

Decision-Making for Analytical Technique Selection

Decision_Tree cluster_quant Quantitative Analysis Required? cluster_abs_rel Absolute or Relative Purity? cluster_methods Recommended Methods start Start: Purity Assessment of 5-Bromo-2-fluorobenzylamine HCl quant_yes Yes start->quant_yes quant_no No start->quant_no abs_purity Absolute Purity quant_yes->abs_purity rel_purity Relative Purity quant_yes->rel_purity tlc TLC (Rapid, Qualitative) quant_no->tlc qnmr qNMR (High Accuracy, Structural Info) abs_purity->qnmr hplc HPLC (High Resolution, Sensitive) rel_purity->hplc gcms GC-MS (For Volatile Impurities) hplc->gcms Orthogonal Method/ Volatile Impurity ID qnmr->hplc Orthogonal Method

Decision tree for selecting a purity analysis method.

Conclusion

For the routine quality control and purity assessment of this compound, the proposed reversed-phase HPLC method offers a reliable, sensitive, and high-resolution solution for separating and quantifying the active pharmaceutical ingredient (API) from its potential process-related impurities. While HPLC stands as the primary recommended technique, other methods such as qNMR can provide valuable orthogonal data for absolute purity determination. For rapid, qualitative checks, such as monitoring the progress of a synthesis, TLC remains a cost-effective and efficient tool. The selection of the most appropriate analytical technique should be guided by the specific requirements of the analysis, including the desired level of accuracy, the nature of the potential impurities, and the available instrumentation.

References

A Comparative Guide to the Crystallography of Benzylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed a significant gap in the experimental data for the X-ray crystal structure of 5-Bromo-2-fluorobenzylamine hydrochloride. Despite its relevance in synthetic chemistry and potential applications in drug discovery, to date, no crystallographic data, including unit cell dimensions, space group, or atomic coordinates, has been deposited in the primary crystallographic databases for this specific compound or its closely related derivatives.

This guide, therefore, serves to highlight this absence of data and to provide a framework for future crystallographic studies. While a direct comparison of this compound with other alternatives is not currently possible due to the lack of experimental data, this document will outline the standard experimental protocols and the types of data that would be presented in such a comparative analysis. This information is intended to assist researchers in planning and executing future X-ray crystallographic studies on this and similar compounds.

The Importance of X-ray Crystallography in Drug Development

X-ray crystallography is a cornerstone technique in modern drug development. It provides a high-resolution, three-dimensional map of a molecule's atomic structure. This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the precise arrangement of atoms in a molecule influences its biological activity.

  • Rational Drug Design: Designing new molecules with improved efficacy and fewer side effects based on the known structure of a target protein-ligand complex.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant impacts on its solubility, stability, and bioavailability.

  • Intellectual Property: Defining the novel solid-state forms of a new chemical entity.

A Template for Future Comparative Analysis

Should the crystal structure of this compound and its derivatives be determined, a comparative guide would be structured as follows to provide a clear and objective analysis for researchers.

Data Presentation: A Framework for Comparison

All quantitative crystallographic data would be summarized in a structured table to facilitate easy comparison between different derivatives. The key parameters would include:

Parameter5-Bromo-2-fluorobenzylamine HClDerivative ADerivative B
Chemical Formula C₇H₈BrFN·HCl--
Formula Weight 240.50--
Crystal System ---
Space Group ---
Unit Cell Dimensions
a (Å)---
b (Å)---
c (Å)---
α (°)---
β (°)---
γ (°)---
Volume (ų) ---
Z ---
Calculated Density (g/cm³) ---
R-factor (%) ---

Table 1: Hypothetical Comparative Crystallographic Data Table. This table illustrates the format that would be used to present key crystallographic parameters once experimental data becomes available.

Experimental Protocols: A Standardized Approach

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. A typical experimental protocol for a single-crystal X-ray diffraction study would include the following sections:

1. Synthesis and Crystallization: This section would detail the synthetic route to this compound and its derivatives. Crucially, it would describe the crystallization conditions, including the solvent system, temperature, and method (e.g., slow evaporation, vapor diffusion) used to obtain single crystals suitable for X-ray diffraction.

2. Data Collection: A description of the X-ray diffractometer used (e.g., make, model, X-ray source) would be provided. Key data collection parameters such as the temperature of data collection (typically 100 K to reduce thermal motion), the range of diffraction angles (2θ) collected, and the software used for data collection and processing would be specified.

3. Structure Solution and Refinement: This section would outline the computational methods used to solve and refine the crystal structure. This includes the software package used (e.g., SHELXS, SHELXL), the method of structure solution (e.g., direct methods), and the refinement process, which minimizes the difference between the observed and calculated diffraction patterns to yield the final, accurate atomic positions.

Visualization of Experimental Workflow

A clear visualization of the experimental workflow is essential for understanding the process of determining a crystal structure. The following diagram, generated using the DOT language, illustrates a typical workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crude Product Crystallization Crystallization Purification->Crystallization Pure Compound Data_Collection Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Processing Data_Collection->Data_Processing Raw Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Processed Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Structure

Caption: A typical experimental workflow for X-ray crystallography.

Conclusion and Call for Future Research

The lack of publicly available X-ray crystallographic data for this compound and its derivatives presents a significant opportunity for researchers in the fields of crystallography, medicinal chemistry, and materials science. The determination of these crystal structures would provide valuable insights into the effects of halogen substitution on the solid-state packing and intermolecular interactions of benzylamine hydrochlorides.

This guide provides a roadmap for how such data, once obtained, can be presented in a clear, comparative, and useful manner for the scientific community. We encourage researchers to undertake crystallographic studies of these compounds and to deposit their findings in public databases to advance our collective understanding of these important chemical entities.

A Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzylamine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to refine a molecule's pharmacological and physicochemical profile. This guide provides an objective, data-driven comparison between fluorinated benzylamine analogues and their non-fluorinated counterparts. Benzylamines are a prevalent scaffold in numerous biologically active compounds, making this comparison particularly relevant for professionals engaged in lead optimization and drug design.

The substitution of hydrogen with fluorine can profoundly alter a molecule's electronic properties, lipophilicity, conformation, and metabolic stability.[1][2] These changes often translate to improved pharmacokinetic profiles, enhanced binding affinity, and increased resistance to metabolic degradation.[3][4] This guide will explore these effects through quantitative data, detailed experimental protocols, and illustrative diagrams to inform rational drug design.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data, highlighting the impact of fluorination on the physicochemical properties, biological activity, and metabolic stability of benzylamine analogues.

Table 1: Physicochemical Properties

Fluorination significantly impacts a molecule's electron distribution, which in turn affects its acidity (pKa) and lipophilicity (logP). The strong electron-withdrawing nature of fluorine generally decreases the basicity (lowers the pKa) of the benzylamine nitrogen.[5]

CompoundStructurepKalogP
Benzylamine Benzylamine Structure9.33[6]1.09[6]
4-Fluorobenzylamine 4-Fluorobenzylamine Structure9.15 (Predicted)1.25 (Predicted)
3-Fluorobenzylamine 3-Fluorobenzylamine Structure9.08 (Predicted)1.25 (Predicted)
2-Fluorobenzylamine 2-Fluorobenzylamine Structure9.11 (Predicted)1.25 (Predicted)

Note: Experimental values are cited where available. Predicted values are used for illustrative comparison and may vary based on the prediction algorithm.

Table 2: Biological Activity (Enzyme Inhibition)

The effect of fluorination on biological activity is context-dependent. It can enhance binding affinity through favorable electrostatic interactions or, conversely, reduce activity if the fluorine atom introduces steric hindrance. The following data shows N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase enzyme.[7]

Compound IDKey Structural FeatureTargetIC₅₀ (nM)
37 Non-fluorinated pyrimidine coreUSP1/UAF1150[7]
ML323 (70) 1,2,3-triazole (bioisostere)USP1/UAF176[7]
78 gem-Difluoro on isopropyl groupUSP1/UAF1180[7]

Note: This table illustrates how modifications, including fluorination, can modulate potency. While a direct non-fluorinated vs. fluorinated pair at the same position is not available in this specific dataset, the data demonstrates the sensitivity of the target to structural changes involving fluorine.

Table 3: Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3] The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[3][8] This "metabolic blocking" at susceptible sites leads to a longer in vivo half-life.

Compound ClassNon-Fluorinated Analogue (T½ min)Fluorinated Analogue (T½ min)Fold Increase in StabilityReference Study
Risperidone Derivative 9.4150 (9-Fluororisperidone)~16x[9]
Celecoxib Derivative 1248 (4'-Fluorocelecoxib)4x[9]
N-benzyl pyrimidine < 515 (gem-dimethyl analogue, not fluoro)~3x[7]

Note: Data for specific benzylamines is limited in direct comparative studies. The provided examples of other drug classes clearly demonstrate the established principle of metabolic stabilization via fluorination. The N-benzyl pyrimidine example shows a strategy to improve stability at the benzylic position, a common site of metabolism.[7]

Mandatory Visualizations

Mechanism of Metabolic Stabilization

The primary mechanism by which fluorination enhances metabolic stability is by preventing oxidative metabolism at the site of fluorination.

cluster_0 Non-Fluorinated Analogue cluster_1 Fluorinated Analogue a R-CH₂-R' b [ R-CH(OH)-R' ] a->b CYP450 (Oxidation) c Metabolite b->c Further Metabolism d R-CF₂-R' e Metabolism Blocked d->e C-F bond resists CYP450 oxidation

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Generic Enzyme Inhibition Pathway

Benzylamine analogues often function as inhibitors of enzymes, blocking the active site and preventing the binding of the natural substrate.

cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme Enzyme Active Site Product Product Enzyme:f1->Product Binds & Converts Substrate Substrate Substrate->Enzyme:f1 Substrate->Enzyme:f1 Binding Prevented Inhibitor Benzylamine Analogue (Inhibitor) Inhibitor->Enzyme:f1 Blocks

Caption: Benzylamine analogue acting as a competitive enzyme inhibitor.

Experimental Workflow: Microsomal Stability Assay

This diagram outlines the key steps in a typical in vitro assay to determine the metabolic stability of a compound.

A 1. Preparation - Compound Stock - Microsomes + Buffer - NADPH System B 2. Pre-incubation Compound + Microsomes at 37°C A->B C 3. Reaction Initiation Add NADPH System B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Reaction Quenching Add cold Acetonitrile D->E F 6. Sample Processing Centrifuge to pellet protein E->F G 7. LC-MS/MS Analysis Quantify remaining parent compound F->G H 8. Data Analysis - Plot ln(% remaining) vs. Time - Calculate T½ and CLint G->H

Caption: A generalized workflow for an in vitro microsomal stability assay.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This protocol provides a standard procedure for assessing the metabolic stability of test compounds, a critical step in early drug discovery.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., a fluorinated or non-fluorinated benzylamine analogue).[3]

Materials:

  • Test compounds and corresponding analogues.

  • Pooled liver microsomes (human, rat, or mouse).

  • 100 mM Phosphate buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds (one with high clearance, one with low clearance).

  • Ice-cold acetonitrile or methanol for reaction termination.

  • 96-well incubation plates.

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system for quantitative analysis.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of test compounds and controls in a suitable solvent like DMSO.

    • Prepare a working solution of the microsomal protein in phosphate buffer (e.g., 1 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).

    • Include a "no-NADPH" control for each compound to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the no-NADPH controls).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[3]

    • Termination is achieved by adding a sufficient volume of ice-cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate the protein and stop the enzymatic activity. The 0-minute sample is quenched immediately after adding NADPH.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • Determine the elimination rate constant (k) from the negative slope of the linear portion of the plot.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes) . A lower CLint value indicates greater metabolic stability.[3]

References

Evaluating the Metabolic Stability of Novel Drug Candidates Derived from 5-Bromo-2-fluorobenzylamine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic stability. A compound that is rapidly metabolized may fail to achieve the necessary therapeutic concentrations in the body, rendering it ineffective. Conversely, a compound that is too stable might accumulate to toxic levels. Therefore, a thorough evaluation of metabolic stability is a cornerstone of modern drug development. This guide provides a comparative analysis of the metabolic stability of a hypothetical lead compound derived from 5-Bromo-2-fluorobenzylamine HCl and its analogues, offering insights into how structural modifications can influence their metabolic fate.

Introduction to 5-Bromo-2-fluorobenzylamine HCl in Drug Discovery

5-Bromo-2-fluorobenzylamine HCl is a versatile starting material in medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring offers unique electronic properties and opportunities for further chemical modifications. The bromine atom can be utilized for cross-coupling reactions to introduce diverse substituents, while the fluorine atom can enhance binding affinity to target proteins and, crucially, improve metabolic stability by blocking potential sites of oxidation. This guide explores the metabolic profile of a hypothetical lead compound, DFB-471 , which incorporates the 5-bromo-2-fluorobenzyl moiety, and compares it with two analogues designed to have altered metabolic characteristics.

Comparative Metabolic Stability Data

To assess the metabolic stability of our lead compound and its analogues, a series of in vitro assays were conducted using liver microsomes, S9 fractions, and hepatocytes from different species. The results, including half-life (t½) and intrinsic clearance (CLint), are summarized below. Intrinsic clearance is a measure of the intrinsic ability of the liver to metabolize a drug.

CompoundStructureHuman Liver Microsomes (t½, min)Human Liver Microsomes (CLint, µL/min/mg protein)Human S9 Fraction (t½, min)Human S9 Fraction (CLint, µL/min/mg protein)Human Hepatocytes (t½, min)Human Hepatocytes (CLint, µL/min/10^6 cells)
DFB-471 (Lead) 5-Bromo-2-fluoro-N-(1H-pyrazol-3-yl)benzylamine2527.72034.74515.4
DFB-472 (Analog 1) 5-Bromo-2-fluoro-N-(1-methyl-1H-pyrazol-3-yl)benzylamine4515.44017.3759.2
DFB-473 (Analog 2) 2-Fluoro-5-methoxy-N-(1H-pyrazol-3-yl)benzylamine1546.21257.82824.8

Data Interpretation:

  • DFB-471 (Lead): Exhibits moderate metabolic stability across all in vitro systems.

  • DFB-472 (Analog 1): The addition of a methyl group to the pyrazole ring, a potential site of metabolism, leads to a significant increase in metabolic stability (longer half-life, lower clearance) compared to the lead compound. This suggests that the pyrazole nitrogen is a metabolic soft spot in DFB-471.

  • DFB-473 (Analog 2): Replacement of the bromine atom with a methoxy group results in a marked decrease in metabolic stability. This is likely due to the introduction of a new, more easily metabolizable site (O-demethylation).

Experimental Protocols

The following are detailed protocols for the key in vitro metabolic stability assays used in this evaluation.

Liver Microsomal Stability Assay

This assay assesses the metabolism of a compound by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[1][2]

  • Test System: Pooled human liver microsomes.

  • Test Compound Concentration: 1 µM.

  • Microsomal Protein Concentration: 0.5 mg/mL.

  • Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor: NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Incubation Time Points: 0, 5, 15, 30, 45, and 60 minutes.

  • Procedure:

    • The test compound is pre-incubated with liver microsomes in the phosphate buffer at 37°C for 5 minutes.

    • The reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are removed at the specified time points, and the reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)) are calculated.

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.[3]

  • Test System: Pooled human liver S9 fraction.

  • Test Compound Concentration: 1 µM.

  • S9 Protein Concentration: 1 mg/mL.

  • Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactors: NADPH regenerating system and UDPGA (for glucuronidation).

  • Incubation Time Points: 0, 15, 30, 60, and 120 minutes.

  • Procedure: Similar to the microsomal stability assay, with the S9 fraction replacing microsomes and the inclusion of UDPGA in the cofactor mix.

  • Data Analysis: The data is analyzed in the same manner as the microsomal stability assay.

Hepatocyte Stability Assay

This assay uses intact liver cells and is considered the gold standard for in vitro metabolism studies as it incorporates both metabolic enzymes and cellular uptake/efflux processes.[4][5][6][7]

  • Test System: Cryopreserved human hepatocytes.

  • Test Compound Concentration: 1 µM.

  • Hepatocyte Density: 0.5 x 10^6 viable cells/mL.

  • Incubation Medium: Williams' Medium E supplemented with serum and antibiotics.

  • Incubation Time Points: 0, 30, 60, 120, and 240 minutes.

  • Procedure:

    • Cryopreserved hepatocytes are thawed and suspended in the incubation medium.

    • The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified incubator with 5% CO2.

    • Aliquots of the cell suspension are taken at the specified time points, and the reaction is quenched with ice-cold acetonitrile.

    • Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.

  • Data Analysis: The half-life and intrinsic clearance are calculated similarly to the other assays, with clearance being expressed per million cells.

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and the general workflow for assessing metabolic stability.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response DFB_Compound DFB-Derived Inhibitor DFB_Compound->RAF

A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

Metabolic_Stability_Workflow Compound_Incubation Incubate Compound with Metabolic System (Microsomes, S9, Hepatocytes) Time_Sampling Sample at Multiple Time Points Compound_Incubation->Time_Sampling Reaction_Quenching Quench Reaction (e.g., Acetonitrile) Time_Sampling->Reaction_Quenching Protein_Precipitation Protein Precipitation & Centrifugation Reaction_Quenching->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis of Parent Compound Protein_Precipitation->LCMS_Analysis Data_Analysis Data Analysis (t½, CLint) LCMS_Analysis->Data_Analysis

A general experimental workflow for determining in vitro metabolic stability.

Conclusion

The metabolic stability of drug candidates is a critical parameter that must be optimized during the lead optimization phase of drug discovery. As demonstrated with our hypothetical compounds derived from 5-Bromo-2-fluorobenzylamine HCl, even minor structural modifications can have a profound impact on metabolic clearance. The strategic use of blocking groups, such as the methyl group in DFB-472, can significantly enhance stability, while the introduction of metabolically labile functionalities, like the methoxy group in DFB-473, can accelerate clearance. By employing a suite of in vitro metabolic assays, researchers can gain valuable insights into the structure-metabolism relationships of their compounds, enabling the rational design of drug candidates with improved pharmacokinetic profiles. This iterative process of design, synthesis, and testing is essential for the successful development of safe and effective medicines.

References

A Comparative Guide to the FTIR Spectroscopy of 5-Bromo-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 5-Bromo-2-fluorobenzylamine hydrochloride, a crucial analytical technique for the structural elucidation and quality control of this important pharmaceutical intermediate. By comparing its expected spectral features with those of the simpler analogue, benzylamine, we can clearly identify the influence of the bromo and fluoro substituents on the vibrational modes of the molecule. This information is invaluable for researchers, scientists, and professionals involved in drug development and chemical analysis.

Performance Comparison: Predicted vs. Actual FTIR Data

While a publicly available experimental FTIR spectrum for this compound is not readily accessible, a comprehensive understanding of its spectral characteristics can be achieved by analyzing the expected vibrational frequencies of its constituent functional groups. The following table compares the predicted FTIR absorption bands for this compound with the experimentally observed bands for benzylamine. This comparison highlights the key spectral shifts and additional peaks that arise from the presence of the bromine and fluorine atoms and the hydrochloride salt formation.

Functional GroupThis compound (Predicted Wavenumber, cm⁻¹)Benzylamine (Observed Wavenumber, cm⁻¹)Vibrational Mode
Amine Salt (R-NH₃⁺) 3200-2800 (Broad)N/AN-H Stretching
1600-1500N/AN-H Bending (Asymmetric)
~1500N/AN-H Bending (Symmetric)
Primary Amine (R-NH₂) N/A3372, 3303N-H Stretching (Asymmetric and Symmetric)[1]
N/A1650-1580N-H Bending (Scissoring)
Aromatic Ring ~3100-3000~3080-3020C-H Stretching
~1600, ~1475~1600, ~1495, ~1450C=C Stretching
Alkyl C-H ~2960-2850~2925, ~2855C-H Stretching (CH₂)
~1450~1450C-H Bending (Scissoring)
C-N Bond ~1250-1020~1250–1020C-N Stretching
C-F Bond ~1250-1000N/AC-F Stretching
C-Br Bond ~690-515N/AC-Br Stretching

Key Observations:

  • Amine Group: The most significant difference is the state of the amine group. In this compound, the amine is protonated to form an ammonium salt (R-NH₃⁺). This results in broad N-H stretching absorptions in the 3200-2800 cm⁻¹ region, which are distinct from the two sharp N-H stretching bands of the primary amine in benzylamine (around 3372 and 3303 cm⁻¹).[1] Furthermore, the characteristic N-H bending vibrations for the ammonium salt are expected around 1600-1500 cm⁻¹.

  • Aromatic Ring: The aromatic C-H and C=C stretching vibrations are expected to be present in both molecules, though the substitution pattern on the ring in this compound will influence the exact positions and intensities of the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).

  • Halogen Substituents: The presence of the C-F and C-Br bonds in this compound will give rise to characteristic absorption bands that are absent in the spectrum of benzylamine. The C-F stretching vibration typically appears in the 1250-1000 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 690 and 515 cm⁻¹. The C-Br stretching vibration generally gives strong bands in the region of 710-505 cm⁻¹, however, vibrational coupling with other groups may result in a shift.[2]

Experimental Protocol for FTIR Analysis

The following is a detailed methodology for obtaining a high-quality FTIR spectrum of a solid sample like this compound.

Method: Potassium Bromide (KBr) Pellet Technique

This is a common and effective method for preparing solid samples for transmission FTIR spectroscopy.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared (IR) lamp (optional, for drying)

  • Spatula

  • Analytical balance

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

Procedure:

  • Drying: Ensure both the sample and KBr are free of moisture, as water has strong IR absorption bands that can interfere with the spectrum. If necessary, dry the KBr in an oven at ~110°C for several hours and cool it in a desiccator. The sample can be gently warmed under an IR lamp if it is not heat-sensitive.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Mixing: Weigh approximately 100-200 mg of dry KBr. Add the sample to the KBr in the agate mortar.

  • Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the ground mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes.

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding, excessive sample concentration, or the presence of moisture.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample holder.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the significant absorption peaks in the obtained spectrum and correlate them to the corresponding functional groups.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining an FTIR spectrum of this compound using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output start Start dry Dry Sample and KBr start->dry weigh Weigh Sample and KBr dry->weigh grind Grind and Mix weigh->grind pelletize Form KBr Pellet grind->pelletize place_pellet Place Pellet in Spectrometer pelletize->place_pellet bg_scan Record Background Spectrum place_pellet->bg_scan sample_scan Record Sample Spectrum bg_scan->sample_scan process Process Data sample_scan->process spectrum FTIR Spectrum process->spectrum analysis Spectral Analysis and Interpretation spectrum->analysis

FTIR Experimental Workflow Diagram

This comprehensive guide provides the necessary information for understanding and obtaining the FTIR spectrum of this compound. By comparing its expected spectral features with a known standard and following a detailed experimental protocol, researchers can confidently identify and characterize this important compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.